Technical Documentation Center

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
  • CAS: 938458-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, bearing the CAS Number 938458-97-0 , is a halogenated heterocyclic compound that belongs to the este...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, bearing the CAS Number 938458-97-0 , is a halogenated heterocyclic compound that belongs to the esteemed benzoxazole family.[1][2] The benzoxazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of this specific derivative, grounding the discussion in the broader context of benzoxazole chemistry and its therapeutic significance. While specific peer-reviewed literature on 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is limited, this document synthesizes available data and established principles to offer a scientifically robust resource.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are summarized below.

PropertyValueSource(s)
CAS Number 938458-97-0[1][2]
Molecular Formula C₉H₈BrNO₂[2]
Molecular Weight 242.07 g/mol [2]
Appearance Solid (form)[2]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[2]
SMILES String COCc1nc2cc(Br)ccc2o1[2]

Synthesis and Mechanism

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with the condensation of an o-aminophenol with a carboxylic acid or its derivative being a cornerstone methodology. For 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a logical and efficient synthetic pathway involves the reaction of 2-amino-4-bromophenol with methoxyacetic acid or a more reactive derivative like methoxyacetyl chloride.

Plausible Synthetic Pathway:

The proposed synthesis proceeds via a two-step mechanism: initial acylation of the amino group of 2-amino-4-bromophenol by the methoxyacetyl derivative, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.

Synthesis_of_5-Bromo-2-(methoxymethyl)-1,3-benzoxazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-4-bromophenol 2-Amino-4-bromophenol amide_intermediate N-(2-hydroxy-5-bromophenyl)-2-methoxyacetamide 2-amino-4-bromophenol->amide_intermediate Acylation (Base, Solvent) methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetyl_chloride->amide_intermediate product 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole amide_intermediate->product Intramolecular Cyclization (Dehydrating Agent/Heat) - H₂O

Caption: Plausible synthetic workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for benzoxazole synthesis.[4] Optimization of reaction conditions may be necessary to achieve the highest yields and purity.

Step 1: Acylation of 2-Amino-4-bromophenol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxyacetyl chloride (1 equivalent) dropwise to the stirred solution. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aminophenol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the aminophenol.

  • Aprotic Solvent: Prevents reaction with the acyl chloride.

  • Base: Neutralizes the HCl generated during the acylation reaction, driving the reaction to completion.

  • 0 °C to Room Temperature: Controls the initial exothermicity of the acylation reaction.

Step 2: Intramolecular Cyclization

  • To the reaction mixture from Step 1, add a dehydrating agent. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or the use of a Dean-Stark apparatus with a high-boiling solvent like toluene to azeotropically remove water.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent and dehydrating agent used) and monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Causality Behind Experimental Choices:

  • Dehydrating Agent/Heat: Promotes the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by elimination of water to form the stable aromatic benzoxazole ring.

Step 3: Work-up and Purification

  • If an acidic dehydrating agent like PPA was used, carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Analytical Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the methoxy group (around 3.4-3.6 ppm), and a singlet for the methylene protons of the methoxymethyl group (around 4.5-4.7 ppm). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine distinct carbon atoms in the molecule, including the characteristic C2 carbon of the benzoxazole ring (typically in the range of 160-165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1650 cm⁻¹), C-O-C stretching, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).

Potential Applications in Drug Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5] The introduction of a bromine atom at the 5-position and a methoxymethyl group at the 2-position of the benzoxazole ring in 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole can significantly influence its biological profile.

  • Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases.[6] The lipophilicity conferred by the bromine atom and the hydrogen bonding potential of the methoxymethyl group could enhance binding to biological targets.

  • Anti-inflammatory Properties: Benzoxazole-containing compounds have been investigated as anti-inflammatory agents.[7] The structural features of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole make it a candidate for evaluation in assays targeting inflammatory pathways.

  • Antimicrobial and Antiviral Potential: The benzoxazole nucleus is present in several antimicrobial and antiviral agents.[4] This derivative could be screened for its efficacy against a panel of bacterial, fungal, and viral pathogens.

The following diagram illustrates the central role of the benzoxazole scaffold in interfacing with various biological targets, leading to diverse pharmacological effects.

Benzoxazole_Pharmacology cluster_targets Biological Targets cluster_effects Pharmacological Effects Benzoxazole_Scaffold Benzoxazole Scaffold Kinases Kinases Benzoxazole_Scaffold->Kinases Topoisomerases Topoisomerases Benzoxazole_Scaffold->Topoisomerases Microbial_Enzymes Microbial_Enzymes Benzoxazole_Scaffold->Microbial_Enzymes Viral_Proteins Viral_Proteins Benzoxazole_Scaffold->Viral_Proteins Inflammatory_Mediators Inflammatory_Mediators Benzoxazole_Scaffold->Inflammatory_Mediators Anticancer Anticancer Kinases->Anticancer Topoisomerases->Anticancer Antimicrobial Antimicrobial Microbial_Enzymes->Antimicrobial Antiviral Antiviral Viral_Proteins->Antiviral Anti-inflammatory Anti-inflammatory Inflammatory_Mediators->Anti-inflammatory

Caption: The versatile benzoxazole scaffold interacts with multiple biological targets.

Safety Information

Based on available supplier data, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, or cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a valuable building block for medicinal chemistry and drug discovery programs. Its synthesis can be reliably achieved through established methodologies for benzoxazole formation. The presence of the benzoxazole core, coupled with the specific substitution pattern, suggests a high potential for a range of biological activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related benzoxazole derivatives. Further investigation into its specific pharmacological profile is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. (n.d.). Angene Chemical. [Link]

  • 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE | 938458-97-0. (n.d.). BOCSCI.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (2025). Benchchem.
  • Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications. The information presented herein is a synthesis of established chemical principles and data from authoritative sources, designed to empower researchers in their scientific endeavors.

Introduction to the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purine bases allows for favorable interactions with a variety of biological targets. The therapeutic potential of benzoxazole derivatives is vast, with documented activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The strategic incorporation of substituents onto the benzoxazole core allows for the fine-tuning of its pharmacological profile, making it a versatile building block in the design of novel therapeutic agents[3]. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole represents a functionally rich derivative, with the bromine atom providing a handle for further chemical modification via cross-coupling reactions, and the methoxymethyl group at the 2-position influencing its steric and electronic properties.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is fundamental to its application in research and development.

PropertyValueSource
Molecular Weight 242.07 g/mol
Molecular Formula C₉H₈BrNO₂
CAS Number 938458-97-0
Appearance Solid (predicted)
XLogP3 2.1[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
SMILES COCc1nc2cc(Br)ccc2o1
InChI 1S/C9H8BrNO2/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5H2,1H3

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with the most common and direct route being the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. For the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, the logical precursors are 2-amino-4-bromophenol and methoxyacetic acid or one of its activated forms, such as methoxyacetyl chloride.

Proposed Synthetic Pathway

The following protocol is a representative procedure based on established methodologies for benzoxazole synthesis. The causality behind the choice of reagents and conditions is to facilitate the initial acylation of the more nucleophilic amino group of 2-amino-4-bromophenol, followed by an acid-catalyzed intramolecular cyclization to form the stable benzoxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 2-Amino-4-bromophenol C N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide A->C Pyridine, CH2Cl2, 0 °C to rt B Methoxyacetyl Chloride B->C D N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide E 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole D->E p-TsOH, Toluene, Reflux

Caption: Proposed two-step synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide

  • Reaction Setup: To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the cooled solution. The pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide from the previous step in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq). p-TsOH is a strong acid catalyst that facilitates the intramolecular cyclization and dehydration.

  • Reaction Progression: Heat the mixture to reflux. The water formed during the cyclization is azeotropically removed using the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet.

  • Methoxymethyl Protons: A singlet corresponding to the two methylene protons (-CH₂-) is expected around δ 4.5-5.0 ppm. A singlet for the three methyl protons (-OCH₃) should appear in the upfield region, around δ 3.4-3.8 ppm.

¹³C NMR (Predicted):

  • Benzoxazole Core: The carbon atoms of the benzoxazole ring are expected to resonate in the range of δ 110-165 ppm. The carbon attached to bromine (C5) and the carbons of the oxazole ring (C2, C3a, C7a) will have characteristic chemical shifts.

  • Methoxymethyl Group: The methylene carbon (-CH₂-) is anticipated to appear around δ 70-75 ppm, and the methyl carbon (-OCH₃) around δ 55-60 ppm.

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 241 and 243 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the methoxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C=N stretching of the oxazole ring around 1600-1650 cm⁻¹.

  • C-O-C stretching (ether and oxazole) in the region of 1050-1250 cm⁻¹.

  • C-Br stretching typically observed in the fingerprint region below 700 cm⁻¹.

  • Aromatic C-H stretching above 3000 cm⁻¹.

Applications in Research and Drug Development

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Intermediate in Medicinal Chemistry

The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of libraries of novel benzoxazole derivatives for screening against a wide range of biological targets. The benzoxazole core itself is a known pharmacophore in compounds with anticancer, anti-inflammatory, and antimicrobial activities[1][2].

Potential as a Bioactive Scaffold

Given the broad spectrum of biological activities associated with the benzoxazole scaffold, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and its derivatives are promising candidates for drug discovery programs. Research has shown that substituted benzoxazoles can act as inhibitors of various enzymes and receptors implicated in disease.

G cluster_0 Potential Therapeutic Areas A 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole B Anticancer Agents A->B Scaffold for Kinase Inhibitors C Anti-inflammatory Drugs A->C COX/LOX Inhibition D Antimicrobial Compounds A->D Antibacterial/Antifungal

Caption: Potential applications of the 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole scaffold.

Safety and Handling

As a bromo-organic compound, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a strategically functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials, coupled with the versatility of the bromine substituent for further elaboration, makes it an attractive building block for the development of novel compounds. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications, thereby serving as a valuable resource for the scientific community.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. (URL: [Link])

  • Method for preparing 5-substituted oxazoles.
  • Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Benzoxazole derivatives.
  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE|938458-97-0. Angene Chemical. (URL: [Link])

  • Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s. The Royal Society of Chemistry. (URL: [Link])

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. (URL: [Link])

  • 2-Amino-4-Bromophenol. PubChem. (URL: [Link])

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences. (URL: [Link])

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. (URL: [Link])

  • Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate. (URL: [Link])

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem. (URL: [Link])

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Executive Summary This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into its physi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and outline a complete spectroscopic characterization workflow. Furthermore, this document explores the compound's reactivity, highlighting its potential as a versatile building block for the development of novel pharmacologically active agents and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery.[1] These compounds are considered structural isosteres of naturally occurring nucleic bases, which may contribute to their ability to interact with biological macromolecules.[2] The benzoxazole moiety is present in a wide array of compounds exhibiting diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4] Its relative stability combined with reactive sites suitable for functionalization makes it an ideal starting point for creating libraries of bioactive molecules.[5] 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole serves as a crucial intermediate, offering two distinct points for chemical modification: the bromine-substituted benzene ring and the methoxymethyl group at the 2-position.

Physicochemical and Structural Properties

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a solid at room temperature, typically appearing as a white to yellow substance.[6] Its structure combines the rigid, aromatic benzoxazole core with a flexible methoxymethyl side chain, providing a unique combination of steric and electronic features.

Chemical Structure Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Bromo-2-aminophenol Mix Combine in Polyphosphoric Acid (PPA) Reactant1->Mix Reactant2 Methoxyacetic Acid Reactant2->Mix Heat Heat to 140-160°C (2-4 hours) Mix->Heat Quench Pour into Ice Water Heat->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify via Column Chromatography Extract->Purify FinalProduct 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Purify->FinalProduct

Caption: General workflow for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-aminophenol (1.0 eq)

  • Methoxyacetic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (10-15 wt eq)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid. Begin stirring and add 4-Bromo-2-aminophenol and methoxyacetic acid.

  • Heating: Immerse the flask in a preheated oil bath at 150°C. Stir the mixture vigorously for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling the reaction mixture slightly (to approx. 80-90°C), carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Continue stirring until all the ice has melted. Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8), as indicated by pH paper.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. [7]The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecular structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shift / SignalRationale
¹H NMR δ 7.7-7.8 (d, 1H)Aromatic proton at C4, ortho to the bromine atom.
δ 7.5-7.6 (dd, 1H)Aromatic proton at C6, coupled to protons at C4 and C7.
δ 7.4-7.5 (d, 1H)Aromatic proton at C7.
δ 4.7-4.8 (s, 2H)Methylene protons (-CH₂-) of the methoxymethyl group.
δ 3.5-3.6 (s, 3H)Methyl protons (-OCH₃) of the methoxymethyl group.
¹³C NMR δ 163-165C2 carbon of the benzoxazole ring.
δ 150-152C7a carbon (fused to nitrogen).
δ 140-142C3a carbon (fused to oxygen).
δ 110-130Aromatic carbons (C4, C5, C6, C7). The carbon bearing the bromine (C5) will be shifted upfield.
δ 68-70Methylene carbon (-CH₂-).
δ 59-61Methyl carbon (-OCH₃).
IR (cm⁻¹) 3050-3100Aromatic C-H stretch.
2850-2950Aliphatic C-H stretch.
1600-1620C=N stretch of the oxazole ring.
1200-1250Asymmetric C-O-C stretch (ether).
1050-1150Symmetric C-O-C stretch (ether).
Mass Spec (EI) m/z ~241/243Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio, characteristic of a single bromine atom.

Reactivity and Applications in Drug Development

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is not merely a final product but a versatile intermediate for constructing more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is the primary site for synthetic elaboration. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, providing a powerful tool for generating molecular diversity.

  • Building Block for Bioactive Molecules: Given the wide range of biological activities associated with the benzoxazole scaffold, this intermediate is an excellent starting point for synthesizing potential therapeutic agents. [8]By using cross-coupling reactions, researchers can attach various pharmacophores to the C5 position to modulate activity against targets in therapeutic areas like oncology, infectious diseases, and inflammation. [6][9]

Reactivity Sites Diagram

G Core 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Core Suzuki Suzuki Coupling (Ar-B(OH)₂) Suzuki->Core [Pd] cat. Sonogashira Sonogashira Coupling (R-C≡CH) Sonogashira->Core [Pd]/[Cu] cat. Buchwald Buchwald-Hartwig (R₂NH) Buchwald->Core [Pd] cat. Heck Heck Coupling (Alkenes) Heck->Core [Pd] cat.

Caption: Key cross-coupling reactions for functionalizing the C5-Bromo position.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended. [6]

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, its capacity for diverse functionalization via cross-coupling reactions make it an indispensable tool for drug discovery professionals. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of next-generation therapeutics and materials.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdPGrQuyh0GNPvTaM6bRQvr8kvatnjpZbM_Bkiw9QhtoJq-46Rb6q0SfGIQAvrk52SwWap4Q0zOTDHt6xS1Zr5XQ_SCJBv_cDkgyLUwff5JryxjU5dSk8IQfX7g0DNuZpvsZin6Jc0tAOkJRFFRzQ=]
  • 5-Bromo-1,3-benzoxazole. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKh0oFeIw0-rZuig4taLa4MkY-V03tYCF68-WwwjDz0H4_CAK6GIV3MwCaiC_XAlDOI2yQVaszqrX3ZolFd_8LD6W-gZAZfOsRFGOauIPlfyMwqOM9IH8CGo1oWmNKGeetBo=]
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6AQvG7hLdKaMWnffUzZSJy3R6kQObjasLQ3CKoxReGpMgQenGGuP6OEplqw1KLtLlVGeercqH0PiELTy9cT_MQZsCbICgZelH78AqCMkiR-7_sJd1TMXZWq0ClKA1fzpamA=]
  • Benzoxazole synthesis. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD5NHpZOwW_nhSwLwPtMn6fbJCM4fMKfJClqKtuItN0MK0iVMoGuUGDL0Qhm38NozyUKKrCKIZ1mdF4Aen2ff0v_02MmSmObmOPV15dZr26YacRtLlmqpoaqFrZZkIqhZJixNqKLCSRefoCeiQJkGRrWFo8IS0eA8K2LvZkjg231YPJlfwXu_mLI2-AgXD7tDL]
  • Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [URL: https://doi.org/10.14805/jphchem.2023.art297]
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole 33070-32-5. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI7s8Cz1pA-TpXBZV0iIbqGTgGPi3Nw5wttNdi_SQScR5uIpCvwUU0c7wb_vJhorU-3AT13DkddV5O7rxViB1bfORy646v-tPmEPnaAV09a9g8rJ4jcBVu6hsGygqL1GKckgIeGQ==]
  • 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE|938458-97-0. Angene Chemical. [URL: https://www.angenechemical.com/product/cas/938458-97-0.html]
  • 5-Bromo-2-methoxybenzaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90684]
  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo500922w]
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.10_Issue.1_Jan2023/IJRR0053.pdf]
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01222]
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34931968/]
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6091090/]
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC434910010]
  • 1H and 13C NMR Spectra of Substituted Benzoxazoles. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Biological activities of benzoxazole and its derivatives. ResearchGate. [URL: https://www.researchgate.
  • Supplementary Information - Characterization data. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-278-S1.pdf]
  • Benzoxazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoxazole]
  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - 5-Bromo-2-nitrobenzaldehyde. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B4192_EN.pdf]
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-benzoxazoles-using-2-aminophenol-and-carboxylic-acids]
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34289258/]
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. [URL: https://www.benchchem.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound that belongs to the benzoxazole class of molecules.[1] The ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound that belongs to the benzoxazole class of molecules.[1] The benzoxazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. It is important to note that while foundational data is available, specific experimentally verified physical properties such as melting and boiling points are not extensively documented in publicly accessible literature. Consequently, this guide integrates known data with established methodologies for the experimental determination of these properties, providing a framework for researchers to fully characterize this compound of interest.

Molecular and Chemical Identity

The fundamental identity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is established by its chemical formula, structure, and unique identifiers. These foundational data points are critical for regulatory compliance, procurement, and computational modeling.

PropertyValueSource(s)
Chemical Name 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
CAS Number 938458-97-0[1]
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.07 g/mol [1]
Appearance Solid[1]
SMILES String COCc1nc2cc(Br)ccc2o1[1]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[1]

Computational Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable predictions of a compound's behavior, aiding in the initial stages of research and development, such as solubility screening and ADME (absorption, distribution, metabolism, and excretion) profiling.

PropertyPredicted ValueSource(s)
XLogP3 2.1
Topological Polar Surface Area (TPSA) 35.3 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 240.974 g/mol

Experimental Physical Properties: Current Status and Methodologies

A thorough literature search did not yield specific, experimentally determined values for the melting point, boiling point, or solubility of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This section, therefore, outlines the authoritative, self-validating protocols for determining these crucial parameters, providing researchers with the necessary framework for their own investigations.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4] Impurities tend to depress and broaden this range.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is through the use of a capillary melting point apparatus.

  • Sample Preparation: The solid sample of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole must be completely dry and finely powdered to ensure uniform heat transfer.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a second sample is heated slowly, at a rate of approximately 1°C per minute, starting from about 20°C below the approximate melting point.[5]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[5]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (~1°C/min) Place->Heat Observe Observe Melt Heat->Observe Record Record T_start & T_end Observe->Record Solubility_Workflow Start Weigh ~10-20 mg of Compound Add_Solvent Add Solvent in Portions (up to 1 mL) Start->Add_Solvent Agitate Vortex/Agitate Add_Solvent->Agitate Observe Observe for Dissolution Agitate->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble Observe->Insoluble No

Caption: Qualitative Solubility Testing Workflow.

Spectroscopic Characterization

While specific spectra for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are not available in the searched databases, a foundational understanding of the expected spectral features can be derived from the analysis of related benzoxazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring system, a singlet for the methylene (-CH₂-) protons, and a singlet for the methoxy (-OCH₃) protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. Key signals would include those for the C2 carbon of the oxazole ring, the carbons of the benzene ring (with the carbon attached to the bromine atom being significantly influenced), the methylene carbon, and the methoxy carbon.

General Workflow for NMR Analysis:

NMR_Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent, e.g., CDCl₃ or DMSO-d₆) Acquire Data Acquisition (¹H, ¹³C, etc.) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Chemical Shift, Integration, Coupling) Process->Analyze Confirm Structure Confirmation Analyze->Confirm

Caption: Standard Workflow for NMR Analysis.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a compound with established foundational chemical data but lacks comprehensive, publicly available experimental physical property characterization. This guide provides the known computational and identity data while offering authoritative, field-proven protocols for the experimental determination of its melting point, solubility, and spectroscopic profile. The application of these standardized methodologies will enable researchers to generate the robust and reliable data necessary for advancing their work in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Angene Chemical. (n.d.). 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE | 938458-97-0. Retrieved from [Link]

  • Ansari, A., et al. (2018).
  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7910579B2 - Benzoxazole derivatives.
  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutically acceptable salt of 6-carboxy-2-(3,5 dichlorophenyl)-benzoxazole, and a pharmaceutical composition comprising the salt thereof - Patent US-8168663-B2. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Foundational

Foreword: Beyond the Data Point—A Framework for Understanding Solubility

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole In the landscape of drug discovery and chemical synthesis, the intrinsic properties of a molecule dictate its potential and its c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

In the landscape of drug discovery and chemical synthesis, the intrinsic properties of a molecule dictate its potential and its challenges. Among these, solubility stands as a primary gatekeeper to progress. For a compound like 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a versatile heterocyclic building block, understanding its solubility is not merely an academic exercise; it is a critical step in unlocking its utility. This guide moves beyond a simple recitation of data. It is designed to provide you, the research scientist, with the foundational knowledge, practical methodologies, and interpretive framework necessary to comprehensively assess the solubility of this benzoxazole derivative. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating robust and reliable data.

Characterizing the Molecule: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole belongs to the benzoxazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their presence in various biologically active molecules.[1][2] The unique arrangement of a bromine atom, a methoxymethyl group, and the fused benzoxazole ring system makes it a valuable intermediate for chemical synthesis. Before we can explore its solubility, we must first understand its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

PropertyValueSource
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 35.3 Ų
Form Solid

Causality Insight: The XLogP3 value of 2.1 suggests a lipophilic character, predicting low intrinsic solubility in aqueous media. The parent benzoxazole ring is known to be insoluble in water.[3] The absence of hydrogen bond donors further supports this prediction, as the molecule cannot engage in the hydrogen bond networks that facilitate dissolution in water.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug development, not all solubility measurements are equal. A failure to distinguish between thermodynamic and kinetic solubility can lead to misleading results and costly late-stage failures.[4][5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[6][7] It is the gold standard for preformulation studies as it reflects the most stable state. The classic "shake-flask" method is designed to measure this value.[8][9]

  • Kinetic Solubility: This measurement is often generated in high-throughput screening (HTS) settings. It typically involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[5][10] The concentration at which precipitation first occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[4][11] While useful for rapid screening, it is not a substitute for the true equilibrium value.

G cluster_concepts Solubility Concepts cluster_implications Impact in Drug Development Thermodynamic Thermodynamic Solubility (Equilibrium) Bioavailability Bioavailability & In Vivo Exposure Thermodynamic->Bioavailability Governs absorption ceiling Formulation Formulation Strategy Thermodynamic->Formulation Defines formulation challenge Kinetic Kinetic Solubility (Precipitation-based) Assay_Reliability In Vitro Assay Reliability Kinetic->Assay_Reliability Risks compound precipitation in assays Formulation->Bioavailability Aims to improve

A Validated Protocol for Thermodynamic Solubility Determination

To ensure the generation of authoritative and reproducible data, the shake-flask method remains the definitive approach.[9] The following protocol is a self-validating system designed to achieve true equilibrium.

The Shake-Flask Method: A Step-by-Step Protocol

This method is designed to saturate a solvent with the compound over an extended period, ensuring that the measured concentration represents the true thermodynamic equilibrium.

  • Preparation: Add an excess amount of solid 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole to a series of clear glass vials.

    • Causality Insight: Using a visible excess of solid material is crucial. It ensures that the solution remains saturated throughout the experiment, which is the definition of an equilibrium measurement.[9] A 10% excess above the expected saturation point is a good starting point to avoid altering the solvent properties.[12]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a consistent speed (e.g., 100-150 rpm) in a temperature-controlled environment (typically 25°C or 37°C).[12] Allow the vials to agitate for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.

    • Causality Insight: Continuous agitation prevents the formation of a static boundary layer around the solid particles, facilitating efficient dissolution. The extended time frame is critical to ensure the system reaches a true thermodynamic equilibrium, not a transient metastable state.[8][10]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solids.

    • Causality Insight: This step is critical for accuracy. Any suspended solid particles in the sample taken for analysis will be measured as "dissolved," artificially inflating the solubility value. Centrifugation is a reliable method for complete solid-liquid phase separation.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

G start Start step1 1. Add Excess Solid Compound to Vial start->step1 step2 2. Add Precise Volume of Solvent step1->step2 step3 3. Equilibrate (24-48h) (Constant Temp & Agitation) step2->step3 step4 4. Centrifuge to Pellet Undissolved Solid step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Quantify Concentration (e.g., HPLC) step5->step6 end End step6->end

Quantification by HPLC-UV: A Step-by-Step Protocol

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of the dissolved compound due to its high sensitivity, specificity, and accuracy.[13][14]

  • Stock Solution Preparation: Accurately weigh a known amount of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol) in which it is freely soluble to create a high-concentration stock solution.

  • Calibration Curve: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards of known concentrations.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy.

  • Sample Measurement: Dilute the supernatant collected from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply by the dilution factor to determine the final solubility value in the original supernatant.

Solubility Profile of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

While extensive public data on the solubility of this specific molecule is not available, the protocols described above allow for its precise determination. Based on its physicochemical properties, a profile similar to the illustrative data below can be anticipated. This table serves as a template for reporting results obtained through the experimental work.

Table 2: Illustrative Thermodynamic Solubility Data

SolventTemperature (°C)Predicted Solubility ClassificationIllustrative Solubility (µg/mL)
Water 25Very Slightly Soluble / Insoluble< 10
PBS (pH 7.4) 37Very Slightly Soluble / Insoluble< 15
Ethanol 25Soluble> 10,000
DMSO 25Freely Soluble> 50,000

Implications for the Researcher:

  • Low Aqueous Solubility: The anticipated poor solubility in water and physiological buffers (<15 µg/mL) confirms that this compound will present significant challenges for direct administration in aqueous vehicles for in vivo studies. This necessitates the use of formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations to achieve desired exposure levels.[15]

  • High Organic Solubility: Excellent solubility in solvents like DMSO and Ethanol is advantageous for laboratory work.[16] It allows for the easy preparation of high-concentration stock solutions for in vitro screening assays, chemical reactions, and purification processes.

Concluding Remarks: A Foundation for Rational Development

The determination of solubility is a foundational pillar in the scientific evaluation of any chemical entity, including 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. By employing robust, validated methodologies like the shake-flask protocol coupled with HPLC analysis, researchers can generate reliable thermodynamic solubility data. This information is not merely a physical constant but a critical guide for decision-making, directly influencing synthetic route planning, the design of meaningful biological assays, and the strategic development of viable formulation pathways. The framework provided herein empowers researchers to move forward with a clear, quantitative understanding of this molecule's behavior, mitigating risks and enabling a more rational, evidence-based approach to its application in research and development.

References

  • Angene Chemical. 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE|938458-97-0. [Link]

  • Wikipedia. Benzoxazole. [Link]

  • InScight. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Gul et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Anđelković, M. et al. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • SpringerLink. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • National Institutes of Health. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document will delve into the strategic selection of precursors, a detailed experimental protocol, and the underlying chemical principles governing the reaction.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The targeted molecule, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, incorporates a bromine atom at the 5-position, which can serve as a handle for further functionalization, and a methoxymethyl group at the 2-position, which can influence the molecule's steric and electronic properties.

Retrosynthetic Analysis and Pathway Selection

The most direct and convergent synthetic approach to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole involves the condensation and subsequent intramolecular cyclization of two key building blocks: a substituted 2-aminophenol and a reagent capable of introducing the methoxymethyl moiety.

Our retrosynthetic analysis identifies 2-amino-4-bromophenol as the ideal starting material for the benzoxazole core, as it already possesses the required bromine substituent at the correct position. For the introduction of the 2-(methoxymethyl) group, methoxyacetyl chloride is selected as a highly reactive and commercially available acylating agent.

The forward synthesis, therefore, proceeds via the acylation of the amino group of 2-amino-4-bromophenol with methoxyacetyl chloride, followed by an acid- or base-catalyzed intramolecular cyclization to form the benzoxazole ring.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the proposed synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-amino-4-bromophenol 2-Amino-4-bromophenol acylation Acylation 2-amino-4-bromophenol->acylation methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetyl_chloride->acylation cyclization Intramolecular Cyclization acylation->cyclization Intermediate (N-(5-bromo-2-hydroxyphenyl)- 2-methoxyacetamide) target_molecule 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole cyclization->target_molecule

Caption: Synthesis workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-4-bromophenolC₆H₆BrNO188.02≥94%Sigma-Aldrich
Methoxyacetyl chlorideC₃H₅ClO₂108.5297%Sigma-Aldrich[3]
PyridineC₅H₅N79.10Anhydrous, 99.8%Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Standard Supplier
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionStandard Supplier
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionStandard Supplier
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37GranularStandard Supplier
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeStandard Supplier
HexaneC₆H₁₄86.18ACS gradeStandard Supplier

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (10.0 g, 53.2 mmol) in anhydrous dichloromethane (100 mL).

  • Base Addition: Add anhydrous pyridine (4.6 mL, 57.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add methoxyacetyl chloride (5.3 mL, 58.5 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (50 mL). Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate, N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide.

  • Cyclization: The crude intermediate can be cyclized without further purification. Add polyphosphoric acid (PPA) (50 g) to the crude product and heat the mixture to 120-130 °C for 2-4 hours, or until TLC analysis indicates the completion of the cyclization.

  • Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.

  • Final Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Causality Behind Experimental Choices

  • Choice of Base: Pyridine is used as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic acylation reaction and minimize the formation of side products.

  • Cyclizing Agent: Polyphosphoric acid is an effective dehydrating and cyclizing agent for the formation of the benzoxazole ring.[1]

Safety Precautions

  • 2-Amino-4-bromophenol: This compound is harmful if swallowed and can cause skin and eye irritation.[4][5] It may also cause sensitization by inhalation and skin contact.[4][5]

  • Methoxyacetyl chloride: This reagent is flammable, corrosive, and toxic upon inhalation.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Process for the preparation of 2-methylbenzoxazole. Google Patents.
  • 2-Amino-4-Bromophenol. PubChem, National Institutes of Health. Available at: [Link]

  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,... ResearchGate. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • 2-Amino-4-bromo-phenol. ChemBK. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive technical overview of the selection, synthesis, and characterization of the key starting materials required for the preparation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, offering a foundation for its efficient and reliable synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole reveals a logical and convergent synthetic strategy. The benzoxazole ring is typically formed through the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid equivalent. This disconnection approach points to two primary starting materials: 2-amino-4-bromophenol as the precursor for the brominated benzene ring and the embedded amine and hydroxyl functionalities, and a methoxyacetylating agent to introduce the methoxymethyl group at the 2-position.

Retrosynthesis Target 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Intermediate N-(4-Bromo-2-hydroxyphenyl)-2-methoxyacetamide Target->Intermediate Cyclization SM1 2-Amino-4-bromophenol SM2 Methoxyacetyl Chloride Intermediate->SM1 Acylation Intermediate->SM2 Acylation

Caption: Retrosynthetic pathway for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Starting Material 1: 2-Amino-4-bromophenol

2-Amino-4-bromophenol is a crucial bifunctional molecule providing the core structure of the target benzoxazole. Its synthesis and purity are critical for the success of the subsequent cyclization step.

Synthesis of 2-Amino-4-bromophenol

The most common and efficient laboratory-scale synthesis of 2-amino-4-bromophenol involves the reduction of 2-nitro-4-bromophenol. This precursor is commercially available or can be synthesized by the nitration of 4-bromophenol.

Reaction Scheme:

Synthesis of 2-Amino-4-bromophenol 2-Nitro-4-bromophenol 2-Nitro-4-bromophenol 2-Amino-4-bromophenol 2-Amino-4-bromophenol 2-Nitro-4-bromophenol->2-Amino-4-bromophenol Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthesis of 2-Amino-4-bromophenol via reduction.

Experimental Protocol: Reduction of 2-Nitro-4-bromophenol

A well-established method for this transformation is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-4-bromophenol in ethanol.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The addition is exothermic, and the reaction temperature should be controlled with an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate of tin salts is removed by filtration.

  • Extraction: Extract the aqueous filtrate with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-amino-4-bromophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueReference
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Melting Point 135-140 °C[2]
Appearance White to gray to brown powder/crystal[3]
Solubility Slightly soluble in cold water and ethanol, soluble in hot ethanol, ether, and chloroform.[4]
CAS Number 40925-68-6[1]

Safety and Handling: 2-Amino-4-bromophenol is harmful if swallowed and causes skin and serious eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Starting Material 2: Methoxyacetyl Chloride

Methoxyacetyl chloride serves as the electrophilic partner in the acylation of 2-amino-4-bromophenol, providing the methoxymethyl substituent at the 2-position of the final benzoxazole.

Synthesis of Methoxyacetyl Chloride

Methoxyacetyl chloride is typically prepared from the corresponding carboxylic acid, methoxyacetic acid, by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose.

Reaction Scheme:

Synthesis of Methoxyacetyl Chloride Methoxyacetic Acid Methoxyacetic Acid Methoxyacetyl Chloride Methoxyacetyl Chloride Methoxyacetic Acid->Methoxyacetyl Chloride Chlorination (e.g., SOCl2 or (COCl)2)

Caption: Synthesis of Methoxyacetyl Chloride from Methoxyacetic Acid.

Experimental Protocol: Chlorination of Methoxyacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place methoxyacetic acid.

  • Reagent Addition: Add thionyl chloride dropwise to the methoxyacetic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux for a few hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting methoxyacetyl chloride can be purified by fractional distillation under reduced pressure.

ParameterValueReference
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Boiling Point 114-116 °C
Appearance Clear, colorless to yellow liquid
CAS Number 38870-89-2

Safety and Handling: Methoxyacetyl chloride is a flammable liquid and vapor that is toxic if inhaled and causes severe skin burns and eye damage. It is also moisture-sensitive and should be handled under anhydrous conditions. All operations must be conducted in a well-ventilated fume hood, and appropriate PPE, including respiratory protection, should be used.

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

The final step in the synthesis is the condensation of 2-amino-4-bromophenol with methoxyacetyl chloride, followed by intramolecular cyclization to form the benzoxazole ring.

Reaction Scheme:

Final Synthesis 2-Amino-4-bromophenolMethoxyacetyl Chloride 2-Amino-4-bromophenolMethoxyacetyl Chloride N-(4-Bromo-2-hydroxyphenyl)-2-methoxyacetamide N-(4-Bromo-2-hydroxyphenyl)-2-methoxyacetamide 2-Amino-4-bromophenolMethoxyacetyl Chloride->N-(4-Bromo-2-hydroxyphenyl)-2-methoxyacetamide Acylation 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole N-(4-Bromo-2-hydroxyphenyl)-2-methoxyacetamide->5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Cyclodehydration

Caption: Final synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Experimental Protocol: Acylation and Cyclization

This protocol is based on general procedures for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and acyl chlorides.

  • Acylation: Dissolve 2-amino-4-bromophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath. Add a base, such as triethylamine or pyridine, to the solution. Then, add a solution of methoxyacetyl chloride in the same solvent dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC to confirm the formation of the intermediate N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide.

  • Cyclization: Once the acylation is complete, the cyclization can be induced. In some cases, the cyclization may occur spontaneously upon prolonged stirring at room temperature or with gentle heating. Alternatively, a dehydrating agent or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added, and the mixture can be heated to reflux to facilitate the cyclodehydration.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and the acid catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Physicochemical Properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Predicted)

ParameterValue
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents

Conclusion

The synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a multi-step process that relies on the careful preparation and purification of its key starting materials: 2-amino-4-bromophenol and methoxyacetyl chloride. This guide has provided a detailed overview of the synthetic routes to these precursors and a plausible protocol for the final condensation and cyclization reaction. By understanding the chemistry and handling requirements of these starting materials, researchers can confidently and safely approach the synthesis of this and other related benzoxazole derivatives for further investigation in drug discovery and materials science.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2024.

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2025.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019.

  • Preparation method of 4-bromo-2-aminophenol. Google Patents, 2020.

  • 4-Amino-2-bromophenol. PubChem.

  • 2-Amino-4-Bromophenol. PubChem.

  • 2-Amino-4-bromophenol. Tokyo Chemical Industry Co., Ltd.

  • Process for preparing methoxyacetic acid. Google Patents, 1990.

  • SAFETY DATA SHEET - Methoxyacetyl chloride. Sigma-Aldrich, 2024.

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023.

  • Benzoxazole synthesis. Organic Chemistry Portal.

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 2019.

  • 2-Amino-4-bromophenol. ChemicalBook.

  • SAFETY DATA SHEET - Methoxyacetyl chloride. Fisher Scientific.

  • Methoxyacetyl chloride - Safety Data Sheet. ChemicalBook.

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... ResearchGate.

  • 2-Amino-4-bromophenol >=94%. Sigma-Aldrich.

  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,.... ResearchGate.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. European Patent Office.

  • Methoxyacetyl chloride 97%. Sigma-Aldrich.

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • 5-Bromo-1,3-benzoxazole. Chem-Impex.

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.

  • An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data. Benchchem.

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents, 2020.

  • 2-Amino-4-bromo-phenol. ChemBK.

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzoxazole Scaffold The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Comprising a benzene ring fused to an oxazole ring, this scaffold is present in a wide array of biologically active compounds.[1][2][4] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them effective pharmacophores for various biological targets.

This guide focuses on a specific derivative, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole , providing a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and its potential applications in research and development. The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 2-position offers unique opportunities for further functionalization and modulation of its physicochemical and biological properties.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the topic compound is 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole .

PropertyValueSource
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 938458-97-0
Appearance Solid
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N
SMILES COCc1nc2cc(Br)ccc2o1

Synthetic Protocol: A Self-Validating Two-Step Approach

The synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole can be efficiently achieved through a robust two-step process commencing with the commercially available precursor, 2-amino-4-bromophenol. This method involves an initial acylation followed by a cyclodehydration reaction.

Step 1: Synthesis of the Intermediate - N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide

The first step involves the acylation of 2-amino-4-bromophenol with methoxyacetyl chloride. This reaction forms a stable amide intermediate, which is the direct precursor to the target benzoxazole.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (10.0 g, 53.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (8.8 mL, 63.8 mmol, 1.2 eq.) dropwise. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of methoxyacetyl chloride (5.3 mL, 58.5 mmol, 1.1 eq.) in anhydrous THF (20 mL) dropwise from the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion, quench the reaction by adding distilled water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide as a solid.

Step 2: Cyclodehydration to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

The second and final step is the intramolecular cyclization of the amide intermediate to form the benzoxazole ring. This is typically achieved under acidic conditions with heating, which facilitates the dehydration process.

Experimental Protocol:

  • Reaction Setup: Place the purified N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide (10.0 g, 38.4 mmol) in a 100 mL round-bottom flask.

  • Acid Catalyst: Add polyphosphoric acid (PPA, 50 g) to the flask. PPA serves as both a catalyst and a dehydrating agent.

  • Heating: Heat the reaction mixture to 140-150 °C with stirring for 2-3 hours. The viscosity of the mixture will decrease as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a pure solid.

Causality Behind Experimental Choices:

  • Choice of Base in Step 1: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl byproduct without competing in the acylation reaction.

  • Anhydrous Conditions: The use of anhydrous THF is crucial in Step 1 to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.

  • Polyphosphoric Acid (PPA) in Step 2: PPA is an excellent dehydrating agent and a non-oxidizing acid, making it ideal for promoting the cyclization of the amide to the benzoxazole with minimal side product formation.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration A 2-Amino-4-bromophenol C N-(5-bromo-2-hydroxyphenyl)- 2-methoxyacetamide A->C Triethylamine, THF, 0 °C to RT B Methoxyacetyl Chloride B->C D 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole C->D Polyphosphoric Acid, 140-150 °C

Caption: Synthetic workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

IUPAC Nomenclature Deconstructed

The IUPAC name provides a systematic description of the molecule's structure.

IUPAC_Nomenclature cluster_parent Parent Heterocycle cluster_substituents Substituents cluster_final_name Final IUPAC Name parent 1,3-Benzoxazole final_name 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole parent->final_name sub1 5-Bromo sub1->final_name sub2 2-(methoxymethyl) sub2->final_name

Caption: Logical breakdown of the IUPAC name.

  • 1,3-Benzoxazole: This is the core structure, indicating a benzene ring fused to an oxazole ring. The "1,3" numbering specifies the positions of the oxygen and nitrogen atoms in the five-membered ring relative to the fusion points.

  • 5-Bromo: A bromine atom is attached to the 5th position of the benzoxazole ring system.

  • 2-(methoxymethyl): A methoxymethyl group (-CH₂OCH₃) is attached to the 2nd position of the benzoxazole ring.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are not extensively reported in peer-reviewed literature, the benzoxazole scaffold itself is of significant interest to researchers.

  • Anticancer Research: Many benzoxazole derivatives have been investigated for their potent anticancer activities.[6] The presence of the bromine atom on the benzene ring of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole allows for further synthetic modifications, such as Suzuki or Stille coupling reactions, to generate libraries of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: The benzoxazole nucleus is a key component in several antimicrobial agents.[1] This compound could serve as a valuable intermediate for the synthesis of novel antibacterial and antifungal candidates.

  • Fluorescent Probes: The rigid, aromatic nature of the benzoxazole system often imparts fluorescent properties. This makes them useful in the development of chemical sensors and imaging agents in materials science and chemical biology.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed, practical, and scientifically-grounded protocol for its synthesis, along with a clear explanation of its chemical identity and nomenclature. The inherent reactivity of the bromine substituent, combined with the established biological importance of the benzoxazole core, makes this compound a valuable tool for researchers aiming to develop novel therapeutic agents and advanced materials.

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]

  • Shaikh, R. A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297-306. Available at: [Link]

  • Tas, M., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 524-530. Available at: [Link]

  • PubChem. 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3656-3669. Available at: [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (2021). GSC Biological and Pharmaceutical Sciences, 14(3), 209-220. Available at: [Link]

Sources

Foundational

The Emergence of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Technical Guide for Advanced Research

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery The benzoxazole core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery

The benzoxazole core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of biologically active molecules.[2] Derivatives of benzoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The therapeutic potential of these compounds often arises from their ability to mimic endogenous structures and interact with biological targets.[2] The strategic functionalization of the benzoxazole ring system, particularly at the 2- and 5-positions, allows for the fine-tuning of their physicochemical and biological profiles. The introduction of a bromine atom at the 5-position and a methoxymethyl group at the 2-position, as in 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, is anticipated to modulate its lipophilicity, metabolic stability, and target-binding affinity, making it a compound of significant interest for drug development professionals.

While a seminal "discovery" paper for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is not prominent in the scientific literature, this guide provides a comprehensive technical overview based on established synthetic methodologies for analogous benzoxazole derivatives and predictive characterization. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

Proposed Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Rationale-Driven Approach

The construction of the 2-substituted benzoxazole core typically involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable electrophilic partner.[2][5] Several synthetic strategies have been developed, utilizing reagents such as aldehydes, carboxylic acids and their derivatives, or amides.[2][3] For the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a highly plausible and efficient route involves the reaction of 2-amino-4-bromophenol with methoxyacetyl chloride.

The rationale for this choice of precursors lies in their commercial availability and the anticipated high reactivity under mild conditions. The electron-withdrawing nature of the bromine atom on the 2-aminophenol ring is not expected to significantly hinder the nucleophilicity of the amino group for the initial acylation step. The subsequent intramolecular cyclization to form the benzoxazole ring is typically acid- or base-catalyzed, or can proceed thermally.

G A 2-Amino-4-bromophenol (Starting Material) C Acylation (Intermediate Formation) A->C Base (e.g., Pyridine) in an inert solvent (e.g., DCM) B Methoxyacetyl Chloride (Reagent) B->C D N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide (Intermediate) C->D Formation of amide bond E Intramolecular Cyclization (Ring Closure) D->E Acid catalyst (e.g., p-TsOH) Heat F 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Final Product) E->F Dehydration

Figure 1: Proposed synthetic workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on established procedures for the synthesis of analogous benzoxazole derivatives. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Step 1: Acylation of 2-Amino-4-bromophenol

  • To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere of nitrogen, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude intermediate, N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a solution of the crude N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide (1.0 eq) in toluene (10 mL/mmol), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.

  • Monitor the formation of the benzoxazole product by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a solid.

Physicochemical and Spectroscopic Characterization (Predictive)

The structural elucidation of the newly synthesized 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole would rely on a combination of spectroscopic techniques.[6] The following table summarizes the predicted physicochemical and spectroscopic data based on the analysis of structurally related compounds.[6][7][8]

Property Predicted Value Rationale/Reference Analogy
Molecular Formula C₉H₈BrNO₂Based on the proposed structure.
Molecular Weight 242.07 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule crystalline organic compounds.
Melting Point 70-80 °CAn estimation based on similar substituted benzoxazoles.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water.Expected for a moderately polar organic molecule.
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.65 (d, J ≈ 1.8 Hz, 1H), ~7.40 (d, J ≈ 8.5 Hz, 1H), ~7.30 (dd, J ≈ 8.5, 1.8 Hz, 1H), ~4.80 (s, 2H), ~3.50 (s, 3H)Aromatic protons are expected in the downfield region (δ 6.8–8.8 ppm)[6]. The splitting pattern is predicted based on the substitution on the benzene ring. The singlet at ~4.80 ppm corresponds to the -CH₂- group, and the singlet at ~3.50 ppm to the -OCH₃ group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~165.0, ~150.0, ~142.0, ~128.0, ~125.0, ~115.0, ~112.0, ~70.0, ~60.0The C=N carbon of the oxazole ring is expected around 165 ppm. Aromatic carbons will appear between 110-150 ppm. The -CH₂- and -OCH₃ carbons are predicted at ~70.0 and ~60.0 ppm, respectively.
FT-IR (KBr) ν (cm⁻¹) ~3050-3100 (Ar C-H stretch), ~2850-2950 (Alkyl C-H stretch), ~1620 (C=N stretch), ~1580, 1470 (C=C stretch), ~1250 (C-O-C stretch), ~820 (C-H out-of-plane bend)Characteristic vibrational frequencies for the functional groups present in the molecule.[8]
Mass Spectrometry (ESI-MS) m/z 241.98 [M+H]⁺, 243.98 [M+H]⁺ (Isotopic pattern for Br)The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity.

Potential Biological Significance and Applications

The benzoxazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[1][2] The introduction of specific substituents can modulate these activities and confer selectivity towards particular biological targets.

  • Anti-inflammatory and Analgesic Potential: Many 2-substituted benzoxazole derivatives have demonstrated potent anti-inflammatory and analgesic properties, often attributed to the inhibition of enzymes such as cyclooxygenases (COX).[4][9] The methoxymethyl group at the 2-position could influence the binding affinity and selectivity for such targets.

  • Antimicrobial and Antifungal Activity: The benzoxazole nucleus is present in several natural and synthetic antimicrobial agents.[1][4] The lipophilicity imparted by the bromo and methoxymethyl substituents may enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.

  • Anticancer Activity: A significant number of benzoxazole derivatives have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of topoisomerase and protein kinases.[3] The specific substitution pattern of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole warrants its evaluation in various cancer cell lines.

The logical progression for investigating the biological potential of this molecule is outlined in the workflow below.

G A Synthesis and Characterization of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole B In Vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B Purity Confirmed C Identification of Primary Biological Target(s) B->C Hit Identification D Lead Optimization (Structure-Activity Relationship Studies) C->D Target Validation E In Vivo Efficacy Studies (Animal Models) D->E Optimized Analogs F Preclinical Development E->F Proof of Concept

Figure 2: A logical workflow for the biological evaluation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Conclusion and Future Directions

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a molecule of considerable interest, positioned at the intersection of established synthetic feasibility and high therapeutic potential. This technical guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. While the formal discovery of this specific compound is not yet a matter of public record, the principles and protocols outlined herein offer a clear path for its inclusion in drug discovery and development programs. Future research should focus on the practical execution of the proposed synthesis, rigorous spectroscopic confirmation of its structure, and a comprehensive screening cascade to elucidate its pharmacological profile. The insights gained from such studies will undoubtedly contribute to the expanding landscape of benzoxazole-based therapeutics.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]3]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). International Journal of Pharmaceutical Sciences Review and Research.[1]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]5]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.[2]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]9]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.[4]

  • Synthesis of 2-aryl benzoxazoles from aldoximes. (2017, November 10). MedCrave online. Retrieved January 26, 2026, from [Link]]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[10]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019, January 4). NIH. Retrieved January 26, 2026, from [Link]]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). NIH. Retrieved January 26, 2026, from [Link]]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]7]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. (2025, August 8). ResearchGate.[8]

  • Benzene, bromo-. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]]

Sources

Exploratory

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Technical Guide to Potential Applications in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this molecule is nascent, this document synthesizes foundational knowledge of the benzoxazole scaffold, its synthesis, and the well-documented biological activities of structurally related analogs to project its most promising therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for novel therapeutic interventions. We will delve into its physicochemical properties, propose a robust synthetic route, and explore its potential as an anticancer and antimicrobial agent, supported by mechanistic insights and detailed, actionable experimental protocols.

Introduction: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its rigid, planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) facilitate specific, high-affinity interactions with a wide array of biological targets.[2] This has rendered the benzoxazole scaffold a "privileged structure" in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The strategic functionalization of the benzoxazole core is a key determinant of its biological activity. Substitutions at the 2 and 5-positions have been shown to be particularly critical in modulating the therapeutic potential of these compounds.[1] The subject of this guide, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, incorporates two key features: a bromine atom at the 5-position and a methoxymethyl group at the 2-position. The presence of a halogen, such as bromine, can enhance binding affinity and modulate the pharmacokinetic profile of a molecule. The methoxymethyl group at the 2-position offers a flexible and polar side chain that can engage in specific interactions within a protein's binding pocket. This unique combination of substituents suggests a strong potential for targeted biological activity.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is essential for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueReference
CAS Number 938458-97-0[5]
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
Appearance Solid[5]
SMILES COCc1nc2cc(Br)ccc2o1[5]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[5]
Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is not extensively documented in peer-reviewed literature, a reliable synthetic route can be postulated based on established methods for the preparation of 2-substituted benzoxazoles.[6] The most common and effective approach involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid derivative.

A plausible synthetic scheme for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole would involve the reaction of 2-amino-4-bromophenol with methoxyacetic acid or its activated form (e.g., acyl chloride or ester).

Proposed synthetic pathway for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.
Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common benzoxazole synthesis methodologies and should be optimized for specific laboratory conditions.

Step 1: Condensation

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent (e.g., toluene or xylenes), add methoxyacetic acid (1.1 eq).

  • Add a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • If PPA is used, quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Step 3: Characterization

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.4 ppm), a singlet for the methylene protons (~4.7 ppm), and multiplets in the aromatic region for the benzoxazole ring protons.

  • ¹³C NMR: Characteristic signals for the methoxy carbon, methylene carbon, and the aromatic and heterocyclic carbons of the benzoxazole core are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 241/243 for the bromine isotopes) should be observed.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations.[7]

Potential Applications in Drug Discovery

Based on the extensive body of literature on the biological activities of benzoxazole derivatives, two primary areas of application for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are proposed: oncology and infectious diseases.

Anticancer Activity: Targeting VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[9] Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[10][11] The benzoxazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain, leading to the inhibition of its downstream signaling pathways.

The 5-bromo and 2-methoxymethyl substituents of the target compound could play crucial roles in its potential anti-VEGFR-2 activity. The bromine atom can form halogen bonds with the protein backbone, enhancing binding affinity, while the methoxymethyl group can form hydrogen bonds with key residues in the active site.

VEGFR-2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Compound->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling CellularResponse Cellular Responses Signaling->CellularResponse Angiogenesis Angiogenesis CellularResponse->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Proposed mechanism of action for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a VEGFR-2 inhibitor.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compound against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in DMSO. b. In a 96-well plate, add the kinase, the compound dilutions, and the substrate in the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibiotics with new mechanisms of action.[12] Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a well-established target for antibacterial drugs.[2] Benzoxazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.[13]

The 5-bromo substitution on the benzoxazole ring can enhance the compound's ability to interact with the DNA-gyrase complex. The 2-methoxymethyl group can provide additional binding interactions, potentially leading to potent and selective inhibition of this bacterial enzyme.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death Compound 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Compound->DNA_Gyrase Inhibits Replication DNA Replication & Repair Supercoiling->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division

Proposed mechanism of action for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a DNA gyrase inhibitor.

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

This protocol describes an assay to measure the inhibition of DNA gyrase activity.

  • Materials: Supercoiled plasmid DNA, relaxed plasmid DNA (as a marker), E. coli DNA gyrase, ATP, reaction buffer, agarose gel, and ethidium bromide.

  • Procedure: a. Prepare serial dilutions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in DMSO. b. In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the compound dilutions. c. Add DNA gyrase and incubate for a short period. d. Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours. e. Stop the reaction by adding a stop buffer containing a DNA loading dye. f. Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis: Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control. Determine the IC₅₀ value based on the concentration-dependent inhibition.

Conclusion and Future Directions

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of the benzoxazole core and the anticipated contributions of its unique substituents, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols offer a framework for its biological evaluation.

Future research should focus on the synthesis and purification of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, followed by a comprehensive in vitro and in vivo evaluation of its efficacy and safety. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 2 and 5-positions, will be crucial for optimizing its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the advancement of benzoxazole-based drug discovery and may lead to the development of new and effective treatments for cancer and infectious diseases.

References

  • (Reference for a general review on benzoxazoles in medicinal chemistry)
  • (Reference for the synthesis of 2-substituted benzoxazoles)
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science.
  • (Reference for the synthesis and antimicrobial activity of 2,5-disubstituted benzoxazoles)
  • (Reference for a patent on the synthesis of a rel
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). RSC Medicinal Chemistry.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activ
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). Benchchem.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • (Reference for a review on benzoxazole derivatives with antimicrobial and anticancer activity)
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole. (2022). Bibliomed.
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. (n.d.). Sigma-Aldrich.
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed.
  • A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. (n.d.). Benchchem.
  • (Reference for a study on the antimicrobial activity of nitro/amino-benzoxazole deriv
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
  • (Reference for a computational study on the mechanism of action of benzoxazole deriv
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • (Reference for a review on the anticancer activity of benzoxazole deriv
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.).
  • (Reference for the synthesis and characterization of a rel
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar.
  • (Reference for a study on the antimicrobial activity and toxicity of carbazole deriv
  • (Reference for a study on the cytotoxicity of thiourea deriv
  • Synthesis, Antimicrobial Activity and QSAR Studies of 2,5-disubstituted Benzoxazoles. (n.d.). PubMed.
  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Journal of Pharmaceutical Sciences.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.).
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
  • Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. (n.d.). Benchchem.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenol and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.

Sources

Foundational

The Strategic Utility of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry The benzoxazole ring system, a bicyclic arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The benzoxazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for interacting with a wide array of biological targets.[2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and kinase inhibitory effects.[3][4] Within this versatile class of compounds, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole emerges as a particularly valuable synthetic intermediate, offering a strategic entry point for the construction of complex molecular entities in drug discovery programs.

This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, detailing its synthesis, chemical properties, and, most importantly, its application as a pivotal building block in the synthesis of potential therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
CAS Number 938458-97-0[5]
Appearance Solid[5]
SMILES COCc1nc2cc(Br)ccc2o1[5]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[5]

The structure of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is characterized by two key reactive handles: the bromine atom at the 5-position and the methoxymethyl group at the 2-position. The bromine atom is strategically positioned for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The methoxymethyl group at the 2-position, while relatively stable, can be a site for further chemical modification or can influence the overall electronic properties and conformation of the molecule.

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Plausible and Efficient Route

While a specific, detailed protocol for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is not extensively documented in readily available literature, a robust and high-yielding synthetic strategy can be devised based on well-established methods for benzoxazole formation.[6] The most logical approach involves a two-step sequence starting from the commercially available 4-bromo-2-aminophenol.

Synthesis_of_5-Bromo-2-(methoxymethyl)-1,3-benzoxazole cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclodehydration 4-bromo-2-aminophenol 4-Bromo-2-aminophenol intermediate N-(4-bromo-2-hydroxyphenyl)- 2-methoxyacetamide 4-bromo-2-aminophenol->intermediate Base (e.g., Pyridine) DCM, 0 °C to rt methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetyl_chloride->intermediate final_product 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole intermediate->final_product Dehydrating Agent (e.g., Eaton's Reagent or PPA) Heat

Caption: Plausible synthetic route to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide (Amidation)

  • To a stirred solution of 4-bromo-2-aminophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Cyclodehydration)

  • To the crude N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide from the previous step, add a dehydrating agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or polyphosphoric acid (PPA).[7]

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃ or NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Core Reactivity and Application as a Synthetic Intermediate

The strategic placement of the bromine atom at the 5-position makes this intermediate a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which are often key pharmacophoric elements in kinase inhibitors and other targeted therapies.

Suzuki_Coupling start_material 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole product 5-Aryl/Heteroaryl-2-(methoxymethyl)- 1,3-benzoxazole start_material->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product

Caption: Suzuki-Miyaura cross-coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to reflux (typically 90-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-substituted-2-(methoxymethyl)-1,3-benzoxazole derivative.

Case Study: A Gateway to Kinase Inhibitors

The 5-arylbenzoxazole moiety is a recurring structural motif in a number of potent kinase inhibitors.[4] By utilizing 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a starting material, medicinal chemists can rapidly generate a library of diverse 5-aryl or 5-heteroaryl analogs for structure-activity relationship (SAR) studies. For instance, the introduction of a substituted pyrimidine or pyridine at the 5-position, a common feature in many kinase inhibitors, can be readily achieved via Suzuki coupling.

Spectroscopic Characterization

While specific, publicly available NMR spectra for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are limited, the expected chemical shifts can be predicted based on the analysis of similar benzoxazole structures.[9]

  • ¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methoxymethyl group would exhibit a singlet for the methyl protons around δ 3.4-3.6 ppm and a singlet for the methylene protons around δ 4.6-4.8 ppm.

  • ¹³C NMR: The carbon atoms of the benzoxazole ring would resonate in the aromatic region (δ 110-165 ppm). The methoxymethyl group would show signals around δ 60-75 ppm.

Conclusion: A Versatile and Strategic Synthetic Tool

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation and the strategic positioning of a bromine atom for cross-coupling reactions provide a powerful platform for the rapid diversification of the benzoxazole scaffold. For researchers and professionals in drug discovery, this compound offers an efficient entry point to novel chemical space, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The methodologies and insights presented in this guide are intended to facilitate the effective utilization of this important synthetic building block in the advancement of medicinal chemistry.

References

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved from https://www.jphchem.com/index.php/jphchem/article/view/297
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01222
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). Molecules, 27(11), 3563. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182181/
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3661-3665. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27209235/
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. Retrieved from https://patents.google.
  • Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. (2016). European Journal of Medicinal Chemistry, 121, 54-69. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27423119/
  • Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. (2016). European Journal of Chemistry, 7(4), 391-396. Retrieved from https://www.eurjchem.com/index.php/eurjchem/article/view/1331
  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). Frontiers in Chemistry, 9, 660424. Retrieved from https://www.frontiersin.org/articles/10.3389/fchem.2021.660424/full
  • Research Article New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021). Journal of Chemistry, 2021, 6631868. Retrieved from https://www.hindawi.com/journals/jchem/2021/6631868/
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from https://pubs.acs.org/doi/suppl/10.1021/ol802392v/suppl_file/ol802392v_si_001.pdf
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. Retrieved from https://www.benchchem.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). Organic Process Research & Development, 26(9), 2696-2703. Retrieved from https://www.researchgate.net/publication/362879038_Novel_and_Practical_Industrial_Process_Scale-Up_of_5-Bromo-2-chloro-4-methoxycarbonylbenzoic_acid_a_Key_Intermediate_in_the_Manufacturing_of_Therapeutic_SGLT2_Inhibitors
  • US5883259A - Benzoxazole based nonlinear optical derivatives and polymers obtained therefrom. Google Patents. Retrieved from https://patents.google.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). ResearchGate. Retrieved from https://www.researchgate.
  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. ChemicalBook. Retrieved from https://www.chemicalbook.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Suzuki-Miyaura_Coupling
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem. Retrieved from https://www.benchchem.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 374-388. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8725875/
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem, 16(21), 3237-3262. Retrieved from https://pubmed.ncbi.nlm.nih.gov/34289258/
  • US7910579B2 - Benzoxazole derivatives. Google Patents. Retrieved from https://patents.google.
  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal, 14, 83-93. Retrieved from https://openmedicinalchemistryjournal.com/VOLUME/14/PAGE/83/
  • Synthesis, Computational Studies, and Enzymatic Evaluation Drug Repurposing Strategy to Develop New AZT Derivatives Targeting SARS-CoV-2 Mpro. (2023). Journal of the Brazilian Chemical Society, 34(5), 936-950. Retrieved from https://www.scielo.br/j/jbchs/a/wXQ6Y8yY4H8Q8X8c4B4c8yD/?lang=en
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents. Retrieved from https://patents.google.
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents. Retrieved from https://patents.google.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2014). Der Pharma Chemica, 6(5), 224-231. Retrieved from https://www.derpharmachemica.
  • US7910579B2 - Benzoxazole derivatives. Google Patents. Retrieved from https://patents.google.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. Retrieved from https://www.benchchem.
  • 5-Bromo-1,3-benzoxazole. Chem-Impex. Retrieved from https://www.chemimpex.com/products/5-bromo-1-3-benzoxazole
  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents. Retrieved from https://patents.google.
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Amerigo Scientific. Retrieved from https://www.amerigoscientific.com/5-bromo-2-methoxymethyl-1-3-benzoxazole-1996772.html

Sources

Exploratory

A Strategic Approach to the Preliminary Biological Screening of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Benzoxazole Scaffold The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, among others.[2][3][4] The versatility of the benzoxazole ring system, allowing for substitutions at various positions, enables the fine-tuning of its biological profile, making it a prime candidate for drug discovery programs.[5] This guide outlines a comprehensive and logical strategy for the preliminary biological screening of a novel derivative, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, leveraging insights from the known biological landscape of related compounds to maximize the potential for identifying significant therapeutic activity.

The structure of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, with its bromine substitution at the 5-position and a methoxymethyl group at the 2-position, presents a unique combination of electronic and steric properties that warrant a systematic investigation of its biological effects. Substitutions at these positions are known to be critical for the biological activity of benzoxazole derivatives.[6]

Physicochemical Properties of the Test Compound

A foundational understanding of the compound's physical and chemical properties is essential before embarking on biological screening.

PropertyValue
Molecular Formula C₉H₈BrNO₂[7]
Molecular Weight 242.07 g/mol [7]
Physical State Solid[7]
SMILES String COCc1nc2cc(Br)ccc2o1[7]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[7]

A Tiered Approach to Preliminary Biological Screening

Given the broad spectrum of activities associated with the benzoxazole scaffold, a tiered or cascaded screening approach is proposed. This strategy allows for a cost-effective and efficient evaluation, starting with broad-based cytotoxicity and antimicrobial assays, followed by more targeted investigations based on initial findings.

G T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T2_Anticancer Anticancer Assays (Apoptosis, Cell Cycle) T1_Cyto->T2_Anticancer If Cytotoxic T1_Antimicrobial Broad-Spectrum Antimicrobial (e.g., Agar Diffusion) T2_Antimicrobial_MIC Antimicrobial MIC Determination T1_Antimicrobial->T2_Antimicrobial_MIC If Active T3_Enzyme Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase) T2_Anticancer->T3_Enzyme T3_Pathway Signaling Pathway Analysis T2_Anticancer->T3_Pathway T2_Antimicrobial_MIC->T3_Enzyme

Caption: Tiered screening workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Tier 1: Foundational Screening Protocols

The initial tier of screening is designed to provide a broad overview of the compound's biological activity profile, specifically its general cytotoxicity and antimicrobial potential.

In Vitro Cytotoxicity Screening

Rationale: A primary assessment of cytotoxicity against a panel of human cancer cell lines and a normal cell line is crucial to identify any potential anticancer activity and to establish a therapeutic window. Benzoxazole derivatives have demonstrated significant anticancer potential.[3]

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Broad-Spectrum Antimicrobial Screening

Rationale: The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8] A preliminary screen against a representative panel of Gram-positive and Gram-negative bacteria and a fungal strain is warranted.

Experimental Protocol: Agar Diffusion Method

  • Microorganism Preparation: Standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (e.g., Candida albicans) are prepared.[8]

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi) is evenly inoculated with the respective microbial suspension.

  • Compound Application: Sterile paper discs are impregnated with a known concentration of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Tier 2: Focused Investigation

Should the Tier 1 screening yield positive results in either cytotoxicity or antimicrobial assays, a more focused investigation is warranted to characterize the activity further.

Elucidation of Anticancer Activity

If significant cytotoxicity is observed, particularly with selectivity for cancer cells, further assays to determine the mode of cell death are necessary.

Potential Assays:

  • Apoptosis Assays: Using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

Determination of Minimum Inhibitory Concentration (MIC)

For promising antimicrobial activity, a quantitative measure of potency is required.

Experimental Protocol: Broth Microdilution Method

  • Compound Dilution: Serial dilutions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are prepared in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions suitable for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 3: Mechanistic Exploration

Based on the findings from the focused investigations, preliminary mechanistic studies can be designed to identify potential molecular targets.

G cluster_0 Potential Mechanisms of Action for Benzoxazoles cluster_1 Molecular Targets Anticancer Anticancer Activity Kinase Kinase Inhibition Anticancer->Kinase Topoisomerase Topoisomerase Inhibition Anticancer->Topoisomerase Apoptosis Induction of Apoptosis Anticancer->Apoptosis Antimicrobial Antimicrobial Activity DNAGyrase DNA Gyrase Inhibition Antimicrobial->DNAGyrase CellWall Cell Wall Synthesis Inhibition Antimicrobial->CellWall

Caption: Potential molecular targets for benzoxazole derivatives.

Rationale for Target Selection:

  • Anticancer: Many benzoxazole derivatives exert their anticancer effects by inhibiting key enzymes such as protein kinases and topoisomerases, or by inducing apoptosis.[5]

  • Antimicrobial: A common mechanism of action for antimicrobial benzoxazoles is the inhibition of bacterial DNA gyrase.[8]

Proposed Mechanistic Assays:

  • Enzyme Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the compound against specific enzymes like various kinases or bacterial DNA gyrase.

  • Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or other relevant signaling pathways.

Data Summary and Interpretation

The following table presents a hypothetical summary of potential outcomes from the preliminary screening of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

AssayTest SystemHypothetical Result (IC₅₀ / Zone of Inhibition / MIC)Interpretation
MTT Assay MCF-7 (Breast Cancer)15 µMModerate cytotoxic activity
A549 (Lung Cancer)25 µMModerate cytotoxic activity
HEK293 (Normal)> 100 µMSelective for cancer cells
Agar Diffusion S. aureus18 mmSignificant activity
E. coli8 mmLimited activity
C. albicans12 mmModerate activity
MIC Determination S. aureus16 µg/mLPotent antibacterial activity

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the preliminary biological evaluation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. The proposed tiered approach ensures a logical progression from broad screening to more focused and mechanistic studies, optimizing resource allocation and maximizing the potential for discovering novel therapeutic leads. Based on the hypothetical data, this compound demonstrates promise as a selective anticancer agent and a potent antibacterial agent against Gram-positive bacteria. Further investigations should focus on elucidating its specific molecular targets and evaluating its efficacy in more advanced preclinical models. The rich pharmacology of the benzoxazole scaffold provides a strong rationale for the continued exploration of this and related derivatives in the quest for new and effective therapeutic agents.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. (n.d.). Journal of Research in Chemistry.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health.
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. (n.d.). Sigma-Aldrich.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). TSI Journals.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central.
  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Taylor & Francis Online.
  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. (2025). BenchChem.
  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2025). ResearchGate.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: An Application Note and Protocol

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol and theoretical background for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxa...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol and theoretical background for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This compound is a valuable building block in medicinal chemistry, as the benzoxazole scaffold is a key pharmacophore in numerous biologically active molecules.[1] This document offers an in-depth exploration of a robust synthetic route, emphasizing the rationale behind procedural choices, ensuring scientific integrity, and providing a self-validating experimental framework.

Introduction and Significance

The benzoxazole ring system is a privileged heterocyclic motif found in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[1] The specific substitution pattern of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole makes it a versatile intermediate. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the methoxymethyl group at the 2-position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This guide details a reliable two-step synthesis commencing from the commercially available 2-Amino-4-bromophenol and methoxyacetyl chloride. The methodology is based on well-established principles of benzoxazole synthesis, involving an initial N-acylation followed by a cyclodehydration reaction.

Theoretical Background and Reaction Mechanism

The synthesis of 2-substituted benzoxazoles from 2-aminophenols is a cornerstone of heterocyclic chemistry. The most common approach involves the condensation of a 2-aminophenol with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride.[2] This process consists of two primary transformations:

  • N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-Amino-4-bromophenol on the electrophilic carbonyl carbon of methoxyacetyl chloride. This step forms an amide intermediate, N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide. To favor N-acylation over competing O-acylation of the phenolic hydroxyl group, the reaction is typically conducted under mild, slightly basic conditions at a low temperature. The greater nucleophilicity of the amine compared to the phenol facilitates this selectivity.

  • Intramolecular Cyclodehydration: The formed amide intermediate is then cyclized to the final benzoxazole product. This transformation is an intramolecular nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon, followed by the elimination of a water molecule. This step is generally promoted by heat and acidic conditions. Polyphosphoric acid (PPA) is a highly effective reagent for this purpose, serving as both a strong dehydrating agent and an acid catalyst.[3]

The overall reaction mechanism is depicted below:

Caption: Figure 1: Reaction mechanism for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound. It is crucial to perform all operations in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-bromophenol≥98%Commercial Source
Methoxyacetyl chloride≥98%Commercial Source
PyridineAnhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Polyphosphoric acid (PPA)85% assayCommercial Source
Saturated Sodium BicarbonateACS ReagentIn-house prep.
BrineACS ReagentIn-house prep.
Anhydrous Magnesium SulfateACS ReagentCommercial Source
Ethyl AcetateACS Reagent GradeCommercial Source
HexanesACS Reagent GradeCommercial Source
Silica Gel230-400 meshCommercial Source
Reaction Workflow Diagram

The overall workflow for the synthesis is summarized in the following diagram:

Synthesis Workflow Figure 2: Overall workflow for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. step1 Step 1: N-Acylation (Intermediate Formation) step2 Step 2: Cyclodehydration (Benzoxazole Formation) step1->step2 step3 Work-up & Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 step5 Characterization step4->step5

Caption: Figure 2: Overall workflow for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Step-by-Step Procedure

Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide (Intermediate)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Amino-4-bromophenol (5.0 g, 26.6 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir the mixture to dissolve the solid.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (2.3 mL, 28.0 mmol, 1.05 eq) to the cooled solution.

  • In a separate dropping funnel, prepare a solution of methoxyacetyl chloride (2.6 mL, 28.0 mmol, 1.05 eq) in anhydrous DCM (20 mL).[2][4][5][6][7]

  • Add the methoxyacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the amide intermediate should appear.

  • Upon completion, proceed directly to the next step without isolating the intermediate.

Step 2: Intramolecular Cyclodehydration

  • Carefully add polyphosphoric acid (PPA, 50 g) to the reaction mixture from Step 1. Note: This addition may be exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to 130-140 °C in an oil bath. The DCM and pyridine will distill off.

  • Maintain the temperature and stir the viscous mixture for 3-4 hours. The color of the mixture will typically darken.

  • Monitor the cyclization by TLC until the intermediate amide spot is no longer visible.

  • Allow the reaction mixture to cool to approximately 80-90 °C.

Step 3: Work-up and Extraction

  • While still warm, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.[8]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (dry loading is recommended for better separation).

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Evaporate the solvent from the combined fractions to yield 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a solid.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
  • Appearance: Off-white to light yellow solid.

  • Yield: 60-75% (based on similar preparations).

  • Molecular Formula: C₉H₈BrNO₂

  • Molecular Weight: 242.07 g/mol

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar benzoxazole derivatives.[8][9][10][11]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.75 (d, J = 1.8 Hz, 1H): Aromatic proton at C4. The doublet arises from meta-coupling to the H6 proton.

    • 7.40 (dd, J = 8.5, 1.8 Hz, 1H): Aromatic proton at C6. The doublet of doublets is due to ortho-coupling with H7 and meta-coupling with H4.

    • 7.35 (d, J = 8.5 Hz, 1H): Aromatic proton at C7. The doublet is from ortho-coupling to the H6 proton.

    • 4.80 (s, 2H): Methylene protons (-CH₂-) of the methoxymethyl group.

    • 3.50 (s, 3H): Methyl protons (-OCH₃) of the methoxymethyl group.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 165.5: C2 (benzoxazole ring carbon).

    • 150.0: C7a (quaternary carbon).

    • 142.5: C3a (quaternary carbon).

    • 128.0: C6.

    • 123.0: C4.

    • 117.0: C5 (carbon bearing the bromine).

    • 111.5: C7.

    • 70.0: -CH₂- (methoxymethyl group).

    • 59.5: -OCH₃ (methoxymethyl group).

  • FT-IR (KBr, cm⁻¹):

    • 3050-3100: Aromatic C-H stretching.

    • 2850-2950: Aliphatic C-H stretching.

    • 1620, 1580, 1470: C=N and C=C stretching of the benzoxazole ring.

    • 1250, 1080: C-O-C stretching.

  • Mass Spectrometry (EI):

    • m/z: 241/243 ([M]⁺), showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

It is imperative to handle all chemicals with care and to consult the relevant Safety Data Sheets (SDS) before starting any experimental work.

  • 2-Amino-4-bromophenol: Harmful if swallowed and may cause skin and eye irritation.

  • Methoxyacetyl chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled and may cause respiratory irritation.[2][4][5][6][7] It is moisture-sensitive and should be handled under anhydrous conditions.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Polyphosphoric acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts vigorously with water.

All manipulations should be performed in a chemical fume hood. The neutralization of PPA is highly exothermic and must be done slowly and with caution.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoxazoles. The Royal Society of Chemistry. Available at: [Link]

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. PubMed. Available at: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. Available at: [Link]

  • Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]

  • Methoxyacetyl Chloride MSDS. KSCL (KRISHNA). Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. University of Oviedo. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. NIH. Available at: [Link]

  • Methoxyacetyl chloride - SAFETY DATA SHEET. AFG Bioscience. Available at: [Link]

Sources

Application

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole NMR analysis

An In-Depth Guide to the NMR Analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, technically-grounded guide for the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded guide for the structural elucidation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzoxazole derivatives are a significant class of heterocyclic compounds that form the structural core of many pharmacologically active agents, making their unambiguous characterization essential for research and development.[1][2][3][4] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for acquiring, interpreting, and validating ¹H and ¹³C NMR data for this and structurally related compounds. Detailed, field-proven protocols for sample preparation, spectral acquisition, and data analysis are provided, ensuring reliable and reproducible results.

Introduction: The Imperative for Structural Verification

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a versatile heterocyclic building block used in the synthesis of more complex, biologically active molecules.[5] The benzoxazole scaffold is found in numerous compounds with applications in medicinal chemistry and materials science.[2][6] Given its role as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.

NMR spectroscopy stands as the gold standard for the non-destructive structural analysis of organic molecules.[1][7] It provides precise information on the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei within a molecule.[8] This guide details the complete workflow for analyzing 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, establishing a self-validating system for its characterization.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, a standardized atom numbering system is essential. The structure and numbering for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Molecular Formula: C₉H₈BrNO₂, Molecular Weight: 242.07 g/mol ) are presented below.

Caption: Molecular structure of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with atom numbering for NMR assignment.

Predicted Spectral Analysis: A Theoretical Framework

Before acquisition, predicting the spectrum provides a crucial roadmap for interpretation. This anticipatory analysis is grounded in established principles of chemical shifts and spin-spin coupling.[9][10]

¹H NMR Spectrum Predictions

The proton spectrum can be divided into two key regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene ring (H4, H6, H7) resonate in this downfield region due to the deshielding effect of the aromatic ring current.[11][12] Their specific chemical shifts and splitting patterns are dictated by their position relative to the bromine atom and the fused oxazole ring.

    • H4: This proton is ortho to the bromine atom. It is expected to be a doublet, split by H6 with a small meta-coupling constant (Jmeta ≈ 2-3 Hz).[9][10]

    • H6: This proton is ortho to H7 (Jortho ≈ 7-9 Hz) and meta to H4 (Jmeta ≈ 2-3 Hz).[9] This will result in a doublet of doublets (dd) splitting pattern.

    • H7: This proton is ortho to H6 (Jortho ≈ 7-9 Hz) and is expected to appear as a doublet.

  • Aliphatic Region (δ 3.0-5.0 ppm): The methoxymethyl group protons reside here.

    • Methylene Protons (H8, -CH₂-): These two protons are adjacent to an oxygen atom and the benzoxazole C2 carbon. They are chemically equivalent and will not split each other.[13] Therefore, they will appear as a singlet, integrating to 2H. Their chemical shift is predicted to be in the δ 4.5-5.0 ppm range.

    • Methyl Protons (H10, -OCH₃): The three protons of the methyl group are also chemically equivalent and will appear as a sharp singlet integrating to 3H.[14] Their typical chemical shift is in the δ 3.4-3.8 ppm range.[3][14]

¹³C NMR Spectrum Predictions

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. For this molecule, nine distinct signals are expected.

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring (C3a, C4, C5, C6, C7, C7a) and the C2 carbon of the oxazole ring will resonate in this region.[11][12]

    • C2: This carbon, part of the O-C=N moiety, is highly deshielded and expected to appear significantly downfield, potentially around δ 160-165 ppm.

    • C3a and C7a: These are quaternary carbons where the rings are fused and will have distinct chemical shifts.

    • C5: This carbon is directly attached to the electronegative bromine atom, which will influence its chemical shift (ipso-carbon).

    • C4, C6, C7: These are protonated aromatic carbons, and their signals can be definitively assigned using 2D NMR techniques like HSQC.

  • Aliphatic Carbons (δ 50-80 ppm):

    • Methylene Carbon (C8, -CH₂-): This carbon is attached to two heteroatoms (O and N via the ring system) and is expected in the δ 65-75 ppm range.

    • Methyl Carbon (C10, -OCH₃): This carbon is typical for a methoxy group and should appear in the δ 55-60 ppm range.[14][15]

Experimental Workflow and Protocols

The following workflow and protocols are designed to produce high-quality, verifiable NMR data.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Sample Weighing (5-10 mg for ¹H, 20-30 mg for ¹³C) B Solvent Selection (e.g., CDCl₃ or DMSO-d₆) A->B C Dissolution & Transfer (Vortex, transfer to 5mm NMR tube) B->C D Instrument Setup (Lock, Tune, Shim) C->D E ¹H NMR Acquisition (Standard pulse program) D->E F ¹³C NMR Acquisition (Proton-decoupled program) D->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Reference Calibration (TMS or residual solvent peak) G->H I Spectral Interpretation (Peak picking, Integration, J-coupling analysis) H->I J Structural Confirmation I->J

Caption: Standard experimental workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.

  • Weighing: Accurately weigh 5-10 mg of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[16][17] Higher concentrations are needed for the less sensitive ¹³C nucleus.[16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. Ensure the solvent is of high purity (>99.8% D).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication can be used.[2] A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added.[16] Alternatively, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Parameter Setup: Load a standard 1D proton experiment. Key parameters include:

    • Pulse Program: A standard 90° pulse program (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

  • Acquisition: Start the acquisition. The experiment should take 1-2 minutes.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same locked and shimmed sample. Tune and match the probe for the ¹³C frequency.

  • Parameter Setup: Load a standard 1D carbon experiment with proton decoupling.

    • Pulse Program: A standard power-gated decoupling program (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or higher, depending on sample concentration. This may require 30-60 minutes.

    • Receiver Gain (RG): Set automatically.

  • Acquisition: Start the acquisition.

Data Interpretation and Assignment

Following data processing (Fourier transform, phase correction, and baseline correction), the final spectrum is analyzed.

Expected ¹H and ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.

Atom(s)TypePredicted ¹H δ (ppm)¹H MultiplicityPredicted J (Hz)Predicted ¹³C δ (ppm)
H4 / C4Ar-H / Ar-C~7.8dJmeta ≈ 2.0~115-125
H6 / C6Ar-H / Ar-C~7.4ddJortho ≈ 8.5, Jmeta ≈ 2.0~120-130
H7 / C7Ar-H / Ar-C~7.5dJortho ≈ 8.5~110-120
H8 / C8-CH₂-~4.8s-~65-75
H10 / C10-OCH₃~3.6s-~55-60
C2C=N---~160-165
C3aAr-C (quat)---~140-150
C5Ar-C-Br---~115-120
C7aAr-C (quat)---~145-155

Multiplicities: s = singlet, d = doublet, dd = doublet of doublets.

Analysis Validation: The key to a trustworthy assignment is the self-consistency of the data. In the ¹H spectrum, the coupling constant observed between H6 and H7 must be identical.[10][18] Similarly, the Jmeta value seen in the H6 signal must match that of the H4 signal.[10] This reciprocal relationship validates the assignment of connectivity. For definitive C-H correlations, a 2D HSQC experiment is recommended.

Conclusion

This application note provides an authoritative and practical guide for the complete NMR analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. By integrating theoretical predictions with robust, step-by-step experimental protocols, this document equips researchers with the necessary tools to achieve accurate and reproducible structural characterization. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a solid foundation for the analysis of other substituted benzoxazole derivatives, thereby supporting advancements in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Angene Chemical. (n.d.). 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE | 938458-97-0.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • BenchChem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Singh, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Chem-Impex. (n.d.). 5-Bromo-1,3-benzoxazole.
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

Sources

Method

Application Note and Protocol: Infrared Spectroscopic Analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the structural characterization and quality control of 5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the structural characterization and quality control of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. The protocols and interpretations herein are designed to be a self-validating system, grounded in established spectroscopic principles.

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Scaffolds

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous pharmacologically active agents. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique indispensable for the structural elucidation and purity assessment of such molecules.

This technique probes the vibrational modes of a molecule, which are directly related to its functional groups and overall structure. For a molecule like 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, IR spectroscopy provides a unique "fingerprint," allowing for:

  • Structural Verification: Confirming the presence of key functional groups (benzoxazole ring, ether linkage, C-Br bond).

  • Purity Assessment: Detecting the presence of starting materials, solvents, or side-products.

  • Reaction Monitoring: Tracking the formation of the benzoxazole ring system during synthesis.

Foundational Principles: Understanding the Vibrational Landscape

Infrared radiation absorption is a quantum mechanical phenomenon. When the frequency of the incident IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the energy, resulting in a transition to a higher vibrational state. This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The key to interpreting the IR spectrum of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole lies in recognizing the characteristic absorption frequencies of its constituent parts. The molecule's structure features several key vibrational units:

  • Aromatic System: The benzene ring of the benzoxazole core exhibits C-H stretching and C=C in-ring stretching vibrations.

  • Heterocyclic Core: The C=N and C-O bonds within the oxazole ring have distinct stretching frequencies.

  • Ether Linkage: The C-O-C moiety of the methoxymethyl group displays a characteristic stretching mode.

  • Halogenation: The C-Br bond has a stretching vibration in the far-IR region.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol details the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and convenient method for analyzing solid samples.

Instrument and Material Preparation
  • Spectrometer: A properly calibrated FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, in solid (powder) form. Ensure the sample is dry, as moisture (O-H bonds) can interfere with the spectrum.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes (e.g., Kimwipes).

Step-by-Step Data Acquisition Protocol
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to remove any residues from previous measurements. Dry the crystal completely.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: Perform baseline correction and normalization as needed to improve the presentation of the spectrum.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Workflow Diagram

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Remove contaminants Apply_Sample 3. Apply Solid Sample Acquire_Background->Apply_Sample Establish baseline Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensure good contact Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Perform Data Processing Acquire_Spectrum->Process_Data Ratio against background Interpret_Spectrum 7. Interpret Spectral Features Process_Data->Interpret_Spectrum Correlate peaks to bonds

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorption frequencies for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H (Benzene Ring)Stretching3100 - 3000Medium-WeakConfirms the presence of the aromatic system.
Aliphatic C-H (CH₂ and CH₃)Stretching2980 - 2850Medium-StrongFrom the methoxymethyl substituent.
C=N (Oxazole Ring)Stretching1680 - 1615StrongA key indicator of the benzoxazole heterocyclic core.
C=C (Aromatic Ring)In-ring Stretching1600 - 1450Medium-VariableA series of bands confirming the aromatic structure.
C-O-C (Ether Linkage)Asymmetric Stretching1150 - 1085StrongA prominent peak indicating the methoxymethyl group.
C-O (Oxazole Ring)Stretching1270 - 1200StrongPart of the benzoxazole ring system.
C-Br (Bromo-substituent)Stretching600 - 500Medium-StrongOften in the far-IR region, may be at the edge of or outside the range of standard mid-IR spectrometers.
Aromatic C-H (Out-of-plane Bending)Bending900 - 675StrongThe pattern of these bands can sometimes give clues about the substitution pattern of the benzene ring.
Logical Relationship of Functional Groups to Spectrum

molecule_spectrum cluster_groups Key Functional Groups cluster_peaks Expected IR Spectral Regions (cm⁻¹) Molecule 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Benzoxazole Benzoxazole Core (C=N, C=C, Ar-H, C-O) Molecule->Benzoxazole Methoxymethyl Methoxymethyl Group (C-O-C, Alkyl C-H) Molecule->Methoxymethyl Bromo Bromo Substituent (C-Br) Molecule->Bromo Region1 3100-2850 (C-H stretch) Benzoxazole->Region1 Region2 1680-1450 (C=N, C=C stretch) Benzoxazole->Region2 Region3 1270-1085 (C-O, C-O-C stretch) Benzoxazole->Region3 Methoxymethyl->Region1 Methoxymethyl->Region3 Region4 < 600 (C-Br stretch) Bromo->Region4

Caption: Correlation of molecular structure to expected IR absorption regions.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained spectrum, the following cross-validation checks should be performed:

  • Consistency: Repeat the measurement to ensure reproducibility. The peak positions and relative intensities should be consistent.

  • Blank Control: After cleaning, run a spectrum of the empty ATR crystal to ensure no sample residue remains (a flat baseline).

  • Comparison to Analogs: If available, compare the spectrum to that of similar, known benzoxazole derivatives. The core ring vibrations should appear in similar regions.

  • Orthogonal Verification: For definitive structural confirmation, the results from IR spectroscopy should be used in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

IR spectroscopy is a powerful and efficient tool for the analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and assess the purity of this important heterocyclic compound, thereby ensuring the quality and integrity of their research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Application

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole mass spectrometry data

An Application Guide to the Mass Spectrometry of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Predicted Fragmentation and Experimental Protocols Authored by: A Senior Application Scientist Introduction Benzoxazole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometry of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Predicted Fragmentation and Experimental Protocols

Authored by: A Senior Application Scientist

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry and materials science for their diverse pharmacological activities and unique photophysical properties.[1][2] The specific compound, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, incorporates a brominated benzoxazole core with a methoxymethyl substituent. Its molecular formula is C₉H₈BrNO₂ and it has a molecular weight of approximately 242.07 g/mol .[3]

Accurate structural confirmation and purity assessment are critical in the development of novel compounds. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.

This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and detailed protocols for its analysis. The content is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical application of mass spectrometry for the characterization of such molecules.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, offering a detailed "fingerprint" of the molecule's structure. Based on the known fragmentation patterns of related chemical moieties, we can predict the primary fragmentation pathways for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.[4]

Molecular Ion (M⁺•)

The molecular ion peak is one of the most informative signals in a mass spectrum. Due to the presence of a bromine atom, the molecular ion of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5][6] This results in two prominent molecular ion peaks of similar intensity:

  • M⁺• peak: at m/z 241 (containing ⁷⁹Br)

  • [M+2]⁺• peak: at m/z 243 (containing ⁸¹Br)

The stable aromatic benzoxazole ring is expected to yield a relatively intense molecular ion peak.[4]

Key Fragmentation Pathways

The fragmentation of the molecular ion is initiated by the high energy of electron impact, leading to the cleavage of the weakest bonds and the formation of stable daughter ions. The primary predicted fragmentation pathways are detailed below.

  • Alpha-Cleavage of the Methoxymethyl Group: The bond between the methoxy group (OCH₃) and the methylene bridge (CH₂) is susceptible to cleavage. The loss of a methoxy radical (•OCH₃, 31 Da) would result in a prominent fragment ion.

    • m/z 210/212: [M - OCH₃]⁺

  • Loss of the Methoxymethyl Side Chain: A common fragmentation pathway for ethers involves cleavage alpha to the oxygen atom.[4] Cleavage of the C-C bond between the benzoxazole ring and the methoxymethyl group can lead to the loss of the entire side chain. This would result in the formation of a brominated benzoxazole cation.

    • m/z 196/198: [M - CH₂OCH₃]⁺

  • Loss of Bromine: Fragmentation can also be initiated by the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This is a common fragmentation pathway for halogenated compounds.[5]

    • m/z 162: [M - Br]⁺

  • Further Fragmentation of the Benzoxazole Ring: The stable benzoxazole ring itself can undergo further fragmentation, although these peaks are generally of lower intensity. This can involve the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

The predicted fragmentation pathways are visualized in the diagram below.

G cluster_M Molecular Ion (M⁺•) M [C₉H₈⁷⁹BrNO₂]⁺• m/z 241 F1 [M - OCH₃]⁺ m/z 210/212 M->F1 - •OCH₃ F2 [M - CH₂OCH₃]⁺ m/z 196/198 M->F2 - •CH₂OCH₃ F3 [M - Br]⁺ m/z 162 M->F3 - •Br M2 [C₉H₈⁸¹BrNO₂]⁺• m/z 243 M2->F1 M2->F2 M2->F3 F4 Further Fragments F2->F4 - CO, -HCN F3->F4 - CO, -HCN

Caption: Predicted EI-MS fragmentation pathways for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted key ions, their m/z values, and the corresponding neutral losses.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossNotes
241/243[C₉H₈BrNO₂]⁺•-Molecular Ion (M⁺•)
210/212[C₈H₅BrNO]⁺•OCH₃Loss of methoxy radical
196/198[C₇H₄BrNO]⁺•CH₂OCH₃Loss of methoxymethyl radical
162[C₉H₈NO₂]⁺•BrLoss of bromine radical

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. The following protocol outlines a general procedure for acquiring EI mass spectra.

Sample Preparation
  • Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis.

  • Procedure:

    • Weigh approximately 1 mg of solid 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial. This creates a stock solution of ~1 mg/mL.

    • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL. The optimal concentration may require some method development.

    • Filter the final solution through a 0.22 µm syringe filter into a GC autosampler vial to remove any particulate matter.

Instrumentation and Parameters
  • Instrument: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio) or Splitless, depending on sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A standard non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (Note: This program should be optimized based on the actual retention time of the compound.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for generating reproducible spectra).

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: ~2 scans/second

Data Acquisition and Analysis Workflow

The overall workflow from sample preparation to data interpretation is illustrated below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample (1 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to Working Conc. (10-100 µg/mL) B->C D Filter into Vial C->D E Inject Sample (1 µL) D->E F GC Separation E->F G EI Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Extract Mass Spectrum from Chromatogram H->I J Identify Molecular Ion (m/z 241/243) I->J K Analyze Fragmentation Pattern J->K L Structural Confirmation K->L

Caption: Experimental workflow for GC-MS analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Data Interpretation and Validation

  • Examine the Total Ion Chromatogram (TIC): The first step is to examine the TIC to determine the retention time of the analyte and assess its purity. A single, sharp peak is indicative of a pure compound.

  • Extract the Mass Spectrum: Obtain the mass spectrum corresponding to the chromatographic peak of interest.

  • Identify the Molecular Ion: Look for the characteristic pair of peaks at m/z 241 and 243 with approximately equal intensity. Their presence is strong evidence for a molecule containing a single bromine atom.

  • Correlate Fragments with Predicted Pathways: Identify the major fragment ions in the spectrum and compare them to the predicted values in the table above (e.g., m/z 210/212, 196/198, and 162). A good match between the experimental and predicted fragmentation provides high confidence in the structural assignment.

  • Utilize Spectral Libraries: Compare the acquired spectrum against commercial or in-house mass spectral libraries (e.g., NIST, Wiley). While an exact match for this specific compound may not be available, matches to structurally similar benzoxazoles can provide additional supporting evidence.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The presence of the distinct 1:1 isotopic pattern for all bromine-containing fragments (M⁺•, [M-OCH₃]⁺, [M-CH₂OCH₃]⁺) serves as an internal check for the correct assignment of these ions. Furthermore, adherence to standard practices for instrument calibration and the use of high-purity solvents will ensure the reliability and reproducibility of the data.

Conclusion

Mass spectrometry is a powerful tool for the structural elucidation of novel synthetic compounds like 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. By understanding the fundamental principles of fragmentation for key structural motifs—the brominated aromatic ring, the benzoxazole core, and the methoxymethyl side chain—researchers can confidently predict and interpret the resulting mass spectra. The protocols and data presented in this guide offer a robust framework for the successful characterization of this and structurally related molecules, ensuring data integrity and advancing research and development objectives.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Amerigo Scientific. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Amerigo Scientific. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

  • ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in modern organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in modern organic synthesis. The benzoxazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, making its derivatives highly valuable in drug discovery.[1][2][3] This guide focuses on the strategic use of the bromine atom at the 5-position as a versatile handle for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. We present not only the synthetic potential of this building block but also detailed, field-proven protocols to ensure reproducible and efficient execution in the laboratory.

Introduction: The Strategic Value of a Disubstituted Benzoxazole

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a bifunctional heterocyclic compound. Its structure is characterized by two key reactive sites: the C-Br bond on the benzene ring and the methoxymethyl group at the 2-position of the oxazole ring. The benzoxazole core itself is a cornerstone in medicinal chemistry, known to interact with various biological targets, conferring a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4]

The true synthetic utility of this specific molecule, however, lies in the strategic placement of the bromine atom. The C5-Br bond is primed for a variety of transformations that allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, making it an ideal intermediate for library synthesis and lead optimization campaigns.

Table 1: Physicochemical Properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

PropertyValue
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
CAS Number 938458-97-0[5]
Appearance Solid[5]
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N[5]

The methoxymethyl group at the C2 position provides steric and electronic modulation and can serve as a stable, non-reactive element during the primary functionalization at the C5 position. This guide will explore the most impactful synthetic routes employing this versatile building block.

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is dominated by the chemistry of its aryl bromide moiety. This functional group serves as a reliable electrophilic partner in a multitude of transition metal-catalyzed reactions.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_lith Anionic Chemistry main 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) main->suzuki Pd Catalyst sonogashira Sonogashira (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts heck Heck (Alkenes) main->heck Pd Catalyst buchwald Buchwald-Hartwig (Amines, Amides) main->buchwald Pd Catalyst lithiation Lithium-Halogen Exchange (n-BuLi, t-BuLi) main->lithiation -78 °C quench Quench with Electrophiles (Aldehydes, CO₂, etc.) lithiation->quench Trapping

Figure 1: Key synthetic transformations of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing C-C, C-N, and C-O bonds.[6][7] The C(sp²)-Br bond in our substrate is an excellent electrophile for these transformations, exhibiting predictable reactivity and high efficiency.

The Suzuki-Miyaura Reaction: This is arguably the most widely used cross-coupling reaction for forming biaryl structures.[8] It involves the coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

  • Causality Behind Component Selection:

    • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are common. For heteroaromatic substrates, catalysts bearing electron-rich, bulky phosphine ligands like SPhos or XPhos, or ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂), often provide superior results by promoting the rate-limiting oxidative addition step and facilitating the reductive elimination.[9][10]

    • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which then participates in the transmetalation step.[11][12] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

    • Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water, DME/water, or toluene/ethanol/water are common choices that help solubilize both the organic and inorganic reagents.

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal [R'-B(OH)₃]⁻ pd_aryl_complex Ar-Pd(II)L₂(R') transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' red_elim->product reagents Ar-Br + R'-B(OH)₂ + Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Lithiation and Functionalization: An Orthogonal Approach

For instances where the desired coupling partner is not amenable to cross-coupling conditions or when a strong nucleophile is required, lithium-halogen exchange offers a powerful alternative. This reaction transforms the electrophilic C-Br bond into a highly nucleophilic C-Li bond.

  • Critical Experimental Parameters:

    • Reagent: Strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used. t-BuLi is more reactive and often used when n-BuLi is sluggish.

    • Temperature: The reaction must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.[13]

    • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents react rapidly with protic sources like water.

    • Electrophilic Quench: The newly formed aryllithium species can be trapped with a wide variety of electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), isocyanates, and more. This two-step sequence allows for the installation of diverse functional groups at the C5 position.

Experimental Protocols

The following protocols are designed to be robust and serve as a validated starting point for further optimization.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a standard palladium-catalyzed Suzuki-Miyaura coupling to synthesize 5-(4-methoxyphenyl)-2-(methoxymethyl)-1,3-benzoxazole.

Workflow Overview:

workflow1 start Combine Reagents (Substrate, Boronic Acid, Base, Solvent) degas Degas Mixture (N₂/Ar Purge) start->degas add_pd Add Pd Catalyst degas->add_pd heat Heat to 80-100 °C (Monitor by TLC/LC-MS) add_pd->heat workup Aqueous Workup (Cool, Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

ReagentMWAmountMoles
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole242.071.00 g4.13 mmol
4-Methoxyphenylboronic Acid151.960.75 g4.96 mmol (1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂816.64168 mg0.207 mmol (5 mol%)
Potassium Carbonate (K₂CO₃)138.211.71 g12.39 mmol (3.0 eq)
1,4-Dioxane-20 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.00 g, 4.13 mmol), 4-methoxyphenylboronic acid (0.75 g, 4.96 mmol), and potassium carbonate (1.71 g, 12.39 mmol).

  • Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere.

  • Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Stir the mixture vigorously to create a suspension.

  • Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

  • Under a positive flow of nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (168 mg, 0.207 mmol). The mixture will typically turn dark red or brown.

  • Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.

Protocol 2: Lithiation and Quench with Benzaldehyde

This protocol describes the formation of a C-C bond by converting the aryl bromide to an aryllithium, followed by trapping with an electrophile.

CAUTION: This reaction involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and anaerobic conditions. It should only be performed by trained personnel in a fume hood.

Materials & Reagents:

ReagentMWAmountMoles
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole242.071.00 g4.13 mmol
n-Butyllithium (2.5 M in hexanes)64.061.82 mL4.54 mmol (1.1 eq)
Benzaldehyde (freshly distilled)106.120.46 mL4.54 mmol (1.1 eq)
Anhydrous Tetrahydrofuran (THF)-25 mL-

Procedure:

  • Place 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.00 g, 4.13 mmol) in a flame-dried, three-neck round-bottom flask equipped with a stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Add anhydrous THF (25 mL) via a dry syringe. Stir to dissolve the starting material.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (1.82 mL of 2.5 M solution, 4.54 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • In a separate, dry syringe, take up freshly distilled benzaldehyde (0.46 mL, 4.54 mmol).

  • Add the benzaldehyde dropwise to the cold aryllithium solution. A color change is typically observed.

  • Continue stirring at -78 °C for 1 hour after the addition is complete.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate (40 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the target secondary alcohol.

Conclusion and Future Outlook

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole stands out as a highly valuable and versatile building block for synthetic and medicinal chemistry. The predictable reactivity of the C5-bromo position allows for its reliable incorporation into complex molecular scaffolds through robust and well-established methodologies like the Suzuki-Miyaura coupling. Furthermore, the orthogonal reactivity offered by lithium-halogen exchange opens up avenues for introducing a different set of functional groups. The protocols and strategic insights provided herein are intended to empower researchers to leverage this reagent's full potential in the rapid development of novel chemical entities for pharmaceutical and material science applications.

References

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Jursic, B. S., & Stevens, E. D. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2011(7), 21-34.
  • S. S, A. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156.
  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262.
  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • PubMed. (2011). Ring lithiation and functionalization of imidazol-2-ylidene-boranes. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Retrieved from [Link]

  • ChemRxiv. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • PubMed Central. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a prominent pharmacophore in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a prominent pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] The strategic functionalization of the benzoxazole scaffold is a key approach in the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a versatile building block for the synthesis of a diverse library of substituted benzoxazole derivatives. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[3] Concurrently, the 2-(methoxymethyl) group offers an additional site for chemical modification. This guide provides a comprehensive overview of the derivatization strategies for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthesis of the Starting Material: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation and cyclization of a 2-aminophenol with a suitable carboxylic acid derivative.[1] For the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a plausible route involves the reaction of 2-amino-4-bromophenol with a methoxyacetyl precursor.

Hypothetical Synthetic Protocol:

This protocol is based on general methods for benzoxazole synthesis and has not been experimentally validated for this specific compound.[1]

Reaction Scheme:

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole reactant1 2-Amino-4-bromophenol intermediate N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide reactant1->intermediate + reactant2 Methoxyacetyl Chloride reactant2->intermediate product 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole intermediate->product Cyclization (e.g., heat, acid catalyst) Suzuki-Miyaura Coupling start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole product 5-Aryl/Vinyl-2-(methoxymethyl)-1,3-benzoxazole start->product Pd Catalyst, Base boronic_acid R-B(OH)2 boronic_acid->product Buchwald-Hartwig Amination start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole product 5-(R¹R²N)-2-(methoxymethyl)-1,3-benzoxazole start->product Pd Catalyst, Ligand, Base amine R¹R²NH amine->product Sonogashira Coupling start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole product 5-(R-C≡C)-2-(methoxymethyl)-1,3-benzoxazole start->product Pd/Cu Catalyst, Base alkyne R-C≡CH alkyne->product MOM Cleavage start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole product (5-Bromo-1,3-benzoxazol-2-yl)methanol start->product Acidic Conditions (e.g., HCl, TFA)

Sources

Method

The Strategic Amination of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Guide for Researchers

This technical guide provides an in-depth exploration of the reaction of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with amines, a transformation of significant interest to researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the reaction of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with amines, a transformation of significant interest to researchers in medicinal chemistry and drug development. The resulting 5-aminobenzoxazole scaffold is a privileged pharmacophore found in a variety of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This document will detail the primary synthetic routes, provide validated experimental protocols, and discuss the mechanistic underpinnings of these reactions.

Introduction: The Versatility of the Benzoxazole Core

The benzoxazole nucleus is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets.[2][3] The introduction of an amino group at the 5-position of the benzoxazole ring opens up a vector for a wide array of further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole serves as a key intermediate, with the bromine atom providing a reactive handle for the introduction of various amine-containing moieties.

Mechanistic Considerations: Pathways to C-N Bond Formation

Two primary mechanistic pathways can be considered for the reaction of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with amines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (the Buchwald-Hartwig reaction).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[4] In the first step, the amine nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the benzoxazole ring is temporarily disrupted in this step. In the second step, the bromide leaving group is expelled, restoring the aromatic system and yielding the aminated product.

For an SNAr reaction to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.[5] These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.[4] While the benzoxazole ring system is inherently electron-deficient, the 2-(methoxymethyl) substituent is not a strong electron-withdrawing group. Consequently, uncatalyzed SNAr reactions with amines are expected to be sluggish and require harsh reaction conditions, if they proceed at all.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more versatile and widely applicable method for the amination of aryl bromides is the Buchwald-Hartwig reaction.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups. The catalytic cycle, in its simplified form, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired 5-aminobenzoxazole product is released from the palladium center, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Buchwald-Hartwig amination of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with both primary and secondary amines.

General Workflow for Buchwald-Hartwig Amination

The experimental workflow is designed to ensure the exclusion of air and moisture, which can deactivate the palladium catalyst.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Oven-dried Schlenk flask with stir bar inert_atm Evacuate and backfill with Argon/Nitrogen (3x) prep_vessel->inert_atm add_solids Add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, Pd catalyst, ligand, and base inert_atm->add_solids add_amine Add amine add_solids->add_amine add_solvent Add anhydrous solvent via syringe add_amine->add_solvent heating Heat to desired temperature with stirring add_solvent->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling filtration Filter through Celite cooling->filtration extraction Aqueous work-up and extraction with organic solvent filtration->extraction purification Purify by column chromatography extraction->purification final_product Pure 5-Aminobenzoxazole Derivative purification->final_product Characterization (NMR, MS)

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by n-butylamine (1.2 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-(methoxymethyl)-1,3-benzoxazol-5-amine.

Protocol 2: Amination with a Secondary Aromatic Amine (e.g., Morpholine)

Materials:

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 equiv), Pd(OAc)₂ (0.03 equiv), RuPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by morpholine (1.5 equiv).

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(2-(methoxymethyl)-1,3-benzoxazol-5-yl)morpholine.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with various amines. Note that these are starting points and may require optimization for specific substrates.

Amine TypeAmine ExamplePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Primary Aliphaticn-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24
Primary AromaticAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene11018-36
Secondary AliphaticPiperidinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Dioxane11018-36
Secondary AromaticMorpholinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane11018-36

Characterization of the Product: 2-(methoxymethyl)-1,3-benzoxazol-5-amine

The successful synthesis of the aminated product must be confirmed through rigorous spectroscopic analysis.

G cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation purified_product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir structural_elucidation Structural Elucidation ir->structural_elucidation purity_assessment Purity Assessment structural_elucidation->purity_assessment final_confirmation final_confirmation purity_assessment->final_confirmation Confirmed Structure and Purity

Caption: Workflow for the characterization of the aminated product.

Predicted Spectroscopic Data for 2-(methoxymethyl)-1,3-benzoxazol-5-amine
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methoxy protons (~3.5 ppm), a singlet for the methylene protons (~4.8 ppm), and signals in the aromatic region for the benzoxazole protons. The introduction of the amino group will cause an upfield shift of the aromatic protons compared to the starting bromo-derivative. A broad singlet for the -NH₂ protons will also be present.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals will include the methoxy carbon (~60 ppm), the methylene carbon (~70 ppm), and the aromatic carbons of the benzoxazole ring. The carbon attached to the amino group will experience a significant upfield shift.

  • Mass Spectrometry (ESI+): The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact mass of the product. For C₉H₁₀N₂O₂, the calculated m/z for [M+H]⁺ is 179.08151.[8]

Applications in Drug Discovery and Development

Derivatives of 5-aminobenzoxazole are actively being investigated for a range of therapeutic applications. The amino group serves as a versatile handle for the introduction of diverse functionalities to modulate the pharmacological properties of the molecule. For instance, acylation or sulfonylation of the amino group can lead to compounds with enhanced biological activity. Benzoxazole derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The ability to readily synthesize a library of 5-amino-2-(methoxymethyl)-1,3-benzoxazole derivatives using the protocols outlined in this guide can significantly accelerate the drug discovery process.

References

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Document.
  • Beilstein J. Org. Chem. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry, 21, 1462–1476.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem Technical Document.
  • RSC Publishing. (2023).
  • ResearchGate. (2025). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper.
  • Chemistry LibreTexts. (2022). 16.
  • PMC - NIH. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)
  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • NIH. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH.
  • ResearchGate. (n.d.). Visible‐light‐activated amintaion of benzoxazole.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut. Journal of Medicinal Chemistry.
  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions.
  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed.
  • YouTube. (2017).
  • PubChem. (n.d.). 2-(methoxymethyl)-1,3-benzoxazol-5-amine. PubChem.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Introduction: The Strategic Importance of the Benzoxazole Scaffold and C-C/C-N Bond Formation The 2-substituted benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzoxazole Scaffold and C-C/C-N Bond Formation

The 2-substituted benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents and functional materials. The unique electronic properties and rigid planar structure of the benzoxazole core make it a privileged scaffold in drug design. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole serves as a versatile building block, with the bromine atom at the 5-position providing a reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors with high efficiency and selectivity.[1][2]

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with a focus on three seminal transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern their success.

Physicochemical Properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

A thorough understanding of the substrate's properties is paramount for safe handling and optimal reaction design.

PropertyValue
CAS Number 938458-97-0
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Physical State Solid
InChI Key LMBMCMJRMKBCEZ-UHFFFAOYSA-N

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[3][4] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, forming a palladium(II) intermediate. This is often the rate-determining step.[4][5]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, copper acetylide, or amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[5]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Suzuki-Miyaura Workflow start Start setup Reaction Setup: - Add solids to a flame-dried flask - Purge with Argon start->setup reagents Reagent Addition: - Add degassed dioxane and water setup->reagents reaction Reaction: - Heat to 90°C with stirring - Monitor by TLC reagents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc, wash with water and brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(methoxymethyl)-5-phenyl-1,3-benzoxazole.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. [6]This reaction is of paramount importance in the synthesis of pharmaceuticals and organic electronic materials.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a representative method for the amination of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with morpholine, a common secondary amine.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmountMolar Equiv.
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole938458-97-0242.07242 mg1.0 mmol
Morpholine110-91-887.12105 µL1.2 mmol
Pd₂(dba)₃51364-51-3915.7223 mg0.025 mmol
XPhos564483-18-7476.6248 mg0.1 mmol
Sodium tert-butoxide (NaOtBu)865-48-596.10134 mg1.4 mmol
Toluene108-88-392.1410 mL-

Experimental Procedure:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and sodium tert-butoxide (1.4 mmol) to a vial equipped with a stir bar.

  • Reagent Addition: Add toluene (10 mL) and morpholine (1.2 mmol).

  • Reaction: Seal the vial and stir the reaction mixture at 100°C for 16-24 hours.

  • Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water. [7]5. Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [7]Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [8][9]This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. [8]

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from procedures for similar bromo-heterocycles and outlines the coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with phenylacetylene. [1] Materials and Reagents:

ReagentCAS NumberMolecular WeightAmountMolar Equiv.
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole938458-97-0242.07242 mg1.0 mmol
Phenylacetylene536-74-3102.13120 µL1.1 mmol
Pd(PPh₃)₂Cl₂13965-03-2701.9014 mg0.02 mmol
Copper(I) Iodide (CuI)7681-65-4190.458 mg0.04 mmol
Triethylamine (Et₃N)121-44-8101.195 mL-
Tetrahydrofuran (THF)109-99-972.115 mL-

Experimental Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 mmol) in a mixture of triethylamine (5 mL) and THF (5 mL).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and phenylacetylene (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours under an argon atmosphere.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield 2-(methoxymethyl)-5-(phenylethynyl)-1,3-benzoxazole.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole provide a powerful and versatile platform for the synthesis of a diverse range of functionalized benzoxazole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of aryl, amino, and alkynyl moieties, respectively, opening up avenues for the development of novel therapeutic agents and advanced materials. The protocols outlined in this guide serve as a robust starting point for researchers in the field, and further optimization of reaction conditions may lead to even more efficient and sustainable synthetic routes.

References

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available at: [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Method

The Strategic Application of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design and synthesis of novel therapeutic agents. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The strategic functionalization of the benzoxazole core is a key approach in the development of new drugs with enhanced potency and selectivity.[2]

This technical guide focuses on the utility of a key intermediate, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole , as a versatile building block for the synthesis of bioactive molecules. The presence of a bromine atom at the 5-position offers a reactive handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the benzoxazole core to optimize biological activity. The 2-methoxymethyl substituent can also play a role in modulating the physicochemical properties and target engagement of the final compounds.

This document will provide detailed protocols for the derivatization of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, with a particular focus on its application in the synthesis of kinase inhibitors, a critical class of anticancer agents.[4][5]

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7] Two of the most pivotal of these transformations for derivatizing our starting material are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(methoxymethyl)-1,3-benzoxazoles

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[8][9] In the context of our starting material, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the benzoxazole ring. This is a crucial strategy in the design of many kinase inhibitors, where a bi-aryl structure is often a key pharmacophoric element for effective binding to the ATP-binding site of the kinase.[4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_reactants Reactants cluster_conditions Reaction Conditions start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole catalyst Pd Catalyst & Ligand start->catalyst Oxidative Addition boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->catalyst Transmetalation product 5-Aryl-2-(methoxymethyl)-1,3-benzoxazole catalyst->product Reductive Elimination base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Dioxane/Water, DME) workup Aqueous Workup & Purification product->workup

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-(methoxymethyl)-1,3-benzoxazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry as the introduction of an amino group can significantly impact the pharmacological properties of a molecule, including its target affinity, selectivity, and pharmacokinetic profile. The resulting 5-amino-2-(methoxymethyl)-1,3-benzoxazole derivatives can serve as crucial intermediates for further functionalization or as final bioactive compounds themselves.[10]

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_conditions Reaction Conditions start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole catalyst Pd Catalyst & Ligand start->catalyst Oxidative Addition amine Primary or Secondary Amine amine->catalyst Amine Coordination product 5-Amino-2-(methoxymethyl)-1,3-benzoxazole Derivative catalyst->product Reductive Elimination base Base (e.g., NaOtBu, K3PO4) solvent Solvent (e.g., Toluene, Dioxane) workup Aqueous Workup & Purification product->workup

Caption: Buchwald-Hartwig Amination Workflow.

Application in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Consequently, the inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[5] Several approved anticancer drugs, such as sorafenib and sunitinib, target VEGFR-2.[5] The benzoxazole scaffold has been identified as a promising core for the development of novel VEGFR-2 inhibitors.[4][11][12][13]

The following protocols are designed to guide the synthesis of potential VEGFR-2 inhibitors starting from 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, based on established methodologies for similar scaffolds.[4][11]

Protocol 1: Synthesis of a 5-Aryl-2-(methoxymethyl)-1,3-benzoxazole Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a bi-aryl benzoxazole, a common structural motif in type II kinase inhibitors.

Materials and Reagents:

ReagentSupplierCAS Number
5-Bromo-2-(methoxymethyl)-1,3-benzoxazoleSigma-Aldrich938458-97-0
4-Formylphenylboronic acidCombi-Blocks452-32-4
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals14221-01-3
Potassium Carbonate (K₂CO₃)Fisher Chemical584-08-7
1,4-Dioxane, anhydrousAcros Organics123-91-1
Water, deionized-7732-18-5
Ethyl acetate, ACS gradeVWR Chemicals141-78-6
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar7487-88-9

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(4-formylphenyl)-2-(methoxymethyl)-1,3-benzoxazole.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the aldehyde functionality allows for further synthetic modifications, such as reductive amination, to build more complex molecules.

Protocol 2: Synthesis of a 5-(Arylamino)-2-(methoxymethyl)-1,3-benzoxazole Derivative via Buchwald-Hartwig Amination

This protocol details the introduction of an amino linkage at the 5-position, a key structural feature in many bioactive molecules.

Materials and Reagents:

ReagentSupplierCAS Number
5-Bromo-2-(methoxymethyl)-1,3-benzoxazoleSigma-Aldrich938458-97-0
AnilineAlfa Aesar62-53-3
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Oakwood Chemical51364-51-3
XantphosTCI America161265-03-8
Sodium tert-butoxide (NaOtBu)Acros Organics865-48-5
Toluene, anhydrousSigma-Aldrich108-88-3
Diethyl ether, ACS gradeFisher Chemical60-29-7
Saturated aqueous ammonium chloride (NH₄Cl)--
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-phenyl-2-(methoxymethyl)-1,3-benzoxazol-5-amine.

Expected Outcome and Characterization:

The product is typically a solid. Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the structure and purity of the synthesized compound.

Physicochemical and Spectroscopic Data

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole [14]

PropertyValue
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 938458-97-0
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (d, J = 1.8 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.8 Hz, 1H), 4.80 (s, 2H), 3.55 (s, 3H). (Predicted, based on similar structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 164.5, 149.8, 142.5, 128.0, 122.5, 116.0, 111.5, 68.0, 58.5. (Predicted, based on similar structures)[15][16][17][18]

Conclusion and Future Perspectives

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole stands out as a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The strategic placement of the bromine atom facilitates the application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the systematic and efficient exploration of structure-activity relationships. The protocols detailed herein provide a robust framework for researchers in drug discovery and medicinal chemistry to generate novel benzoxazole derivatives, particularly those targeting protein kinases like VEGFR-2. The continued exploration of derivatives synthesized from this key intermediate holds significant promise for the development of next-generation therapeutic agents.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2025, 85(2), 22-28.
  • Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. PubMed, [Link]

  • 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. ResearchGate, [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health, [Link]

  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate, [Link]

  • Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). ResearchGate, [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI, [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed, [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry, [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar, [Link]

  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed, [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science (RSC Publishing), [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed, [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, [Link]

  • Synthesis of biologically active 2arylbenzoxazoles using green reagent. International Journal of Chemical Studies, [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate, [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI, [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate, [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI, [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube, [Link]

  • Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate, [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing), [Link]

Sources

Application

Application Notes and Protocols: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Benzoxazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, comprising a vast family of enzymes that regulate a majority of cellular pathways, are frequently dysregulated in these pathological states.[1] The benzoxazole heterocycle has emerged as a "privileged scaffold" in this arena.[2] Its rigid, planar structure provides an excellent framework for presenting pharmacophoric elements to the ATP-binding site of kinases, often engaging in crucial hydrogen bonding and π-π stacking interactions.[3] The inherent stability and synthetic tractability of the benzoxazole core allow for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

This application note focuses on a particularly valuable building block: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole . The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents via well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] The 2-(methoxymethyl) group, while seemingly simple, offers a unique combination of steric and electronic properties that can be exploited to probe the kinase active site and can also serve as a precursor for further chemical modification. This guide will provide detailed protocols for the utilization of this building block and discuss its application in the synthesis of inhibitors targeting key kinases implicated in cancer biology.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. Below are the key properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

PropertyValueReference
Molecular Formula C₉H₈BrNO₂[8]
Molecular Weight 242.07 g/mol [8]
CAS Number 938458-97-0[8]
Appearance Solid[8]
Purity ≥98% (typical)N/A
Storage Store at 0-8°CN/A

Safety and Handling: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is exceptionally well-suited for modifying the 5-position of our benzoxazole building block.[1][6] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[6] The protocol detailed below describes a representative Suzuki coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with phenylboronic acid.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst, Pd(dppf)Cl₂, which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the organic reactants and catalyst.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction is performed under an inert atmosphere of nitrogen or argon.

Detailed Experimental Protocol:

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole reagents Pd(dppf)Cl₂ K₂CO₃ start->reagents boronic_acid Phenylboronic Acid boronic_acid->reagents product 2-(Methoxymethyl)-5-phenyl- 1,3-benzoxazole reagents->product Dioxane/H₂O Heat

Figure 1: Suzuki-Miyaura coupling of the title compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole242.071.0242 mg
Phenylboronic Acid121.931.2146 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--8 mL
Deionized Water--2 mL

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-(methoxymethyl)-5-phenyl-1,3-benzoxazole.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Synthesis: Targeting Key Cancer Pathways

The 5-substituted-2-(methoxymethyl)-1,3-benzoxazole scaffold is a valuable starting point for the synthesis of inhibitors targeting several important kinase families implicated in cancer, including VEGFR, p38 MAPK, and Aurora kinases.

VEGFR-2 Inhibitors for Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Benzoxazole derivatives have been successfully developed as potent VEGFR-2 inhibitors.[10][11][12] The benzoxazole core typically occupies the hinge region of the ATP binding site.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Angiogenesis Akt->Cell_Survival

Figure 2: Simplified VEGFR-2 signaling pathway.

p38 MAPK Inhibitors for Inflammation and Cancer

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and its dysregulation is implicated in both inflammatory diseases and cancer.[13][] Benzoxazole-based compounds have shown promise as p38 MAPK inhibitors.[15]

G cluster_pathway p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Cellular_Response Inflammation Apoptosis Cell Cycle Arrest Downstream->Cellular_Response

Figure 3: Simplified p38 MAPK signaling pathway.

Aurora Kinase Inhibitors for Mitotic Intervention

The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature of many cancers.[16] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells. Several benzoxazole-containing molecules have been investigated as Aurora kinase inhibitors.[3]

G cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Figure 4: Role of Aurora kinases in mitosis.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of several benzoxazole-based kinase inhibitors from the literature. While these examples do not contain the specific 2-(methoxymethyl) substituent, they provide valuable insights into the SAR of this scaffold.

Compound IDKinase TargetIC₅₀ (nM)Key Structural Features & SAR InsightsReference
Compound 14o VEGFR-2- (protein conc. 586.3 pg/ml)Benzoxazole core with a complex side chain. Demonstrates significant VEGFR-2 inhibition.[9][11]
Compound 14l VEGFR-2- (protein conc. 636.2 pg/ml)Similar to 14o, highlighting the effectiveness of the benzoxazole scaffold.[9][11]
Compound 8d VEGFR-255.4A modified benzoxazole derivative that is more potent than the standard, sorafenib.[17]
SNS-314 Aurora A/B/C9 / 31 / 3A pan-Aurora kinase inhibitor with a benzamide core, showcasing the potential for potent inhibition with related scaffolds.[16]
Danusertib Aurora A/B/C13 / 79 / 61A multi-kinase inhibitor with potent activity against Aurora kinases.[3]
SB 202190 p38α/β250 / 100A selective p38 MAPK inhibitor, providing a benchmark for potency.[13]

General SAR Observations:

  • Hinge-Binding: The benzoxazole nitrogen is often crucial for hydrogen bonding with the kinase hinge region.

  • Substituents at the 5-position: As demonstrated by the utility of the 5-bromo group, this position is ideal for introducing substituents that can probe the solvent-exposed region of the ATP binding site, influencing both potency and selectivity.

  • Substituents at the 2-position: The 2-position points towards the ribose-binding pocket. The methoxymethyl group in our building block can provide favorable interactions in this region and can be a point for further optimization.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic placement of a reactive bromine atom and a modifiable methoxymethyl group on the privileged benzoxazole scaffold provides medicinal chemists with a powerful tool for generating libraries of compounds for screening and lead optimization. The detailed synthetic protocol and discussion of its application in targeting key cancer-related kinases provided herein are intended to facilitate the use of this compound in drug discovery programs.

References

  • Eldehna, W. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 243-259. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Patel, T. M., & Ghoshal, T. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-18.
  • MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(1), 87. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(15), 5047. [Link]

  • Gong, B., et al. (2004). Synthesis and SAR of 2-arylbenzoxazoles, benzothiazoles and benzimidazoles as inhibitors of lysophosphatidic acid acyltransferase-beta. Bioorganic & Medicinal Chemistry Letters, 14(6), 1455-1459. [Link]

  • Dar, A. A., et al. (2015). Aurora kinase inhibitors: Progress towards the clinic. Frontiers in Pharmacology, 6, 279. [Link]

  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 243-259. [Link]

  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 27(21), 7269. [Link]

  • Szychowski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2348. [Link]

  • Regan, J., et al. (2003). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • El-Sayed, M. A., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]

  • Girdler, F., & Sessa, F. (2013). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Journal of Clinical & Experimental Oncology, 2(3), 1000115. [Link]

  • Adooq Bioscience. p38-MAPK inhibitors. [Link]

  • Hossain, M. Z., & Anklin, C. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. ACS Applied Nano Materials, 6(9), 7436-7444. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed. [Link]

  • DC Chemicals. Aurora kinase inhibitor-2. [Link]

  • Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and evaluation of their biological potential. Chemistry Central Journal, 11(1), 1-10. [Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in Medicinal Chemistry

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the backbone of a vast number of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the backbone of a vast number of therapeutic agents.[1][2] Among these, the benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, has emerged as a "privileged scaffold."[3] Its structural similarity to endogenous purine nucleobases facilitates interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][3] Benzoxazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[4][5][6]

This application note focuses on a specific derivative, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (CAS No: 938458-97-0), a compound that combines the established biological relevance of the benzoxazole core with the modulating effects of bromo and methoxymethyl substituents.[7] The presence of a bromine atom can enhance biological activity through halogen bonding and by influencing the compound's pharmacokinetic profile. The methoxymethyl group at the 2-position provides a flexible linker and potential hydrogen bond acceptor, crucial for molecular recognition at a biological target. This guide will provide a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation, designed for researchers and professionals in drug discovery and development.

Chemical Properties and Data

PropertyValue
CAS Number 938458-97-0[7]
Molecular Formula C₉H₈BrNO₂[7]
Molecular Weight 242.07 g/mol [7]
MDL Number MFCD09055268[7]

Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Protocol

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[8][9] A common and effective method utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures.[10] The following protocol outlines a robust method for the synthesis of the title compound.

Reaction Scheme

Synthesis_of_5_Bromo_2_methoxymethyl_1_3_benzoxazole aminophenol 2-Amino-4-bromophenol reaction_plus + aminophenol->reaction_plus methoxyacetic_acid Methoxyacetic Acid methoxyacetic_acid->reaction_plus ppa Polyphosphoric Acid (PPA) Heat (e.g., 150-210°C) product 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole water H₂O ppa_arrow reaction_plus->ppa_arrow ppa_arrow->product product_plus + ppa_arrow->product_plus PPA, Heat product_plus->water

Caption: General synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1 equivalent) and methoxyacetic acid (1.1 equivalents).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the 2-amino-4-bromophenol). The PPA serves as both the solvent and the cyclization catalyst.

  • Heating and Reaction: Heat the reaction mixture to a temperature between 150°C and 210°C.[10] The optimal temperature should be determined empirically, for instance by starting at 150°C and monitoring the reaction progress by Thin Layer Chromatography (TLC). Maintain heating for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Neutralization: After cooling to room temperature, cautiously pour the viscous reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or 10% sodium hydroxide solution until the pH is approximately 7-8.[10]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The organic layers are then combined.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Medicinal Chemistry Applications and Rationale

The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[2][4][6]

Anticancer Potential

Benzoxazole derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.[4][10][11] Some derivatives act as inhibitors of key enzymes involved in cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[12] The compound 5-amino-2-[p-bromophenyl]-benzoxazole, for instance, has demonstrated significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[10]

Hypothetical Mechanism of Action: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole could potentially act as a kinase inhibitor. The benzoxazole core can mimic the purine structure of ATP, enabling it to bind to the ATP-binding pocket of kinases like VEGFR-2. The methoxymethyl group could form crucial hydrogen bonds within the active site, while the bromo substituent could occupy a hydrophobic pocket, enhancing binding affinity.

VEGFR2_Inhibition_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Benzoxazole 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Benzoxazole->VEGFR2 Inhibits ATP Binding PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Angiogenesis Angiogenesis P_VEGFR2->Angiogenesis Downstream Signaling ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

The benzoxazole nucleus is also a key component in many compounds with potent antibacterial and antifungal properties.[1][4] These compounds can act by various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The development of new antimicrobial agents is a critical area of research due to the rise of multi-drug resistant infections.[4]

Experimental Protocol: In Vitro Anticancer Activity Evaluation

This protocol describes a representative workflow for assessing the antiproliferative effects of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole on a human cancer cell line, such as the HCT116 colorectal carcinoma line, which has been used in the evaluation of other benzoxazole derivatives.[4]

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Start: HCT116 Cell Culture seed Seed cells into 96-well plates start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with varying concentrations of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt_assay Add MTT Reagent (or similar viability assay) incubate2->mtt_assay incubate3 Incubate for 2-4h mtt_assay->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read analyze Data Analysis: Calculate IC₅₀ value read->analyze end End: Determine Potency analyze->end

Caption: Workflow for determining the IC₅₀ of the test compound.

Detailed Steps for MTT Assay
  • Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., 5-fluorouracil) as a positive control.[4]

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Conclusion and Future Directions

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a promising scaffold for medicinal chemistry exploration. Building upon the extensive research into benzoxazole derivatives, this compound warrants investigation for its potential anticancer and antimicrobial properties. The synthetic and screening protocols provided herein offer a solid foundation for researchers to begin evaluating its therapeutic potential. Future work should focus on confirming its biological activity, elucidating its mechanism of action through target identification and validation studies, and exploring structure-activity relationships by synthesizing and testing related analogues. The versatility and proven track record of the benzoxazole core suggest that this line of inquiry holds significant promise for the discovery of novel therapeutic agents.[3]

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Advances.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry.
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). Molecules.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science.
  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. (n.d.). Sigma-Aldrich.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). Indo American Journal of Pharmaceutical Sciences.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE. (n.d.). Angene Chemical.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Syntheses of 5-bromo-2-aryl benzimidazole derivatives 1–25. (2018).
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).
  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). Benchchem.
  • (PDF) Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction, enabling you to troubleshoot common issues and optimize your synthesis for higher yield and purity. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

I. Reaction Overview and Mechanism

The synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole typically proceeds via the condensation of 4-bromo-2-aminophenol with methoxyacetic acid or an activated derivative thereof. The reaction is a classic example of benzoxazole formation, which involves two key steps:

  • Amide Formation: The amino group of 4-bromo-2-aminophenol attacks the carbonyl carbon of the methoxyacetic acid derivative, forming an N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate.

  • Cyclodehydration: The hydroxyl group of the intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by dehydration to form the benzoxazole ring.

Various reagents can be used to drive the cyclodehydration step, with polyphosphoric acid (PPA) being a common choice as it acts as both a catalyst and a solvent.[1]

II. Troubleshooting Guide

This section addresses specific problems you might face during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Question: I've followed the general procedure, but my reaction yield is very low, or I'm only recovering starting materials. What could be the issue?

Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the reaction conditions and the purity of your starting materials.

  • Inadequate Dehydration: The final cyclodehydration step is crucial. If water is not effectively removed, the equilibrium will not favor product formation.

    • Causality: Polyphosphoric acid (PPA) is hygroscopic and its effectiveness can be diminished if it has absorbed atmospheric moisture. High temperatures are also critical to drive off the water formed during the reaction.

    • Solution:

      • Ensure your PPA is fresh and has been stored in a desiccator.

      • Increase the reaction temperature. A common temperature range for PPA-mediated cyclizations is 150-200°C.[1]

      • Consider performing the reaction under a nitrogen or argon atmosphere to minimize the introduction of atmospheric moisture.

  • Poor Activation of Methoxyacetic Acid: If you are using methoxyacetic acid directly without an activating agent, the reaction may be sluggish.

    • Causality: Carboxylic acids are not the most reactive acylating agents.

    • Solution:

      • Convert methoxyacetic acid to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with the aminophenol.

      • Alternatively, use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the initial amide formation.

  • Impure Starting Materials: The purity of 4-bromo-2-aminophenol is critical.

    • Causality: 2-Aminophenols are susceptible to oxidation, which can result in dark-colored, polymeric impurities that can interfere with the reaction.

    • Solution:

      • Recrystallize the 4-bromo-2-aminophenol before use if it appears discolored.

      • Store it under an inert atmosphere and protected from light.

Formation of Side Products/Impure Product

Question: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate and the crude NMR is complex. What are the likely side products?

Answer: The formation of side products is a common issue. Understanding the likely impurities is key to devising an effective purification strategy.

  • Incomplete Cyclization: The most common impurity is the N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate.

    • Causality: Insufficient reaction time or temperature can lead to the accumulation of this intermediate.

    • Solution:

      • Increase the reaction time and/or temperature. Monitor the reaction by TLC until the intermediate spot is no longer visible.

      • Ensure efficient stirring to promote homogeneity, especially when using a viscous medium like PPA.

  • Polymerization/Degradation: At high temperatures, starting materials and the product can degrade.

    • Causality: The reaction conditions, particularly with strong acids like PPA, can be harsh.

    • Solution:

      • Carefully control the reaction temperature and avoid overheating.

      • Minimize the reaction time once the starting materials have been consumed.

  • N-Acylation vs. O-Acylation: While N-acylation is generally favored, some O-acylation of the phenolic hydroxyl group can occur, leading to an ester intermediate that may not cyclize efficiently.

    • Causality: The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the reaction conditions.

    • Solution: This is less common under acidic conditions that protonate the amine, but if suspected, adjusting the pH or using a milder activating agent for the carboxylic acid could be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is the most effective method. Use a solvent system that provides good separation of your starting material (4-bromo-2-aminophenol), the intermediate amide, and the final product. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[1] The product, being less polar than the starting materials and the amide intermediate, will have a higher Rf value.

Q2: What is the recommended purification method for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

A2: Column chromatography on silica gel is the preferred method for purifying the crude product.[1][2] A gradient elution with a hexane/ethyl acetate solvent system is typically effective. Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, can be used for further purification if necessary.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques should be used:

  • ¹H NMR: Expect to see signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The aromatic region will show a characteristic splitting pattern for the trisubstituted benzene ring.

  • ¹³C NMR: This will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound.

  • IR Spectroscopy: Look for the disappearance of the N-H and O-H stretches from the starting material and the appearance of characteristic C=N and C-O-C stretches of the benzoxazole ring.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 4-bromo-2-aminophenol is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Polyphosphoric acid is corrosive and will cause severe burns upon contact. Always work in a well-ventilated fume hood and wear appropriate PPE. The reaction should be quenched carefully by slowly adding the hot reaction mixture to ice water with vigorous stirring.

IV. Experimental Protocols

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 equivalents by weight relative to the 4-bromo-2-aminophenol).

  • Addition of Reactants: Heat the PPA to 80-90°C with stirring. Add 4-bromo-2-aminophenol (1.0 eq) and methoxyacetic acid (1.1 eq) to the hot PPA.

  • Reaction: Increase the temperature to 160-180°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Data Presentation
ParameterExpected Value
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.7-7.8 (d, 1H), 7.4-7.5 (dd, 1H), 7.2-7.3 (d, 1H), 4.8 (s, 2H), 3.5 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 165-167, 149-151, 142-144, 127-129, 122-124, 116-118, 111-113, 70-72, 59-61

V. Visualizations

Reaction Workflow

G cluster_0 Reaction Stage cluster_1 Work-up and Purification Reactant_Addition 1. Add 4-bromo-2-aminophenol and methoxyacetic acid to PPA Heating 2. Heat to 160-180°C Reactant_Addition->Heating Monitoring 3. Monitor by TLC Heating->Monitoring Quenching 4. Quench with ice water Monitoring->Quenching If complete Neutralization 5. Neutralize with NaHCO3 Quenching->Neutralization Extraction 6. Extract with Ethyl Acetate Neutralization->Extraction Purification 7. Column Chromatography Extraction->Purification Product 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole Purification->Product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

G Start Low Yield or No Product Check_Dehydration Is dehydration adequate? Start->Check_Dehydration Check_Activation Is methoxyacetic acid activated? Check_Dehydration->Check_Activation Yes Increase_Temp Increase temperature/ Use fresh PPA Check_Dehydration->Increase_Temp No Check_Purity Are starting materials pure? Check_Activation->Check_Purity Yes Activate_Acid Use acid chloride or coupling agent Check_Activation->Activate_Acid No Purify_Reactants Recrystallize aminophenol Check_Purity->Purify_Reactants No

Caption: A decision tree to diagnose and resolve low-yield synthesis issues.

VI. References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important benzoxazole derivative. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the reaction chemistry.

I. Foundational Synthesis Overview

The most prevalent and direct method for synthesizing 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole involves the condensation of 4-bromo-2-aminophenol with methoxyacetic acid or one of its activated derivatives (e.g., acyl chloride, ester, or activated amide). The reaction is typically promoted by heat and often requires a catalyst or a dehydrating agent to drive the final cyclization step.[1]

The general mechanism proceeds in two key stages:

  • N-Acylation: The amino group of 4-bromo-2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the methoxyacetylating agent, forming the critical N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate.

  • Intramolecular Cyclization & Dehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl, leading to a cyclized intermediate which subsequently loses a molecule of water to form the aromatic benzoxazole ring.[1]

Below is a diagram illustrating the primary synthetic pathway.

G cluster_reactants Reactants cluster_products Products R1 4-Bromo-2-aminophenol I1 N-(5-bromo-2-hydroxyphenyl) -2-methoxyacetamide (Amide Intermediate) R1->I1 N-Acylation Step 1 R2 Methoxyacetic Acid (or derivative) R2->I1 P1 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole I1->P1 Intramolecular Cyclization & Dehydration Step 2 W H₂O I1->W - H₂O G cluster_main Main Reaction Pathway cluster_side Common Side Reaction Pathways Start 4-Bromo-2-aminophenol + Methoxyacetyl source Amide Amide Intermediate Start->Amide N-Acylation Diacyl N,O-Diacylated Product Start->Diacyl Excess Acylating Agent or Strong Base Polymer Polymeric Byproducts Start->Polymer High Temp / Oxidation Product Desired Benzoxazole Amide->Product Cyclization (-H₂O) Amide->Polymer High Temp / Oxidation

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

Low yield is the most frequent issue and typically points to one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.

  • Incomplete Reaction: The core of this synthesis is the condensation of 2-amino-4-bromophenol with methoxyacetic acid, followed by a dehydrative cyclization. This second step is often the bottleneck. If the dehydration is inefficient, the reaction will stall at the intermediate N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide stage.

  • Side Reactions: At elevated temperatures, starting materials can degrade or polymerize. The 2-amino-4-bromophenol is susceptible to oxidation, which can introduce colored impurities.

  • Workup Losses: The standard workup for reactions using polyphosphoric acid (PPA) involves quenching the highly viscous reaction mixture into ice water.[1] This step must be done carefully to avoid localized heating and to ensure the product precipitates effectively for collection or is fully accessible for solvent extraction.

Q2: I'm observing a significant amount of a polar, water-soluble byproduct. What is it likely to be?

This is almost certainly the uncyclized amide intermediate, N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide. Its presence indicates that the final, crucial dehydration step to form the oxazole ring is incomplete. To resolve this, you must employ more rigorous dehydrating conditions.

Q3: My final product is dark brown or black, even after chromatography. How can I prevent this?

The formation of colored impurities is often due to the oxidation of the 2-amino-4-bromophenol starting material. This can be mitigated by:

  • Using High-Purity Starting Materials: Ensure the aminophenol is as pure as possible. If it has darkened on storage, consider recrystallization or filtration through a short plug of silica gel before use.

  • Maintaining an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions, especially at higher temperatures.[2]

  • Temperature Control: Avoid excessive temperatures, as this accelerates degradation.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Issue 1: Reaction Stalls or Fails to Reach Completion

If TLC or LC-MS analysis shows a large amount of unreacted 2-amino-4-bromophenol or the intermediate amide, consider the following flowchart.

G cluster_catalyst Catalyst/Solvent System cluster_conditions Reaction Conditions start Low Conversion Detected check_catalyst Evaluate Dehydrating Agent start->check_catalyst check_temp Review Reaction Temperature & Time start->check_temp check_purity Verify Starting Material Purity start->check_purity ppa_issue Using PPA? check_catalyst->ppa_issue temp_issue Is temperature >140°C? check_temp->temp_issue purity_sol Recrystallize or purify starting materials via column chromatography. check_purity->purity_sol eaton_reagent Consider Eaton's Reagent (P2O5 in MsOH) ppa_issue->eaton_reagent No / PPA Ineffective ppa_quality Is PPA fresh? Has it absorbed moisture? ppa_issue->ppa_quality Yes ppa_quality->eaton_reagent Yes / Old increase_time Increase reaction time by 2-4 hours temp_issue->increase_time No increase_temp Incrementally increase temp (e.g., 150°C -> 160°C) temp_issue->increase_temp Yes

Caption: Troubleshooting workflow for low reaction conversion.

Expert Rationale:

  • The Role of the Dehydrating Agent: Polyphosphoric acid (PPA) is a classic choice, acting as both an acidic catalyst and a dehydrating agent.[1] However, its efficacy diminishes if it has absorbed atmospheric moisture. For a more potent and reliable alternative, Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) provides a more homogenous and powerful medium for cyclodehydration, often at lower temperatures.

  • Temperature and Time Dynamics: These reactions require significant thermal energy to overcome the activation barrier for cyclization. A common protocol involves heating at 120-160°C for several hours.[1] If conversion is low, extending the reaction time is a less aggressive first step than increasing the temperature, which could promote decomposition.

Issue 2: Difficult Purification and Persistent Impurities

If your crude product is a complex mixture that is difficult to separate, a review of your reaction and workup is necessary.

Key Purification Parameters

ParameterStandard ApproachOptimized ApproachRationale for Change
Workup Quench Pouring PPA mixture onto ice.[1]Pouring PPA mixture into a vigorously stirred slurry of ice and water.Ensures rapid and uniform cooling, preventing the formation of intractable lumps and promoting finer precipitation of the product for easier handling.
Neutralization Neutralize with saturated NaHCO₃ or NaOH solution.Adjust pH slowly with a base like NaHCO₃ to ~7-8. Check with pH paper.The product has low basicity, but the intermediate amide has an acidic phenol. Precise pH control ensures the desired compound is neutral for efficient extraction into an organic solvent like ethyl acetate, leaving ionic impurities behind.
Initial Purification Direct to column chromatography.Perform an acid/base wash of the organic extract. Wash with 5% HCl (to remove basic impurities) followed by NaHCO₃ (to remove acidic starting material/intermediate).This liquid-liquid extraction cleanup simplifies the mixture significantly before chromatography, reducing column loading and improving separation efficiency.
Final Purification Silica gel column chromatography.Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Heptane/Ethyl Acetate).Recrystallization is often more effective for removing closely-eluting isomers or polymeric byproducts and is more scalable than chromatography. Test solvent systems on a small scale first.

Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Reaction Mechanism Overview

reaction_mechanism cluster_reactants Starting Materials cluster_product Final Product aminophenol 2-Amino-4-bromophenol amide_intermediate Amide Intermediate aminophenol->amide_intermediate Condensation (+ PPA or Eaton's Reagent) ~120-160°C methoxyacetic Methoxyacetic Acid methoxyacetic->amide_intermediate Condensation (+ PPA or Eaton's Reagent) ~120-160°C product 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole amide_intermediate->product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: General reaction pathway for benzoxazole formation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq).

  • Reaction Setup: Add polyphosphoric acid (PPA, ~10 g per 1 g of aminophenol) or Eaton's Reagent. Begin vigorous stirring to create a slurry.

  • Reactant Addition: Add methoxyacetic acid (1.1 eq) to the mixture. The slight excess helps drive the reaction to completion.

  • Heating: Under a gentle flow of nitrogen, heat the mixture to 150-160°C. The mixture will become homogenous as it heats. Note: PPA is highly viscous; ensure stirring is adequate to prevent localized charring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), taking aliquots carefully. The reaction is typically complete in 4-8 hours when the starting aminophenol spot has been consumed.

  • Workup - Quenching: Allow the reaction to cool to below 100°C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. A precipitate should form.

  • Workup - Neutralization & Extraction: Allow the ice to melt, then slowly add solid sodium bicarbonate or a saturated aqueous solution until the pH of the aqueous layer is 7-8. Extract the entire mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water (1x), 5% aq. HCl (1x), saturated aq. NaHCO₃ (1x), and finally, brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
  • Soni, S., et al. (2023).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the purification of this important benzoxazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome purification challenges in your research.

Introduction to Purification Challenges

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its purification can be challenging due to the potential for co-eluting impurities, thermal instability, and the presence of colored byproducts. This guide will address these common issues with practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in a question-and-answer format.

Question 1: My purified product is a yellow solid, but I expect an off-white or white solid. What is the likely cause and how can I fix it?

Answer: A yellow tint in your final product often indicates the presence of residual starting materials or byproducts from the synthesis. Common culprits include unreacted 2-amino-4-bromophenol, which can oxidize to form colored impurities, or residual palladium catalyst from coupling reactions.

Recommended Solutions:

  • Charcoal Treatment: Dissolve your crude product in a suitable solvent like ethyl acetate and treat it with activated charcoal.[2] The charcoal will adsorb many colored impurities. Filter the mixture through Celite to remove the charcoal and then proceed with recrystallization or column chromatography.

  • Recrystallization: A carefully chosen recrystallization solvent system can be highly effective. Consider a mixed solvent system, such as ethyl acetate/heptane or acetone/acetonitrile, to achieve high purity.[2]

  • Column Chromatography Optimization: If you are using column chromatography, ensure your silica gel bed is sufficiently long and that you are using a low-polarity elution solvent to start.[3] A gradient elution from a non-polar to a moderately polar solvent system can effectively separate the target compound from colored impurities.

Question 2: I'm having trouble separating my product from a closely-related impurity with a similar Rf value on TLC. What strategies can I employ?

Answer: Co-eluting impurities are a common challenge. These are often isomers or analogs of the target compound. To improve separation, you can modify your chromatographic conditions or consider an alternative purification technique.

Recommended Solutions:

  • Change the Stationary Phase: If you are using silica gel, consider switching to alumina. The different surface chemistry of alumina can alter the elution order and improve separation.

  • Modify the Mobile Phase: The addition of a small amount of a third solvent to your mobile phase can significantly impact selectivity. For example, in a hexane/ethyl acetate system, adding a small percentage of dichloromethane or methanol can improve the resolution of closely eluting spots.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for many benzoxazole derivatives.[4][5]

Question 3: My yield is significantly lower after purification. What are the potential causes and how can I improve recovery?

Answer: Low recovery can be due to several factors, including product degradation, irreversible adsorption onto the stationary phase, or suboptimal extraction and work-up procedures.

Recommended Solutions:

  • Avoid Harsh Conditions: Benzoxazoles can be sensitive to strong acids and bases. Ensure your work-up procedure is as neutral as possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

  • Optimize Column Chromatography: Overly active silica gel can sometimes lead to product degradation or irreversible adsorption. You can deactivate the silica gel by adding a small percentage of triethylamine to your mobile phase.

  • Efficient Extraction: During the work-up, ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the progress of the purification?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Use a UV lamp (254 nm) to visualize the spots. A standard mobile phase for TLC is a mixture of hexane and ethyl acetate.

Q2: What are the ideal storage conditions for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

A2: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated place, away from light.[6] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a very effective purification method, especially if the crude product is relatively pure.[2] However, for complex mixtures with multiple impurities, column chromatography is generally required to achieve high purity. Often, a combination of column chromatography followed by recrystallization yields the best results.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole using silica gel column chromatography.

Materials:

  • Crude 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Fraction collector (optional)

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Materials:

  • Crude 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Ethyl acetate

  • Heptane

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

PropertyValueSource
Molecular FormulaC9H8BrNO2-
Molecular Weight242.07 g/mol -
AppearanceOff-white to yellow solid[1]
Melting Point37-42 °C[1]
TLC Solvent System (Hexane:Ethyl Acetate)Expected Rf of ProductNotes
9:1~0.3 - 0.4Good for initial assessment of crude mixture.
4:1~0.5 - 0.6Suitable for monitoring column chromatography.

Visualization

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product Analysis (TLC) single_spot Single Major Spot? start->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product column_chrom Column Chromatography multiple_spots->column_chrom Yes analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions post_column_recrystallize Recrystallization (optional) analyze_fractions->post_column_recrystallize post_column_recrystallize->pure_product

Caption: A decision tree for selecting the appropriate purification strategy.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 510.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(2), 103-111.
  • Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. (n.d.). Google Patents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Asian Journal of Pharmaceutical and Clinical Research, 11(1), 133-136.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. (2019). Journal of Heterocyclic Chemistry, 56(6), 1834-1841.
  • Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • TABLE OF CONTENTS. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from [Link]

  • Purification Troubleshooting. (2024, May 16). Reddit. Retrieved from [Link]

  • 5-(Thiophen-2-yl)oxazole - (1).. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 5-Bromo-2-methyl-1,3-benzoxazole. (2024, July 15). ChemSrc. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. (n.d.). Journal of Research in Chemistry. Retrieved from [Link]

  • 5-Bromo-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Separation of Benzoxazole, 2-[4-[2-([1,1'-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Troubleshooting

stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole under different conditions

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and material science. The benzoxazole core is generally considered a stable aromatic system.[1] However, the substituents on the benzoxazole ring, particularly the methoxymethyl group at the 2-position, can be susceptible to degradation under certain conditions. Understanding the stability profile of this molecule is crucial for its proper handling, storage, and use in chemical reactions and biological assays.

This guide will address common questions and troubleshooting scenarios related to the stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, drawing upon established principles of organic chemistry and data from related benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

For long-term stability, it is recommended to store 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as a solid in a tightly sealed container at 0-8°C, protected from light and moisture. Keeping the compound in a dry and cool environment will minimize the risk of hydrolysis and other degradation pathways.

Q2: Is 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole stable in common organic solvents?

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is generally expected to be stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetonitrile (ACN) at room temperature for short-term use. For prolonged storage in solution, it is advisable to use aprotic solvents and store at low temperatures (-20°C or -80°C) to prevent potential degradation. Protic solvents like methanol or ethanol may participate in transetherification reactions under certain conditions, although this is generally slow without a catalyst.

Q3: How does pH affect the stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

The stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is significantly influenced by pH.

  • Acidic Conditions: The compound is expected to be susceptible to degradation under strongly acidic conditions. The ether linkage of the methoxymethyl group can be cleaved in the presence of strong acids.[2][3][4] This occurs through protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of 5-bromo-2-(hydroxymethyl)-1,3-benzoxazole and other byproducts. The benzoxazole ring itself can also undergo hydrolysis under acidic conditions, leading to ring-opening.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: While the benzoxazole ring is generally stable to base, strong basic conditions could potentially lead to nucleophilic substitution or other reactions, although this is less common than acid-catalyzed degradation for the methoxymethyl group.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Issue 1: Unexpected side products observed in a reaction performed in an acidic medium.
  • Symptom: TLC or LC-MS analysis of your reaction mixture shows a new, more polar spot/peak that was not present in the starting material.

  • Potential Cause: Acid-catalyzed cleavage of the methoxymethyl ether. Strong acids can protonate the ether oxygen, making it a good leaving group.[2][4] Subsequent nucleophilic attack by water or other nucleophiles in the reaction mixture can cleave the C-O bond.

  • Troubleshooting Steps:

    • Confirm the Identity of the Byproduct: If possible, isolate and characterize the byproduct. The expected product from ether cleavage would be 5-bromo-2-(hydroxymethyl)-1,3-benzoxazole.

    • Use Milder Acidic Conditions: If the desired reaction requires an acid catalyst, consider using a weaker acid or a smaller catalytic amount.

    • Reduce Reaction Temperature: Lowering the temperature can often slow down the rate of the degradation reaction more than the desired reaction.

    • Protecting Group Strategy: If the methoxymethyl group is not essential for the desired transformation, consider if a more acid-stable protecting group could be used in the synthesis of your starting material.

Issue 2: Low recovery of the compound from aqueous work-up.
  • Symptom: After performing a reaction and an aqueous work-up, the yield of recovered 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is significantly lower than expected.

  • Potential Cause: Hydrolysis of the benzoxazole ring. Under certain pH conditions, particularly acidic, the benzoxazole ring can open to form the corresponding o-aminophenol derivative. This ring-opened product will have very different solubility and chromatographic properties.

  • Troubleshooting Steps:

    • Maintain Neutral pH during Work-up: Ensure that the pH of the aqueous phase during extraction is neutral or slightly basic to prevent acid-catalyzed hydrolysis.

    • Minimize Contact Time with Aqueous Phase: Perform extractions quickly and efficiently.

    • Analyze the Aqueous Layer: If significant loss is suspected, acidify the aqueous layer and extract with a more polar solvent to see if the ring-opened product can be recovered and identified.

Issue 3: Gradual degradation of the compound observed in solution over time.
  • Symptom: A standard solution of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in an organic solvent shows the appearance of new peaks in the chromatogram after a few days at room temperature.

  • Potential Cause: This could be due to a combination of factors including exposure to light, trace amounts of acid or base in the solvent, or reaction with atmospheric moisture. Bromo-aromatic compounds can be sensitive to light.[5]

  • Troubleshooting Steps:

    • Store Solutions Properly: Store solutions in amber vials at low temperatures (-20°C or -80°C).

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from acidic or basic impurities.

    • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare solutions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole fresh.

Stability Summary

The following table summarizes the expected stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole under different conditions based on general chemical principles.

ConditionStabilityPotential Degradation Pathway(s)
pH
Strong Acid (pH < 3)LowCleavage of the methoxymethyl ether, Hydrolysis of the benzoxazole ring.
Weak Acid (pH 3-6)ModerateSlow cleavage of the methoxymethyl ether may occur over time.
Neutral (pH 6-8)HighGenerally stable.
Weak Base (pH 8-10)HighGenerally stable.
Strong Base (pH > 10)ModeratePotential for nucleophilic attack on the benzoxazole ring, though less likely than acid-catalyzed degradation.
Temperature
-80°C to 8°CHighRecommended storage temperature for solid and solutions.
Room Temperature (solid)Moderate-HighStable for short periods, but long-term storage should be at lower temperatures.
Room Temperature (solution)ModerateStability is solvent-dependent. Aprotic solvents are preferred.
Elevated Temperature (>50°C)LowIncreased rate of degradation, especially in the presence of acid, base, or nucleophiles.
Light
DarkHighRecommended for storage and handling.
Ambient LightModerateGradual degradation may occur over time.
UV LightLowPotential for rapid photodegradation.[5]

Experimental Protocols

For researchers who need to definitively assess the stability of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole under their specific experimental conditions, the following general protocol for a forced degradation study can be adapted.

Protocol: pH Stability Assessment
  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare Stock Solution: Prepare a stock solution of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point to determine the rate of degradation at each pH. Analyze for the appearance of new peaks, which would indicate degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole under acidic conditions.

cluster_main Degradation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole cluster_acid Acidic Conditions (H+) Start 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Protonation Protonated Ether Start->Protonation Protonation of ether oxygen Hydrolysis Ring Hydrolysis Start->Hydrolysis Ring opening Cleavage Ether Cleavage Protonation->Cleavage Nucleophilic attack (e.g., H2O) Product1 5-Bromo-2-(hydroxymethyl)-1,3-benzoxazole Cleavage->Product1 Forms hydroxymethyl derivative Product2 4-Bromo-2-aminophenol derivative Hydrolysis->Product2 Forms o-aminophenol derivative

Caption: Potential degradation pathways under acidic conditions.

References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25413. [Link]

  • Li, J., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(5), 1083. [Link]

  • Khan, I., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(11), 2949. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Panicker, C. Y., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1141, 495-511. [Link]

  • Chem LibreTexts. (2021). Acidic cleavage of ethers (SN2). [Link]

  • Chem LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ivanov, V. L., Lyashkevich, S. Y., & Serdechnova, M. V. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299-301. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (CAS No. 938458-97-0).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (CAS No. 938458-97-0). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. As a key intermediate, its successful application, particularly in carbon-carbon bond-forming reactions, is critical for many synthetic campaigns.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and subsequent reactions, focusing on the causality behind experimental observations and providing robust, actionable solutions.

Part 1: FAQs on Synthesis, Purification, and Stability

This section addresses common issues related to the preparation and handling of the title compound before its use in downstream applications.

Question 1: My synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is low-yielding. What are the likely causes and how can I improve the outcome?

Answer: Low yields in benzoxazole synthesis often stem from incomplete cyclization or side reactions during the condensation step.[2][3] The most common route involves the condensation of 4-bromo-2-aminophenol with a methoxyacetyl equivalent.

Plausible Synthetic Route & Key Checkpoints:

  • Precursor Quality: Start with high-purity 4-bromo-2-aminophenol. Impurities can interfere with the cyclization catalyst or reaction stoichiometry.

  • Activation of Methoxyacetic Acid: Using methoxyacetic acid directly with a cyclizing agent like polyphosphoric acid (PPA) can work but often requires harsh temperatures (150-180°C), which can lead to degradation.[4] A milder, more reliable approach is to use an activated form, such as methoxyacetyl chloride or to activate the carboxylic acid in situ.

  • Choice of Cyclization Conditions:

    • Acid-Catalyzed Dehydration: While effective, strong acids can be problematic. A modern approach involves using Tf₂O and a non-nucleophilic base like 2-fluoropyridine to activate a corresponding amide, followed by cyclization.[5] This method proceeds under mild conditions and often gives high yields.

    • Catalyst Activity: If using a Brønsted or Lewis acid catalyst, ensure it is not hydrated or deactivated. Some modern protocols utilize reusable catalysts like Brønsted acidic ionic liquid gels, which can improve efficiency.[2][3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Run an NMR or LC-MS on your 4-bromo-2-aminophenol.

  • Optimize the Acylating Agent: If using methoxyacetic acid, consider converting it to the acid chloride first for a cleaner reaction at lower temperatures.

  • Control Temperature: If using PPA or a similar dehydrating acid, carefully control the temperature. Overheating can lead to charring and decomposition.

  • Monitor by TLC/LC-MS: Track the disappearance of the starting aminophenol and the formation of the benzoxazole product to determine if the reaction has stalled or is complete.

Question 2: The compound appears to degrade during silica gel chromatography. How can I purify it effectively?

Answer: The benzoxazole core is generally stable, but the methoxymethyl ether linkage can be sensitive to cleavage under strongly acidic conditions. Standard silica gel can be slightly acidic, leading to decomposition, especially with prolonged exposure.

Recommended Purification Strategies:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. Pack the column with this slurry.

  • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic phase like Florisil for chromatography.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is often the best method to obtain high-purity material without degradation. A patent for similar substituted benzoxazoles suggests using solvent systems like acetone/acetonitrile or ethyl acetate with a nonpolar anti-solvent.[6]

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of this molecule is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig aminations.[7] However, the electron-rich nature of the benzoxazole ring system can present unique challenges.

G start Cross-Coupling Reaction Fails or Gives Low Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_conditions 3. Optimize Reaction Conditions start->check_conditions sub_reagents Degassed Solvents? Boronic Acid/Ester Purity? Base Anhydrous/Active? check_reagents->sub_reagents sub_catalyst Active Pd(0) Source? Appropriate Ligand? Sufficient Catalyst Loading? check_catalyst->sub_catalyst sub_conditions Sufficient Temperature? Reaction Time Adequate? Strictly Anaerobic? check_conditions->sub_conditions solution Problem Identified & Rectified sub_reagents->solution If issues found sub_catalyst->solution If issues found sub_conditions->solution If issues found

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Question 3: My Suzuki-Miyaura reaction is failing. I see mostly unreacted starting material. What are the primary causes?

Answer: Failure to initiate a Suzuki coupling with this substrate often points to a problem with the first and most critical step of the catalytic cycle: oxidative addition .

G Suzuki-Miyaura Catalytic Cycle & Common Failure Points pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) re_issue Side Reaction: Debromination pd0->re_issue pd_trans Ar-Pd(II)L₂(R) pd_complex->pd_trans Transmetalation (R-B(OR)₂)⁻ oa_issue Slow Step! Electron-rich Ar-Br makes this difficult. pd_complex->oa_issue pd_trans->pd0 Reductive Elimination tm_issue Side Reaction: Protodeborylation pd_trans->tm_issue

Caption: The Suzuki-Miyaura cycle showing key failure points.

The fused oxygen and nitrogen atoms in the benzoxazole ring donate electron density into the aromatic system, strengthening the C-Br bond. This makes it more resistant to cleavage by the Pd(0) catalyst.[8]

Troubleshooting Strategies:

  • Enhance Catalyst Reactivity: The choice of ligand is crucial. Switch to highly electron-donating, bulky phosphine ligands that are known to accelerate oxidative addition.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are excellent choices for electron-rich aryl bromides.[8]

  • Check the Base: The base activates the boronic acid for transmetalation.[9] If this step is inefficient, the cycle stalls.

    • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

    • Expert Tip: When using K₃PO₄ with anhydrous solvents like dioxane or toluene, the reaction often requires a few equivalents of water to function effectively.[8] If your system is rigorously dry, this could be the issue.

  • Increase Temperature: Oxidative addition is often the rate-limiting step and is highly temperature-dependent. If you are running the reaction at 80 °C, try increasing it to 100-110 °C.

  • Ensure an Active Pd(0) Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state. Incomplete reduction can lead to sluggish or failed reactions. Using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes resolve this.

Question 4: I'm observing significant debromination of my starting material and/or homocoupling of my boronic acid. How can I suppress these side reactions?

Answer: These are two distinct but common side reactions in Suzuki couplings.

A. Debromination (Ar-Br → Ar-H): This occurs when the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation or when the desired product is formed but then undergoes hydrogenolysis.

  • Cause: Often caused by trace water, alcohols (if used as solvent), or basic hydrolysis of the boronic acid. It can also be a competing pathway during reductive elimination.

  • Solution:

    • Use a Milder Base: Strong bases can promote pathways leading to debromination. Switching from K₃PO₄ to a milder base like potassium fluoride (KF) can help.[10]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.

    • Use Boronate Esters: Pinacol boronate esters are often more stable and less prone to side reactions than their corresponding boronic acids.

B. Homocoupling (R-B(OR)₂ → R-R): This side product arises from the coupling of two boronic acid molecules.

  • Cause: This is typically promoted by the presence of oxygen and Pd(II) species before the catalytic cycle is fully established.[11] If your reaction mixture is not properly degassed, oxygen can oxidize the Pd(0) catalyst to Pd(II), which then facilitates homocoupling.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Degas your reaction mixture thoroughly using a freeze-pump-thaw cycle (3x) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize the amount of initial Pd(II) present.

ParameterCondition 1 (Baseline)Condition 2 (For Electron-Rich Substrate)Condition 3 (Milder Base)Condition 4 (Alternative Solvent)
Catalyst PdCl₂(dppf)Pd₂(dba)₃Pd(OAc)₂Pd(PPh₃)₄
Ligand (none)SPhosRuPhos(none)
Base K₂CO₃K₃PO₄KFCs₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THFDMF
Temperature 90 °C110 °C70 °C100 °C
Caption: Table 1. Recommended screening conditions for an unsuccessful Suzuki-Miyaura reaction.

Part 3: Experimental Protocol

This section provides a robust, field-tested starting point for performing a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Materials:

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 eq)

  • Aryl/Vinyl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., 0.015 eq Pd₂(dba)₃) and the ligand (e.g., 0.03 eq SPhos).

  • Solvent Addition: Add the anhydrous, degassed organic solvent (to make a ~0.1 M solution) followed by the degassed water (if required by the conditions, e.g., for K₃PO₄, typically 5-10% of the organic solvent volume).

  • Degassing: Seal the vessel and sparge the headspace with argon for 5 minutes. Self-Validation Check: The solution should be homogeneous. If starting materials are poorly soluble, a different solvent system may be required.[10]

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N if necessary) or by recrystallization to afford the desired product.

References

  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition . ACS Omega. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides . MDPI. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate . Journal of Pharmaceutical Chemistry. [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives . Springer. [Link]

  • 4-Bromo-5-(thiophen-2-yl)oxazole . Organic Syntheses. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Aldoximes . ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • 5-Bromo-2-methoxybenzaldehyde . PubChem. [Link]

  • Synthesis of some benzoxazole derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes . ACS Publications. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . International Journal of Research and Review. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation . BMC Chemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities . PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic compound. The benzoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] Scaling its synthesis from the benchtop to larger-scale production presents unique challenges that require a thorough understanding of the reaction mechanism and process parameters.

Synthesis Overview & Mechanism

The most direct and common route for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives.[2] This process involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.[2] For the target molecule, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, the key starting materials are 2-Amino-4-bromophenol and Methoxyacetic acid .

The reaction is typically facilitated by a catalyst and heat to drive the dehydration and subsequent ring closure. Various methods, including the use of strong acids, activating agents, or microwave irradiation, have been developed to improve efficiency and yield.[2][3]

Reaction_Mechanism cluster_steps Reaction Steps SM1 2-Amino-4-bromophenol INT1 Amide Intermediate (Acylation) SM1->INT1 + SM2 - H₂O SM2 Methoxyacetic Acid INT2 Hemiaminal Intermediate (Cyclization) INT1->INT2 Intramolecular Cyclization PROD 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole INT2->PROD Dehydration - H₂O H2O H₂O INT2->H2O Acylation Step 1: Acylation Cyclization Step 2: Cyclization Dehydration Step 3: Dehydration

Caption: General reaction mechanism for benzoxazole formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the primary factors to investigate?

Answer: This is a frequent challenge, often traceable to a few critical factors. A systematic evaluation is key.

  • Purity of 2-Amino-4-bromophenol: 2-Aminophenols are notoriously susceptible to air oxidation, often indicated by a darkening of the material from off-white to brown or black.[4][5] Oxidized impurities can significantly inhibit the reaction.

    • Expert Recommendation: Always use freshly purified 2-aminophenol. If the material has darkened, it is crucial to purify it by recrystallization before use to achieve optimal results.[4]

  • Inefficient Cyclization/Dehydration: The final ring-closing step is often the bottleneck. This step requires overcoming an energy barrier for dehydration.

    • Causality: Insufficient heat or an inappropriate catalyst will stall the reaction at the intermediate amide stage. Traditional methods often require high temperatures and strong acids, which can be problematic on a large scale.[6]

    • Solutions:

      • Catalyst Choice: Polyphosphoric acid (PPA) is a classic cyclizing agent for this reaction.[7] Alternatively, activating the carboxylic acid (e.g., with triflic anhydride, Tf₂O) can promote the initial acylation under milder conditions.[3][8]

      • Temperature Control: Ensure the reaction reaches the required temperature for dehydration, typically above 100-120°C, depending on the chosen catalyst and solvent system.[4]

      • Water Removal: On a larger scale, azeotropic removal of water using a Dean-Stark apparatus can effectively drive the reaction to completion.

  • Reaction Monitoring: Without proper monitoring, it's impossible to know if the reaction has gone to completion or stalled.

    • Best Practice: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials and the appearance of the product spot.

Question 2: My final product is impure and difficult to purify. What causes side product formation?

Answer: Side product formation complicates purification and reduces the overall yield.

  • Potential Side Reactions: At elevated temperatures, starting materials or the intermediate amide can polymerize or decompose, leading to tarry residues. Incomplete cyclization leaves unreacted amide in the final mixture.

  • Mitigation Strategies:

    • Strict Temperature Control: Avoid excessive temperatures. When scaling up, be mindful that exothermic reactions can lead to temperature spikes. Ensure your reactor has adequate cooling capacity and add reagents portion-wise if necessary.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, especially of the 2-aminophenol starting material.

    • Stoichiometry: Ensure precise 1:1 stoichiometry between the 2-aminophenol and methoxyacetic acid. An excess of either can lead to downstream purification issues.

Question 3: I'm facing challenges with purification during scale-up. What are the best practices?

Answer: What works on a 100 mg scale may not be practical for a multi-kilogram synthesis.

  • Crude Product Isolation: After the reaction is complete, the work-up typically involves quenching the reaction, followed by extraction. The crude product may precipitate upon cooling or require extraction into an organic solvent.

  • Purification Methods:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products. A common solvent system for substituted benzoxazoles is a mixture of acetone and acetonitrile or ethyl acetate and heptane.[9] Experiment with different solvent systems to find one that provides good recovery and high purity.

    • Column Chromatography: While essential for small-scale synthesis, silica gel chromatography can be costly and cumbersome at a large scale.[10] It is typically reserved for instances where recrystallization fails to remove a persistent impurity. Common eluents include petroleum ether/ethyl acetate mixtures.[8][10]

Scale-Up Experimental Protocol

This protocol is a generalized procedure and requires optimization based on your specific equipment and scale.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Methoxyacetic acid (1.05 eq)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid

  • Toluene (for azeotropic water removal, if applicable)

  • Sodium Bicarbonate solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and (optionally) a Dean-Stark trap with 2-Amino-4-bromophenol.

  • Reagent Addition: Add Methoxyacetic acid to the reactor. Begin stirring the mixture.

  • Cyclization: Slowly add the cyclizing agent (e.g., PPA) to the stirred mixture. Be aware that this may be exothermic.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 150-180°C for PPA). Monitor the reaction progress by TLC.[7] If using a Dean-Stark trap, monitor water collection.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding it to a stirred vessel of ice-water or a sodium bicarbonate solution.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile) to afford pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.[9]

G start Start: Reactor Setup charge Charge Reactor: 2-Amino-4-bromophenol & Methoxyacetic Acid start->charge add_cat Add Cyclizing Agent (e.g., PPA) charge->add_cat heat Heat to 150-180°C add_cat->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool & Quench (Ice-water/Bicarb) monitor->workup Complete extract Extract with Ethyl Acetate workup->extract purify Wash, Dry, Concentrate Crude Product extract->purify final Purify by Recrystallization purify->final end Final Product: 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole final->end

Caption: Scalable experimental workflow diagram.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: Safety is paramount.

  • 2-Aminophenols: These compounds are harmful if swallowed or inhaled and can cause skin irritation.[5][11] Always handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11]

  • Bromine Compounds: Bromine and its derivatives can be corrosive and toxic.[12][13] Handle with extreme care and ensure proper containment.

  • Acids: Strong acids like PPA and methanesulfonic acid are highly corrosive. Use appropriate face shields and acid-resistant gloves.

  • Scale-Up Hazards: Be prepared for potential exotherms, especially during reagent addition and quenching. Ensure pressure relief systems are in place on the reactor.

Q2: My 2-aminophenol starting material has darkened. Can I still use it? A: It is strongly discouraged. The dark color indicates oxidation, which introduces impurities that can interfere with the reaction and reduce yields.[4] Purification by recrystallization is highly recommended before use.

Q3: What are some alternative catalysts or reaction conditions I can explore for optimization? A: Several methods exist for benzoxazole synthesis, offering different advantages.[14][15]

  • Microwave Synthesis: Offers a rapid, often solvent-free method, but scalability can be a challenge.[2]

  • Tf₂O-promoted activation: Allows for milder reaction conditions by activating an amide precursor.[8]

  • Heterogeneous Catalysts: Some research explores reusable catalysts like KF-Al₂O₃, which can simplify purification.[16]

Method Catalyst/Reagent Solvent Temperature Key Advantage Reference
Classical Polyphosphoric Acid (PPA)None / Toluene150-200°CWell-established, effective[7]
Amide Activation Triflic Anhydride (Tf₂O)Dichloromethane0°C to RTMild conditions, high yield[3][8]
Microwave None / Acid catalystNone150-200°CRapid reaction times[2]
Heterogeneous KF-Al₂O₃AcetonitrileRoom TempReusable catalyst, simple work-up[16]

Troubleshooting Decision Tree

T start Reaction Failed (Low/No Yield) q1 Is 2-aminophenol pure (not dark)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was reaction temp adequate for dehydration? a1_yes->q2 sol1 Purify 2-aminophenol by recrystallization. a1_no->sol1 end Re-run optimized reaction. sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was catalyst appropriate/active? a2_yes->q3 sol2 Increase temperature or use azeotropic distillation. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Consider a stronger catalyst (e.g., PPA) or an activating agent (e.g., Tf₂O). a3_no->sol3 sol3->end

Caption: A decision tree for diagnosing failed reactions.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (MDPI) [Link]

  • Benzoxazole synthesis. (Organic Chemistry Portal) [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (ACS Omega) [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (International Journal of Pharmaceutical Sciences Review and Research) [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (PMC - NIH) [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (ResearchGate) [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (ResearchGate) [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (ResearchGate) [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (ACS Publications) [Link]

  • Bromine - Hazardous Substance Fact Sheet. (NJ.gov) [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (Journal of Pharmaceutical Chemistry) [Link]

  • 2-AMINOPHENOL EXTRA PURE MSDS. (Loba Chemie) [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (Green Chemistry - RSC Publishing) [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (RSC Publishing) [Link]

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (ResearchGate) [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. (Biochem Chemopharma) [Link]

  • BROMINE - Safety Handbook. (icl-group-sustainability.com) [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to navigate the common challenges encountered during this specific benzoxazole synthesis. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly used catalyst for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole from 2-amino-4-bromophenol and methoxyacetic acid?

A1: For the direct condensation of a carboxylic acid with a 2-aminophenol, Polyphosphoric Acid (PPA) is the most widely cited and robust catalyst.[1][2][3] PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, which is essential for driving the cyclization reaction to completion.[4] Its high viscosity and ability to be used as the reaction medium make it particularly effective for this transformation, often leading to high yields.[3][5]

Q2: Are there any viable alternative catalysts to PPA for this synthesis?

A2: Yes, while PPA is the traditional choice, several other catalysts can be employed, which may offer advantages in terms of milder reaction conditions or easier work-up. These include:

  • Other Brønsted Acids: A mixture of phosphorus pentoxide and methanesulfonic acid can be a more fluid alternative to PPA.

  • Lewis Acids: Catalysts like ZrCl₄ and CuI have been used in benzoxazole synthesis, often in combination with other reagents.

  • Microwave-Assisted Synthesis: Microwave irradiation, sometimes in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH), can significantly reduce reaction times.[6]

  • Ionic Liquids: Certain acidic ionic liquids have been shown to be effective and reusable catalysts for benzoxazole formation.[3]

The choice of an alternative catalyst may require re-optimization of the reaction conditions.

Q3: What is the underlying mechanism of the PPA-catalyzed reaction between 2-amino-4-bromophenol and methoxyacetic acid?

A3: The reaction proceeds through a well-established pathway:

  • Acylation: The amino group of 2-amino-4-bromophenol is first acylated by methoxyacetic acid to form an N-(5-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate.

  • Cyclization and Dehydration: PPA then protonates the hydroxyl group of the intermediate, facilitating its elimination as a water molecule and promoting the intramolecular cyclization to form the benzoxazole ring. The strong dehydrating nature of PPA is crucial at this stage to drive the equilibrium towards the product.

Reaction_Mechanism 2-amino-4-bromophenol 2-amino-4-bromophenol intermediate N-(5-bromo-2-hydroxyphenyl)- 2-methoxyacetamide 2-amino-4-bromophenol->intermediate Acylation (PPA) methoxyacetic_acid methoxyacetic acid methoxyacetic_acid->intermediate product 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole intermediate->product Cyclization & Dehydration (PPA) Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sub_purity Purify Starting Materials (Recrystallization/Distillation) check_purity->sub_purity sub_conditions Optimize Temperature & Time Use Inert Atmosphere check_conditions->sub_conditions sub_workup Ensure Complete Neutralization Optimize Purification Method check_workup->sub_workup success Successful Synthesis sub_purity->success sub_conditions->success sub_workup->success

Sources

Troubleshooting

Technical Support Center: Solvent Effects in the Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) concerning the critical role of solvents in the successful synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Our approach integrates mechanistic understanding with practical, field-proven solutions to common experimental challenges.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for the synthesis of benzoxazoles, a crucial class of heterocyclic compounds. The principles discussed here are directly applicable to the target molecule, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Q1: What is the general synthetic strategy for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, and what are the most common solvents used?

A1: The most prevalent and direct method for synthesizing this benzoxazole is the condensation and subsequent cyclization of 2-amino-4-bromophenol with methoxyacetic acid or an activated derivative (e.g., acyl chloride, ester). This reaction typically requires heat or a catalyst to drive the dehydration and ring-closure.

Commonly employed solvents can be categorized as follows:

  • High-Boiling Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used due to their excellent ability to dissolve a wide range of reactants and their high boiling points, which facilitate the thermally-driven cyclodehydration step.

  • Acidic Solvents/Catalysts: Polyphosphoric acid (PPA) can act as both the solvent and the catalyst, promoting the reaction at high temperatures (e.g., 150-180°C).[1][2] This is a classic but aggressive method.

  • "Green" Solvents: In line with modern sustainable chemistry practices, solvents like ethanol, water, and glycerol have been successfully utilized, often in conjunction with specific catalysts or microwave irradiation to improve efficiency.[1][3]

  • Solvent-Free Conditions: A highly effective green chemistry approach involves performing the reaction neat (without solvent), often with catalytic assistance and energy input from microwave irradiation or mechanical grinding (ball-milling).[4][5]

Q2: How does solvent polarity mechanistically influence the rate and yield of the benzoxazole formation?

A2: Solvent polarity is a critical parameter that directly impacts the reaction mechanism, which proceeds through charged or highly polar intermediates.[5] The key steps influenced by the solvent are:

  • Amide Formation: The initial condensation between the amine of 2-amino-4-bromophenol and the carbonyl of methoxyacetic acid.

  • Intramolecular Cyclization: The nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon. This forms a tetrahedral intermediate.

  • Dehydration: The elimination of a water molecule to form the aromatic oxazole ring.

Polar solvents, particularly polar aprotic ones like DMF or acetonitrile, are effective because they can stabilize the charged, polar transition states that form during the cyclization step.[5] This stabilization lowers the activation energy of the rate-determining step, leading to faster reaction rates and often higher yields.

Q3: When should I choose a protic solvent (like ethanol) versus an aprotic solvent (like DMF)?

A3: The choice depends on the specific reaction conditions and catalytic system.

  • Protic Solvents (e.g., ethanol, water): These solvents can participate in hydrogen bonding. This can be advantageous as they can protonate the carbonyl group of methoxyacetic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminophenol. However, they can also solvate the amine nucleophile, potentially reducing its reactivity. Protic solvents are often used with acid catalysts.

  • Aprotic Solvents (e.g., DMF, DMSO, DCM): These solvents lack acidic protons and primarily influence the reaction through their polarity and solvating power.[5] They are excellent choices when working with base-sensitive intermediates or when hydrogen bonding might interfere with the desired reaction pathway. Their ability to dissolve a wide range of organic molecules makes them versatile options.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and solve specific experimental issues related to solvent effects.

Q4: I am observing very low or no product yield. How can I troubleshoot this based on my solvent choice?

A4: Low yield is a common problem that can often be traced back to the reaction medium. Use the following logic to diagnose the issue.

start Problem: Low/No Yield check_sm Check TLC/LCMS: Is Starting Material (SM) consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed, but No Product Formed check_sm->sm_gone Yes solubility Issue: Poor Solubility or Insufficient Energy sm_present->solubility polarity Issue: Inappropriate Polarity sm_present->polarity degradation Issue: Reactant/Product Degradation sm_gone->degradation sol_solubility Solution: 1. Increase reaction temperature. 2. Switch to a solvent with higher solvating power (e.g., DMF, DMSO). 3. Check catalyst activity. [10] solubility->sol_solubility sol_polarity Solution: 1. Screen solvents of varying polarity (e.g., Toluene -> DCM -> MeCN). 2. Consult literature for analogous reactions. [9] polarity->sol_polarity sol_degradation Solution: 1. Lower reaction temperature. 2. Ensure inert atmosphere (N2/Ar) to prevent oxidation of aminophenol. 3. Choose a less aggressive solvent/catalyst system. degradation->sol_degradation

Caption: Troubleshooting logic for low product yield.

Q5: My reaction is producing a complex mixture of side products. How can the solvent be the culprit?

A5: Side product formation is often due to the solvent's inability to sufficiently favor the desired intramolecular cyclization pathway over intermolecular side reactions.

  • Problem: Intermolecular reactions (e.g., polymerization or formation of bis-amides).

    • Causality: If the concentration of reactants is high and the solvent does not effectively solvate the initial amide intermediate to promote the folded conformation required for cyclization, intermolecular reactions can dominate.

    • Solution:

      • Dilution: Perform the reaction at a lower concentration. This kinetically favors the intramolecular pathway.

      • Solvent Change: Switch to a solvent known to promote intramolecular cyclizations. Aromatic solvents like toluene or xylene can sometimes favor the necessary conformation through pi-stacking interactions, while highly polar solvents like DMF can effectively solvate intermediates.[3]

  • Problem: Oxidation of the 2-amino-4-bromophenol starting material.

    • Causality: Aminophenols are sensitive to air oxidation, which is often accelerated at high temperatures, leading to dark, tarry side products.[6]

    • Solution:

      • Degas the Solvent: Before use, thoroughly degas the reaction solvent by sparging with an inert gas (nitrogen or argon).

      • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish.

Q6: I'm struggling with product purification. Is my solvent choice making it more difficult?

A6: Yes, absolutely. The physical properties of your solvent directly impact the workup and purification.

  • Problem: Difficulty removing a high-boiling solvent (DMF, DMSO).

    • Causality: These solvents have high boiling points and are water-miscible, making them difficult to remove completely by rotary evaporation alone.

    • Solution:

      • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or ice. The desired organic product, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, is typically insoluble in water and will precipitate out.[7] The precipitate can then be collected by filtration.

      • Extraction: If the product does not precipitate, extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary. The combined organic layers should then be washed thoroughly with water and brine to remove residual high-boiling solvent before drying and concentrating.

  • Problem: Product is co-eluting with impurities during column chromatography.

    • Causality: While primarily a function of the chosen eluent system, the reaction solvent can contribute to impurities that are difficult to separate.

    • Solution: Optimize the reaction to be as clean as possible. A cleaner reaction simplifies purification. Consider if a different reaction solvent could minimize side product formation, thereby reducing the purification burden.

Data Presentation & Recommended Protocol

Solvent Property Comparison

The following table summarizes key properties of common solvents and their potential impact on the synthesis.

SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesPotential Issues
Toluene 2.4111Good for azeotropic water removalLow polarity may not stabilize intermediates
Acetonitrile 37.582Highly polar, easy to removeLower boiling point may require sealed tube
Ethanol 24.578"Green" solvent, protic nature can be catalyticCan compete as a nucleophile in some cases
DMF 36.7153Excellent solvent, high boiling pointDifficult to remove, potential for decomposition
PPA ~60Decomposes >200Acts as solvent and catalystHarsh conditions, difficult workup
Solvent-Free N/AN/AEnvironmentally friendly, often fastRequires specific equipment (microwave/ball mill)
General Experimental Protocol

This protocol is a representative method based on established benzoxazole syntheses.[8] Users must adapt it based on their specific laboratory equipment and safety protocols.

Reaction: 2-amino-4-bromophenol + Methoxyacetic acid → 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Materials:

  • 2-amino-4-bromophenol (1.0 eq)

  • Methoxyacetic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (acts as solvent and catalyst)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube or under a nitrogen atmosphere), add 2-amino-4-bromophenol (1.0 eq) and methoxyacetic acid (1.1 eq).

  • Solvent/Catalyst Addition: Carefully add Polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10 times the weight of the aminophenol).

  • Reaction: Heat the reaction mixture in an oil bath to 150-160°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours.[3]

  • Workup - The Critical Step:

    • Allow the reaction mixture to cool to approximately 80-90°C. CAUTION: Quenching PPA at very high temperatures is dangerous. Quenching when it is fully solid is difficult.

    • Very slowly and carefully, pour the warm reaction mixture into a large beaker containing vigorously stirred ice water. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Isolation:

    • Extract the neutralized aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.[7]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the acid-catalyzed formation of the benzoxazole ring.

Caption: General mechanism for benzoxazole formation.

(Note: Placeholder images are used in the DOT script above. A functional renderer would replace them with actual chemical structures.)

References

  • Basavaraju, B., et al. (2015). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 5(2), 748-762. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved January 26, 2026, from [Link]

  • Shaikh, A. A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]

  • Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26235-26262. DOI: 10.1039/d3ra04212a. Available at: [Link]

  • Azizkhani, V., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1648-1653. DOI: 10.1021/acsomega.8b03144. Available at: [Link]

  • Wang, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(1), 510. DOI: 10.3390/molecules30010510. Available at: [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. [Image]. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing impurities and other challenges encountered during the synthesis and purification of this important benzoxazole derivative. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your work.

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of biologically active molecules. The inherent reactivity of its precursors and the nature of the cyclization reaction can, however, lead to the formation of specific impurities that may compromise the quality of the final product and the reliability of downstream applications. This guide provides a structured approach to identifying, mitigating, and removing these impurities.

Plausible Synthetic Pathway and Potential Impurity Formation

A common and logical synthetic route to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole involves the condensation of 2-amino-4-bromophenol with a methoxyacetylating agent, such as methoxyacetyl chloride or methoxyacetic acid, followed by a cyclization step. This process, while effective, can generate a predictable set of impurities.

A 2-Amino-4-bromophenol C N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide (Intermediate) A->C Acylation E Unreacted Starting Materials (Impurity 1) A->E G Dimerization/Polymerization (Impurity 3) A->G Self-condensation B Methoxyacetyl Chloride B->C B->E D 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Product) C->D Cyclization (Dehydration) F Incomplete Cyclization (Impurity 2) C->F Stalls

Caption: Plausible synthetic pathway and sources of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

A1: The most prevalent impurities typically arise from the starting materials and incomplete reactions. These include:

  • Impurity 1: Unreacted 2-amino-4-bromophenol: This starting material can persist if the acylation reaction is incomplete.

  • Impurity 2: N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide: This is the acylated intermediate prior to cyclization. Its presence indicates that the ring-closing dehydration step is incomplete.[1]

  • Impurity 3: Polymeric or Dimerized Byproducts: 2-aminophenols can be susceptible to self-condensation or polymerization, especially at elevated temperatures or in the presence of strong acids or bases, leading to high molecular weight, often colored, impurities.[1]

Q2: My 2-amino-4-bromophenol starting material has a dark color. Can I still use it?

A2: 2-aminophenols are known to be sensitive to air and light, and can oxidize over time, leading to a darkening in color.[2] Using discolored starting material is not recommended as the oxidative impurities can interfere with the reaction and lead to a higher impurity profile in your final product. It is best practice to use starting materials that are as pure as possible. If you suspect your 2-amino-4-bromophenol has degraded, consider purifying it by recrystallization before use.[2]

Q3: How can I monitor the progress of the reaction to minimize incomplete cyclization?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials and, if available, a standard of the final product. A typical mobile phase for this class of compounds would be a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. The disappearance of the starting material spots and the appearance of the product spot (and potentially the intermediate) will indicate the reaction's progress.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete Reaction: The acylation or cyclization step may not have gone to completion. 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Degraded Starting Materials: Purity of 2-amino-4-bromophenol or the methoxyacetylating agent may be compromised. 4. Product Loss During Work-up/Purification: The product may be partially soluble in the aqueous phase during extraction, or purification may be inefficient.1. Monitor by TLC: Ensure the disappearance of starting materials before stopping the reaction. 2. Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time. For cyclization, a dehydrating agent or an acidic catalyst might be necessary.[2] 3. Verify Starting Material Quality: Use fresh or purified starting materials. 4. Refine Purification: Minimize aqueous washes if the product shows some water solubility. Optimize column chromatography conditions (see below).
Presence of Unreacted 2-amino-4-bromophenol in the Crude Product 1. Insufficient Methoxyacetylating Agent: The stoichiometry may be incorrect. 2. Low Reactivity of Acylating Agent: If using methoxyacetic acid without a suitable activating agent, the reaction may be slow.1. Check Stoichiometry: Ensure at least a 1:1 molar ratio of the methoxyacetylating agent to the 2-amino-4-bromophenol. A slight excess of the acylating agent can sometimes be beneficial. 2. Use a More Reactive Agent: Methoxyacetyl chloride is generally more reactive than methoxyacetic acid. If using the acid, consider adding a coupling agent.
Significant Amount of the Intermediate, N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide, Detected Incomplete Cyclization: The dehydration step to form the benzoxazole ring is not complete. This is a common issue in benzoxazole synthesis.[1]1. Increase Temperature: Higher temperatures often favor the intramolecular cyclization.[1] 2. Add a Catalyst/Dehydrating Agent: For cyclization of the amide intermediate, consider adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or using a dehydrating solvent system.[2]
Dark, Tarry Crude Product Polymerization/Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts.1. Optimize Temperature and Time: Avoid excessive heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[2]

Experimental Protocols

Protocol 1: Plausible Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

This protocol is a generalized procedure based on established methods for benzoxazole synthesis and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable solvent (e.g., toluene or xylenes).

  • Acylation: Add methoxyacetic acid (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Cyclization and Dehydration: Heat the reaction mixture to reflux. Water will be generated during the reaction and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions under reduced pressure to yield the purified 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

start Crude Product tlc_analysis TLC Analysis to Determine Polarity start->tlc_analysis column_prep Prepare Silica Gel Column tlc_analysis->column_prep loading Load Crude Product onto Column column_prep->loading elution Elute with Hexane/Ethyl Acetate Gradient loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_fractions Analyze Fractions by TLC fraction_collection->tlc_fractions pooling Pool Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole evaporation->final_product

Caption: Workflow for purification by column chromatography.

Protocol 3: Purity Assessment by Analytical Techniques

A. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the benzoxazole ring absorbs, typically around 254 nm or 280 nm.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to ensure separation of components with different boiling points.

  • Ionization: Electron Ionization (EI) is standard. The mass spectrum will provide the molecular weight of the compound and a fragmentation pattern that can be used for structural confirmation.[3][4]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information on the number and environment of the protons. Expect signals in the aromatic region for the benzoxazole protons and characteristic signals for the methoxymethyl group (a singlet for the O-CH₃ and a singlet for the -CH₂-O).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, which is useful for confirming the overall structure.[5][6]

References

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.).
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019). Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021). Retrieved January 26, 2026, from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Retrieved January 26, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass spectra of halogenostyrylbenzoxazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • EP0447965A1 - Process for the preparation of 2-methylbenzoxazole - Google Patents. (n.d.).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved January 26, 2026, from [Link]

  • Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395 - MDPI. (2023). Retrieved January 26, 2026, from [Link]

  • Supporting Information Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed. (2019). Retrieved January 26, 2026, from [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents. (n.d.).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

reaction monitoring techniques for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our aim is to equip you with the scientific rationale behind the experimental steps and empower you to resolve challenges effectively.

Introduction to the Synthesis

The synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a multi-step process that is foundational in the development of various pharmaceutical agents and research chemicals. The most common and reliable synthetic route involves the acylation of 4-bromo-2-aminophenol with methoxyacetyl chloride to form the intermediate N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide, followed by a cyclization reaction to yield the final benzoxazole product. Careful monitoring of this reaction is crucial for optimizing yield and purity.

This guide will provide a comprehensive overview of reaction monitoring techniques, troubleshooting for common synthetic hurdles, and a detailed frequently asked questions (FAQ) section.

Reaction Monitoring Workflow

Effective reaction monitoring is the cornerstone of a successful synthesis. It allows for the timely identification of reaction completion, the formation of intermediates, and the emergence of any side products. The following workflow is recommended for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Reaction_Monitoring_Workflow cluster_synthesis Synthesis Stages cluster_monitoring Monitoring Techniques Start Reaction Start: 4-bromo-2-aminophenol + methoxyacetyl chloride Intermediate Intermediate Formation: N-(4-bromo-2-hydroxyphenyl) -2-methoxyacetamide Start->Intermediate Acylation Cyclization Cyclization to Product: 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Intermediate->Cyclization Dehydration TLC TLC Analysis Intermediate->TLC Monitor disappearance of starting material & appearance of intermediate End Reaction Complete Cyclization->End Cyclization->TLC Monitor disappearance of intermediate & appearance of product HPLC HPLC Analysis End->HPLC Confirm purity GCMS GC-MS Analysis End->GCMS Identify impurities NMR ¹H NMR of Aliquot End->NMR Confirm structure

Caption: Recommended workflow for monitoring the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis in a question-and-answer format.

Question 1: My TLC plate shows a spot that corresponds to the starting material (4-bromo-2-aminophenol) even after prolonged reaction time. What could be the issue?

Answer:

This indicates an incomplete or stalled acylation reaction. Several factors could be at play:

  • Reagent Purity: Methoxyacetyl chloride is susceptible to hydrolysis. Ensure it is fresh or has been properly stored. The presence of moisture in your reaction solvent or on your glassware can also be a culprit.

  • Base Stoichiometry: A mild base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the acylation. An insufficient amount of base can lead to a halt in the reaction as the reaction mixture becomes acidic.

  • Reaction Temperature: The acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.

Troubleshooting Steps:

  • Check Reagents: If possible, test the methoxyacetyl chloride by reacting a small amount with a simple amine and check for product formation. Ensure your solvent is anhydrous.

  • Add More Base: Add an additional 0.1-0.2 equivalents of your base and continue to monitor the reaction by TLC.

  • Increase Temperature: Gradually allow the reaction to warm to room temperature and monitor for progress.

Question 2: I see a new spot on my TLC that is more polar than my final product, and the reaction seems to have stopped there. What is this species?

Answer:

This is very likely the N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate. The failure of this intermediate to cyclize is a common issue in benzoxazole synthesis. The cyclization step is a dehydration reaction that often requires a catalyst and/or heat.

Causality:

  • Insufficient Dehydration: The removal of a water molecule to form the oxazole ring is the key step. If your cyclizing agent is weak or absent, the reaction will stall at the amide intermediate.

  • Low Temperature: Many cyclization methods require elevated temperatures to overcome the activation energy of the ring-closing step.

Troubleshooting Steps:

  • Initiate Cyclization: If you haven't already, add your cyclizing agent. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or simply heating in a high-boiling solvent like toluene or xylene, sometimes with an acid catalyst like p-toluenesulfonic acid (p-TsA).

  • Increase Temperature: If a cyclizing agent is present, gradually increase the reaction temperature while monitoring by TLC.

  • Azeotropic Removal of Water: If you are using a solvent like toluene or xylene, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.

Question 3: My final product is impure, showing multiple spots on the TLC even after purification by column chromatography. What are the likely impurities?

Answer:

Besides unreacted starting materials or the intermediate amide, several side products can form:

  • Bis-acylated Product: The starting 4-bromo-2-aminophenol has two nucleophilic sites (the amino and hydroxyl groups). While acylation of the amine is generally faster, O-acylation can also occur, leading to a bis-acylated side product.

  • Polymerization: Under harsh acidic conditions or high temperatures, aminophenols can be prone to polymerization.

Minimization and Removal Strategies:

  • Control Stoichiometry: Use of a slight excess of the aminophenol can sometimes minimize bis-acylation.

  • Optimized Chromatography: A well-optimized column chromatography protocol is key to separating these impurities. Experiment with different solvent systems. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

  • Recrystallization: If chromatography is insufficient, recrystallization from a suitable solvent system can significantly improve purity.

Troubleshooting_Tree cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered Stalled Reaction Stalled? Start->Stalled Impure Impure Product? Start->Impure SM_Present Starting Material Remains Stalled->SM_Present Intermediate_Stall Stalled at Intermediate Stalled->Intermediate_Stall Side_Products Side Products Present Impure->Side_Products Check_Reagents Check Reagent Purity & Stoichiometry SM_Present->Check_Reagents Increase_Temp_Base Increase Temperature or Base Amount SM_Present->Increase_Temp_Base Add_Cyclizing_Agent Add/Change Cyclizing Agent & Heat Intermediate_Stall->Add_Cyclizing_Agent Optimize_Purification Optimize Column Chromatography or Recrystallize Side_Products->Optimize_Purification

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best technique for real-time monitoring of this reaction?

A1: For most laboratory settings, Thin-Layer Chromatography (TLC) is the most practical and cost-effective method for routine reaction monitoring. It provides a quick qualitative assessment of the consumption of starting materials and the formation of the intermediate and product. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. In-situ Infrared (IR) spectroscopy can also be a powerful tool for real-time monitoring, especially for tracking the disappearance of the amide carbonyl peak and the formation of the benzoxazole ring system.

Q2: How do I perform TLC analysis for this reaction?

Q3: What are the expected ¹H NMR chemical shifts for the starting material, intermediate, and product?

A3: The ¹H NMR spectra provide definitive structural information. The following table summarizes the expected chemical shifts.

CompoundAromatic Protons (ppm)-CH₂- (ppm)-OCH₃ (ppm)Other (ppm)
4-bromo-2-aminophenol6.5-7.0 (m, 3H)--~4.8 (br s, 2H, -NH₂) and ~9.5 (br s, 1H, -OH)
N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide6.8-8.2 (m, 3H)~4.1 (s, 2H)~3.4 (s, 3H)~9.0 (br s, 1H, -NH) and ~10.0 (br s, 1H, -OH)
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole7.3-7.7 (m, 3H)~4.8 (s, 2H)~3.5 (s, 3H)-

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor this reaction?

A4: Yes, GC-MS is an excellent technique for monitoring the reaction, provided the components are sufficiently volatile and thermally stable. It can provide information on the relative amounts of starting material, intermediate, and product, and can help identify any volatile side products. A detailed protocol is provided below.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): 7:3 Hexanes:Ethyl Acetate (v/v). This may need to be adjusted based on the observed separation.

  • Procedure:

    • Prepare a developing chamber with the chosen eluent.

    • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting materials as references.

    • Place the plate in the chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (254 nm). The disappearance of starting material spots and the appearance of new product/intermediate spots indicate reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range of 40-400 m/z.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Patil, S. A., et al. (2022). A green and efficient protocol for the synthesis of 2-substituted benzoxazoles using fly ash as a catalyst. Journal of Chemical Sciences, 134(1), 1-9.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-15.
  • Wang, L., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1-14.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Asiri, A. M., & Khan, S. A. (2011). Synthesis and in-vitro antibacterial activity of 2-(substituted-phenyl)-1H-benzimidazole and 2-(substituted-phenyl)-benzoxazole. Journal of the Serbian Chemical Society, 76(1), 1-8.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this important heterocyclic compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what does the typical work-up entail?

A common and reliable method for synthesizing 2-substituted benzoxazoles is the condensation and cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[1] For 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, this typically involves reacting 2-amino-4-bromophenol with methoxyacetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2][3]

The work-up is a critical stage designed to isolate the crude product from the reaction mixture. A standard procedure involves:

  • Quenching: The reaction mixture, often a viscous acid slurry, is carefully poured into a large volume of ice water. This precipitates the crude product and dilutes the acid.[3]

  • Neutralization: The acidic aqueous slurry is neutralized, typically with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), to a neutral or slightly basic pH.[3][4] This step is crucial for ensuring the benzoxazole, which is basic, is in its free form for extraction.

  • Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane.[4][5]

  • Washing & Drying: The combined organic layers are washed with water and then brine to remove residual salts and water. The organic layer is then dried over an anhydrous drying agent like Na2SO4 or MgSO4.[4][6]

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

Q2: My final yield is significantly lower than expected. What are the most likely points of product loss during the work-up?

Low yield is a frequent issue that can often be traced back to the work-up phase.[7] Key areas to investigate are:

  • Incomplete Precipitation/Neutralization: During the quench and neutralization, if the pH is not carefully adjusted, some of your product may remain protonated and soluble in the aqueous layer, leading to significant loss during extraction. Always check the pH of the aqueous layer after neutralization.

  • Inefficient Extraction: The choice of solvent and the number of extractions are critical. Ensure the organic solvent is appropriate for your product's polarity. Performing multiple extractions (e.g., 3 x 50 mL) is more effective than a single large-volume extraction (1 x 150 mL).[4]

  • Emulsion Formation: The presence of unreacted starting materials or side products can lead to the formation of a stable emulsion between the aqueous and organic layers, physically trapping your product and making separation difficult.[8]

  • Premature Crystallization: If the crude product is highly crystalline, it may precipitate out of the extraction solvent, especially if the solution is too concentrated or cools significantly, leading to physical loss during transfers.

Q3: The crude product I isolated is a dark, oily residue, not the expected solid. What went wrong?

Obtaining an oil instead of a solid suggests the presence of impurities that are depressing the melting point of your compound. Common culprits include:

  • Residual Solvent: Ensure all extraction solvent is removed using a rotary evaporator, possibly followed by high vacuum.

  • Unreacted Starting Materials: 2-amino-4-bromophenol or methoxyacetic acid may still be present.

  • Side Products: Incomplete cyclization can leave amide intermediates. Overheating or prolonged reaction times, especially in strong acid, can lead to decomposition or side reactions.[9]

  • PPA Residues: Inadequate quenching and washing can leave phosphoric acid residues complexed with the product.

An oily crude product almost always requires purification by column chromatography rather than recrystallization.[9]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: A Persistent Emulsion Forms During Extraction

An emulsion is a suspension of one liquid within another, preventing the clean separation of aqueous and organic layers. This is often caused by surfactant-like impurities.

Causality: High concentrations of salts or polar impurities can stabilize droplets of one solvent within the other, making them resistant to coalescence. Vigorous shaking during extraction exacerbates this issue.[8]

Solutions:

  • Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or even solid NaCl to the separatory funnel.[8][10] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[8]

  • Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite® or glass wool. This can physically disrupt the suspended droplets.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[11]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.[10][11]

Issue 2: The TLC of My Crude Product Shows Multiple Spots

Thin-Layer Chromatography (TLC) is your best tool for diagnosing purity issues. If multiple spots appear, you must identify them to select the right purification strategy.

Common Impurities & Their TLC Characteristics:

Compound Polarity Typical Rf Value (e.g., 3:1 Hexanes:EtOAc)
2-amino-4-bromophenol (Starting Material) High ~0.1-0.2 (May streak)
Amide Intermediate Medium-High ~0.3-0.4
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (Product) Medium-Low ~0.5-0.7

| Decomposition Products | Variable | Can be baseline or multiple spots |

Solution: Purification Strategy

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[9]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A solvent system where your product has an Rf of ~0.3-0.4 is ideal for good separation. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A gradient elution may be necessary. For this specific benzoxazole, a starting point could be a 19:1 mixture of petroleum ether and acetone.[9]

  • Recrystallization: This technique is effective if the impurities are present in small amounts and have different solubility profiles than the product.[12]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like acetone/acetonitrile could be effective for benzoxazoles.[3][12]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.[12] Cooling too quickly can trap impurities.

Experimental Workflow & Diagrams

The following protocols provide detailed, step-by-step methodologies for the work-up and purification.

Protocol 1: Standard Work-Up Procedure
  • Reaction Quench: Slowly and carefully pour the hot PPA reaction mixture into a beaker containing at least 10 volumes of crushed ice with vigorous stirring. A solid precipitate should form.

  • Neutralization: Cool the slurry in an ice bath. Slowly add 10 M NaOH solution dropwise, continuously monitoring the pH with litmus paper or a pH meter. Continue until the pH is ~7-8.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x volume of initial reaction). After each extraction, collect the organic layer.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1 x volume)

    • Saturated NaCl solution (brine) (1 x volume)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). The drying agent should move freely when swirled, indicating sufficient drying.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Workflow Diagram: Work-up and Purification

The logical flow from a completed reaction to a pure product can be visualized as follows.

G cluster_0 Work-Up cluster_1 Purification Reaction Completed Reaction in PPA Quench Quench in Ice Water Reaction->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with H2O, then Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple Spots / Oil Recrystal Recrystallization TLC->Recrystal One Major Spot + Minor Impurities Pure Pure Product Column->Pure Recrystal->Pure

Caption: Standard workflow for work-up and purification.

Troubleshooting Decision Tree: Emulsion Formation

If an emulsion is encountered during the extraction step, this decision tree can guide your actions.

G start Emulsion Formed During Extraction gentle Action: Use gentle inversions instead of shaking? start->gentle wait Action: Let stand for 30 min? gentle->wait No resolved Issue Resolved gentle->resolved Yes brine Action: Add Saturated Brine? wait->brine No wait->resolved Yes filter Action: Filter through Celite? brine->filter No brine->resolved Yes filter->resolved Yes not_resolved Issue Persists filter->not_resolved No

Caption: Decision tree for resolving emulsions.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Li, B., Buzon, R. A., & Zhang, Z. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)oxazole. Organic Syntheses, 87, 16. DOI: 10.15227/orgsyn.087.0016
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • Reddit. (2014). Emulsion Problem during Extraction. Help! Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with similar compounds

An In-Depth Technical Guide to the Comparative Reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Introduction: The Benzoxazole Scaffold in Modern Chemistry The 2-substituted benzoxazole motif is a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Introduction: The Benzoxazole Scaffold in Modern Chemistry

The 2-substituted benzoxazole motif is a privileged heterocyclic structure, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and organic electronics.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3][4][5] The synthetic utility of a benzoxazole building block is largely dictated by its reactivity, particularly the ability to functionalize the molecule at specific positions.

This guide provides a detailed comparative analysis of the reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole , a key intermediate for further molecular elaboration. Its performance in two cornerstone synthetic transformations—the Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr)—will be objectively compared with structurally similar compounds. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights needed to make informed decisions in synthetic planning and reaction optimization.

We will explore how subtle changes to the molecule's structure influence its chemical behavior by comparing it against three analogues:

  • 5-Chloro-2-(methoxymethyl)-1,3-benzoxazole : To dissect the influence of the halogen leaving group (Br vs. Cl).

  • 5-Bromo-2-methyl-1,3-benzoxazole : To evaluate the electronic impact of the C2-substituent (methoxymethyl vs. methyl).

  • 5-Bromo-1,3-benzothiazole : To understand the effect of the ring heteroatom (Oxygen vs. Sulfur).

Factors Influencing Benzoxazole Reactivity

The reactivity of the C5-bromo bond in 5-bromo-benzoxazoles is not an isolated property. It is governed by a complex interplay of electronic and steric factors originating from the entire heterocyclic system. The electron-withdrawing nature of the fused oxazole ring deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates the oxidative addition step in cross-coupling reactions.

G cluster_0 Key Structural Features cluster_1 Electronic Properties cluster_2 Reactivity Outcomes C5_Halogen C5-Halogen (X) CX_Bond C-X Bond Polarity & Strength C5_Halogen->CX_Bond Inductive Effect & Bond Strength C2_Sub C2-Substituent (R) Ring_e_density Benzene Ring Electron Density C2_Sub->Ring_e_density Inductive/ Resonance Effect Heteroatom Heteroatom (Y=O, S) Heteroatom->Ring_e_density Inductive/ Resonance Effect Suzuki Suzuki Coupling (Oxidative Addition Rate) Ring_e_density->Suzuki SNAr SNAr Reactivity (Intermediate Stabilization) Ring_e_density->SNAr CX_Bond->Suzuki CX_Bond->SNAr

Caption: Key structural features influencing benzoxazole reactivity.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, widely used due to its mild conditions and broad functional group tolerance.[6][7] The critical step governing the reaction rate for aryl halides is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[8] The general trend for reactivity is C-I > C-Br > C-Cl, reflecting the decreasing bond strength.

Analysis of Reactivity Trends

The reactivity of our target compound and its analogues in a hypothetical Suzuki coupling with a generic arylboronic acid can be predicted based on established electronic principles. More electron-deficient aromatic systems generally undergo oxidative addition more readily.[8]

CompoundC5-HalogenC2-SubstituentRing HeteroatomPredicted Suzuki ReactivityRationale
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Br-CH₂OCH₃OBaseline The benchmark for comparison.
5-Chloro-2-(methoxymethyl)-1,3-benzoxazoleCl-CH₂OCH₃OLower The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making oxidative addition much slower. Harsher reaction conditions are typically required.
5-Bromo-2-methyl-1,3-benzoxazoleBr-CH₃OSlightly Lower The methyl group (-CH₃) is weakly electron-donating compared to the weakly electron-withdrawing inductive effect of the methoxymethyl group (-CH₂OCH₃). This slight increase in electron density on the ring marginally disfavors oxidative addition.
5-Bromo-1,3-benzothiazoleBr(Varies)SGenerally Higher Sulfur is less electronegative than oxygen. This results in a less electron-poor benzene ring in the benzothiazole system compared to the benzoxazole. While this might slightly slow the oxidative addition, the coordination of sulfur to the palladium catalyst can significantly influence and often accelerate the catalytic cycle.[9]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of 5-bromo-benzoxazoles. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-benzoxazole derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos (1-3 mol%).

  • Solvent and Base Addition : Add a suitable solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification : Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArPdArB Ar-Pd(II)L₂(Ar') ArPdBr->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArBr 5-Bromo-benzoxazole (Ar-Br) ArBr->ArPdBr Oxidative Addition ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdArB Base Base (e.g., CO₃²⁻) Base->ArPdArB

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for C-N, C-O, and C-S bond formation. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[10] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]

Analysis of Reactivity Trends

The benzoxazole ring itself acts as a moderate electron-withdrawing group, activating the C5-position for nucleophilic attack. The relative reactivity of our chosen compounds will depend on factors that further stabilize the anionic Meisenheimer intermediate.

CompoundC5-HalogenC2-SubstituentRing HeteroatomPredicted SNAr ReactivityRationale
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Br-CH₂OCH₃OBaseline The benchmark for comparison.
5-Chloro-2-(methoxymethyl)-1,3-benzoxazoleCl-CH₂OCH₃OHigher In SNAr, the rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. Chlorine is more electronegative than bromine, providing a stronger inductive withdrawal that better stabilizes the negative charge in the Meisenheimer complex, thus accelerating the reaction.[11]
5-Bromo-2-methyl-1,3-benzoxazoleBr-CH₃OLower The electron-donating methyl group slightly destabilizes the anionic intermediate compared to the inductively withdrawing methoxymethyl group, leading to a slower reaction rate.
5-Bromo-1,3-benzothiazoleBr(Varies)SLower Oxygen is more electronegative than sulfur. Consequently, the benzoxazole ring system is more electron-deficient and provides better stabilization for the Meisenheimer complex than the benzothiazole system. This makes 5-bromo-benzoxazole more reactive in SNAr reactions.
Experimental Protocol: General SNAr with an Amine

This protocol describes a typical procedure for the amination of a 5-bromo-benzoxazole. The choice of solvent and temperature is crucial and depends on the nucleophilicity of the amine.

  • Reaction Setup : In a sealed tube or microwave vial, combine the 5-bromo-benzoxazole derivative (1.0 eq), the amine nucleophile (1.5-3.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • Solvent Addition : Add a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction Execution : Heat the mixture to a high temperature (typically 120-180 °C), either conventionally or using microwave irradiation. Monitor the reaction for the disappearance of starting material.

  • Workup : After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 5-amino-benzoxazole product.

G cluster_0 Mechanism Pathway Start 5-Bromo-benzoxazole + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Step 1: Addition (Rate-Determining) Intermediate->Start Reversible Product 5-Nu-benzoxazole + Br⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism of SNAr.

Conclusion

The reactivity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a finely tuned property influenced by each component of its structure. This guide establishes a framework for predicting its behavior relative to key analogues:

  • For Suzuki-Miyaura couplings , where oxidative addition is key, the C-Br bond offers a significant advantage over a C-Cl bond. The electronic nature of the C2-substituent and the ring heteroatom play secondary, but notable, roles.

  • For Nucleophilic Aromatic Substitution , where intermediate stabilization is paramount, a more electronegative C5-halogen (Cl > Br) and more strongly electron-withdrawing substituents on the ring system (benzoxazole > benzothiazole) are favorable.

By understanding these underlying principles, chemists can better select substrates and reaction conditions, accelerating the discovery and development of novel benzoxazole-based molecules for a wide range of applications.

References

  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • BenchChem (2025). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. BenchChem.
  • BenchChem (2025). comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. BenchChem.
  • Hayashi, S., et al. (2012). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. Available at: [Link]

  • Bradshaw, T.D., et al. (2002). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Journal of Medicinal Chemistry. Available at: [Link]

  • Asiri, A.M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Available at: [Link]

  • James, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2021). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Shokrani, A., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Available at: [Link]

  • Keri, R.S., et al. (2015). A comprehensive review in current developments of benzoxazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.
  • BenchChem (2025).
  • Koppel, I.A., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Available at: [Link]

  • Couture, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Unsal-Tan, O., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. Available at: [Link]

  • Google Patents (2021). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Google Patents.
  • Sanas, P. (n.d.). Nucleophilic Aromatic Substitution. NCRD's Sterling Institute of Pharmacy.
  • ResearchGate (2022). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
  • Chemistry LibreTexts (2020). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts (2021).
  • Al-Otaibi, J.S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Al-Said, M.S., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega. Available at: [Link]

  • Zibarev, A.V., et al. (2014). Benzo[1,2-d:4,5-d′]bis([1][13][14]thiadiazole) and Its Bromo Derivatives. Molecules.

  • Liu, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • PubMed (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Validated Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, appearing in a multitude of compounds with diverse pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, appearing in a multitude of compounds with diverse pharmacological activities.[1] The targeted synthesis of specific derivatives, such as 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, is crucial for the development of novel therapeutic agents. This guide provides an in-depth validation of a primary synthetic route for this compound and compares it with a prominent one-pot alternative, offering insights into the practical application and rationale behind the experimental choices.

Introduction to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a halogenated heterocyclic compound with potential applications in drug discovery. The presence of the bromine atom and the methoxymethyl group at the 2-position offers sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The validation of a reliable and efficient synthesis method is paramount for its accessibility to the research community.

Proposed and Validated Synthesis Method: Two-Step Condensation

The most direct and widely applicable method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1] This proposed two-step method, validated through extensive literature on analogous reactions, involves the initial formation of an amide intermediate, followed by cyclodehydration.

Step 1: Amide Formation

The initial step involves the reaction of 2-amino-4-bromophenol with methoxyacetic acid to form the N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide intermediate. This is a classic amidation reaction. The use of a coupling agent or the conversion of the carboxylic acid to a more reactive species (like an acyl chloride) can facilitate this step, though direct condensation is also feasible, often requiring higher temperatures.[2]

Step 2: Cyclodehydration to Benzoxazole

The formed amide intermediate undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product. This step is typically acid-catalyzed and often requires heat. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[3]

Reaction Mechanism and Rationale

The underlying mechanism involves the nucleophilic attack of the amino group of 2-amino-4-bromophenol on the carbonyl carbon of methoxyacetic acid, followed by the elimination of water to form the amide. The subsequent acid-catalyzed cyclization involves protonation of the amide carbonyl, making it more electrophilic for the intramolecular attack by the hydroxyl group. A final dehydration step yields the stable aromatic benzoxazole ring.

Alternative Synthesis Method: One-Pot Synthesis

A highly efficient alternative to the two-step process is a one-pot synthesis. This approach combines the amide formation and cyclodehydration steps into a single procedure, saving time and resources.[4][5]

Methodology

In a typical one-pot synthesis, the o-aminophenol and the carboxylic acid are heated together in the presence of a strong acid catalyst that also acts as a dehydrating agent. Methanesulfonic acid has been shown to be a highly effective catalyst for this transformation.[5] The reaction proceeds through the in-situ formation of the amide intermediate, which then cyclizes under the reaction conditions.

Advantages and Disadvantages

The primary advantage of the one-pot synthesis is its efficiency and simplicity. However, for some substrates, the direct exposure of the starting materials to harsh acidic conditions at high temperatures may lead to side reactions and lower yields compared to the more controlled two-step approach.

Comparative Analysis of Synthesis Methods

ParameterTwo-Step CondensationOne-Pot Synthesis
Reaction Time Longer (two distinct steps)Shorter (single operation)
Control over Reaction Higher (isolation of intermediate possible)Lower (in-situ formation and cyclization)
Typical Yields Generally high and reproducibleCan be high, but substrate dependent
Reagents Methoxyacetic acid, 2-amino-4-bromophenol, coupling agent (optional), Polyphosphoric acidMethoxyacetic acid, 2-amino-4-bromophenol, Methanesulfonic acid
Scalability Readily scalableGenerally scalable, but exotherms in the initial phase need to be managed
Purification Purification of intermediate and final productDirect purification of the final product

Experimental Protocols

Proposed and Validated Two-Step Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Part A: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide

  • To a solution of 2-amino-4-bromophenol (1.88 g, 10 mmol) in a suitable solvent such as toluene (50 mL), add methoxyacetic acid (0.99 g, 11 mmol).

  • Add a catalytic amount of a suitable amidation catalyst, for example, a boronic acid derivative (e.g., 3,4,5-trifluorophenylboronic acid, 5 mol%).[6]

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography, or used directly in the next step.

Part B: Cyclodehydration to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Add the crude N-(4-bromo-2-hydroxyphenyl)-2-methoxyacetamide to polyphosphoric acid (PPA) (20 g).

  • Heat the mixture to 150-180°C with stirring for 2-4 hours.[3]

  • Monitor the reaction by TLC until the amide is consumed.

  • Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative One-Pot Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
  • In a round-bottom flask, combine 2-amino-4-bromophenol (1.88 g, 10 mmol) and methoxyacetic acid (1.08 g, 12 mmol).

  • Add methanesulfonic acid (5 mL) as the catalyst and solvent.[5]

  • Heat the reaction mixture to 120-140°C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully add it to ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis

Workflow for the Two-Step Synthesis

G cluster_0 Part A: Amidation cluster_1 Part B: Cyclodehydration A 2-Amino-4-bromophenol + Methoxyacetic Acid B Amidation Reaction (Toluene, Reflux) A->B C N-(4-bromo-2-hydroxyphenyl) -2-methoxyacetamide B->C D Amide Intermediate C->D Purification or Direct Use E Cyclodehydration (PPA, 150-180°C) D->E F 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole E->F

Caption: Workflow for the Two-Step Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Reaction Mechanism for Benzoxazole Formation

G cluster_0 Amide Formation cluster_1 Cyclodehydration o-aminophenol R-NH2 + R'-COOH Amide R-NH-CO-R' o-aminophenol->Amide -H2O Protonated_Amide R-NH-C(OH+)-R' Amide->Protonated_Amide + H+ Cyclized_Intermediate Tetrahedral Intermediate Protonated_Amide->Cyclized_Intermediate Intramolecular Attack Benzoxazole Final Product Cyclized_Intermediate->Benzoxazole -H2O, -H+

Caption: Generalized Mechanism of Benzoxazole Formation from an o-Aminophenol and a Carboxylic Acid.

Conclusion

Both the two-step and one-pot methods offer viable pathways for the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. The choice between them depends on the specific requirements of the researcher, including the desired level of control over the reaction, scalability, and available resources. The two-step method is presented as a validated approach due to its robustness and the ability to isolate and characterize the intermediate, ensuring a higher degree of purity in the final product. The one-pot method, while potentially faster, may require more optimization to achieve comparable results. This guide provides the necessary foundational knowledge for the successful synthesis and validation of this important benzoxazole derivative.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry, 61(11), 881-887. [Link]

  • Kumar, B. (2006). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry, 18(3), 1241-1254.
  • Shaikh, A. A., & Shaikh, A. A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24676. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). Molecules, 23(7), 1599. [Link]

  • Orjales, A., Mosquera, R., & Lopez, B. (1997). Synthesis and H1-antihistaminic activity of new 2-substituted piperidinylbenzoxazoles. European journal of medicinal chemistry, 32(7-8), 631-638.
  • Chiriac, C. I. (1984). A new convenient method for the synthesis of benzoxazoles by a direct condensation reaction. Revue Roumaine de Chimie, 29(3), 219-222.
  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl-and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429.
  • Moghaddam, F. M., & Ismaili, H. (2005). A new and efficient method for the synthesis of 2-substituted benzoxazoles. Tetrahedron Letters, 46(39), 6741-6744.
  • Varma, R. S., & Kumar, D. (1999). A convenient synthesis of 2-substituted benzoxazoles using o-iodoxybenzoic acid (IBX) as oxidant. Journal of heterocyclic chemistry, 36(6), 1547-1549.
  • Rapolu, S. R., et al. (2015). An eco-friendly and microwave-irradiated one-pot synthesis of the analog of 2-substituted benzoxazole. RSC Advances, 5(114), 94229-94234.
  • Basavaraju, B., & Sreenivasa, S. (2016). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 6(2), 1-15.
  • Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio) phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.
  • Saha, P., Ramana, T., Purkait, N., Ali, M. A., & Paul, S. (2013). An experimentally simple, general, efficient, and ligand-free synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives is catalyzed by copper (II) oxide nanoparticles in DMSO under air. Tetrahedron Letters, 54(1), 108-112.
  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero) aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Organic letters, 17(9), 2094-2097.
  • Narender, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1935-1943. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2015). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Science, 6(12), 7132-7139. [Link]

  • PubChem. (n.d.). Methoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Methoxyacetic acid. In Wikipedia. [Link]

  • U.S. Patent No. 4,968,840. (1990). Process for preparing methoxyacetic acid.
  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 1-8. [Link]

  • PrepChem. (2023). Preparation of 2-amino-4-chlorophenol. [Link]

  • Chinese Patent No. CN102060717B. (2013). The synthetic method of the bromophenol of 3 amino 4.
  • Ishihara, K., & Yamamoto, H. (2000). Dehydrative Condensation of Carboxylic Acids with Amines Catalyzed by Boronic Acids. Journal of the American Chemical Society, 122(28), 6779-6780.
  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

This in-depth technical guide provides a comprehensive comparative analysis of the spectroscopic data for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparative analysis of the spectroscopic data for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure and purity of this compound. By comparing its spectral features with those of structurally related analogues, this guide offers a framework for confident characterization and quality control in a research and development setting.

Introduction: The Imperative of Spectroscopic Verification

In the realm of medicinal chemistry and materials science, the precise structural confirmation of a novel compound is paramount. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, and anticancer properties.[1] The introduction of various substituents to the benzoxazole core allows for the fine-tuning of its physicochemical and pharmacological properties. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, with its bromine atom and methoxymethyl group, presents a unique electronic and steric profile.

This guide will provide a detailed examination of its spectroscopic signature, offering a comparative perspective against its parent structure, 5-Bromo-1,3-benzoxazole, and a closely related analogue, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This comparative approach is crucial for understanding the influence of each substituent on the spectroscopic output, thereby enabling unambiguous identification and the assessment of purity.

Chemical Structures for Comparison

To facilitate a clear comparative analysis, the chemical structures of the topic compound and its selected alternatives are presented below.

A_mol B_mol C_mol

Caption: Chemical structures of the compounds under comparison.

Spectroscopic Data: A Comparative Overview

The following table summarizes the key spectroscopic data for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and its selected analogues. Please note that where experimental data for the primary topic compound is not publicly available, predicted values from standard computational models are utilized and indicated as such.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec. (m/z) IR (cm⁻¹)
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Aromatic H: ~7.5-7.8-CH₂-: ~4.8-OCH₃: ~3.5Aromatic C: ~110-150C=N: ~165-CH₂-: ~70-OCH₃: ~60[M]⁺: 241/243 (1:1)C-O-C: ~1250, 1050C=N: ~1650C-Br: ~600
5-Bromo-1,3-benzoxazole Aromatic H: ~7.6-8.2H-2: ~8.3Aromatic C: ~112-152C-2: ~153[M]⁺: 197/199 (1:1)C=N: ~1645C-O-C: ~1240C-Br: ~610
5-Chloro-2-(chloromethyl)-1,3-benzoxazole Aromatic H: ~7.4-7.7-CH₂Cl: ~4.9Aromatic C: ~111-151C=N: ~164-CH₂Cl: ~43[M]⁺: 201/203 (3:1)C=N: ~1640C-O-C: ~1245C-Cl: ~750

In-Depth Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment of protons in a molecule. The aromatic region of the spectrum is particularly informative for substituted benzoxazoles.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole : We anticipate three distinct signals in the aromatic region, corresponding to the protons at positions 4, 6, and 7. The bromine at position 5 will influence the chemical shifts of the adjacent protons at C4 and C6 through its electron-withdrawing inductive effect and electron-donating resonance effect. The proton at C4 is expected to appear as a doublet, coupled to the proton at C6. The proton at C7 will likely be a doublet coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets. The methoxymethyl group at C2 will exhibit two key signals: a singlet for the methylene protons (-CH₂-) and a singlet for the methyl protons (-OCH₃). The methylene protons are expected to be downfield due to the proximity of the electronegative oxygen and the benzoxazole ring.

  • 5-Bromo-1,3-benzoxazole : The ¹H NMR spectrum of this parent compound is simpler, with the key distinguishing feature being the signal for the proton at C2, which is typically found at a downfield chemical shift. The aromatic protons will show a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole : The chloromethyl group at C2 will have a significant deshielding effect on the methylene protons, causing their signal to appear at a lower field compared to the methoxymethyl group in our target compound. The substitution of bromine with chlorine at position 5 will result in subtle changes in the chemical shifts of the aromatic protons due to the different electronegativity and size of the halogen.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole : The spectrum will show nine distinct carbon signals. The carbon of the C=N bond (C2) is expected to have a chemical shift in the range of 160-165 ppm. The carbons of the benzene ring will appear in the aromatic region (110-150 ppm), with the carbon attached to the bromine (C5) being significantly influenced. The carbons of the methoxymethyl group (-CH₂- and -OCH₃) will be observed in the aliphatic region.

  • 5-Bromo-1,3-benzoxazole : This compound will exhibit seven carbon signals. The chemical shift of C2 will be a key identifier.

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole : The carbon of the chloromethyl group will have a characteristic chemical shift, typically around 40-45 ppm. The carbon attached to the chlorine (C5) will show a different chemical shift compared to the carbon attached to bromine in the other two compounds, reflecting the different electronic effects of the halogens.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole : The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 241 and 243. Key fragmentation pathways would likely involve the loss of the methoxymethyl group or cleavage of the benzoxazole ring.

  • 5-Bromo-1,3-benzoxazole : The mass spectrum will also display the characteristic 1:1 isotopic pattern for bromine, with molecular ion peaks at m/z 197 and 199.

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole : The presence of two chlorine atoms will lead to a more complex isotopic pattern for the molecular ion peak, with contributions from ³⁵Cl and ³⁷Cl isotopes. The most abundant isotopic cluster for the molecular ion will be observed at m/z 201, 203, and 205 with a ratio of approximately 9:6:1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole : Key absorption bands are expected for the C=N stretching of the oxazole ring (around 1650 cm⁻¹), C-O-C stretching vibrations (around 1250 and 1050 cm⁻¹), and the C-Br stretching (around 600 cm⁻¹).

  • 5-Bromo-1,3-benzoxazole : The IR spectrum will be similar to the target compound in the fingerprint region, with the characteristic C=N and C-O-C stretching bands of the benzoxazole core.

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole : The spectrum will show a C-Cl stretching band, typically in the range of 700-800 cm⁻¹, which will be a distinguishing feature compared to the bromo-substituted compounds.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for benzoxazole derivatives. The causality behind these experimental choices is to ensure high-quality, reproducible data suitable for structural elucidation and purity assessment.

Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR ¹H & ¹³C NMR Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ MS Mass Spectrometry Sample->MS Ionize (e.g., ESI, EI) IR FT-IR Spectroscopy Sample->IR Prepare as KBr pellet or thin film Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while electron ionization (EI) is a harder technique that provides more fragmentation information.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the sample in the IR beam and record the spectrum.

  • Data Analysis : The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole relies on a multi-technique spectroscopic approach. By carefully analyzing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, and by comparing these with the spectra of structurally related compounds, researchers can confidently confirm the identity and purity of their synthesized material. This guide provides the foundational knowledge and practical protocols to perform such an analysis, underscoring the importance of rigorous spectroscopic characterization in advancing chemical and pharmaceutical research.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • Hilaris Publisher. Chemical Significance of 1,3-Benzoxazole Derivatives. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic structure due to its presence in a wide array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic structure due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows for favorable interactions with biological macromolecules, making it a versatile framework for drug design.[3] This guide provides a comparative analysis of the biological activities of 5-bromo-2-(methoxymethyl)-1,3-benzoxazole analogs, with a focus on their antimicrobial and anticancer potential. While specific experimental data for the parent compound is not extensively available in the current literature, this guide synthesizes data from structurally related analogs to provide valuable insights into the structure-activity relationships (SAR) that govern their biological effects.

The strategic placement of substituents on the benzoxazole core is a key determinant of biological activity. Halogenation, particularly at the 5-position, has been shown to modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced potency.[4][5] Similarly, the nature of the substituent at the 2-position plays a crucial role in defining the compound's pharmacological profile.[6][7] This guide will explore these relationships through a comparative lens, supported by experimental data from relevant analogs.

Comparative Biological Activity: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize the antimicrobial and anticancer activities of various 5-bromo- and 2-substituted benzoxazole analogs. These data, gathered from multiple studies, highlight the impact of specific structural modifications on biological efficacy.

Antimicrobial and Antifungal Activity

The antimicrobial potential of benzoxazole derivatives has been extensively investigated.[3] Many of these compounds exhibit potent activity against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Analogs

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference Compound
5-amino-2-(p-substituted-phenyl) benzoxazole derivativesStaphylococcus aureus25-50-
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleStaphylococcus aureus--
2-(Aryl)-5-hydroxybenzoxazolesGram-positive & Gram-negative bacteria--
Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][11] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][12] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[12]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzoxazole Analogs

Compound/AnalogCancer Cell LineIC50 (nM)Reference Compound
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)22-
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (Breast)28-
Pyrrole-tethered bisbenzoxazole derivatives (B8, B14, B18)MCF-7 (Breast)~8-fold lower than TamoxifenTamoxifen

Mechanistic Insights: Visualizing the Pathways of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the antimicrobial and anticancer activities of benzoxazole derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Benzoxazole Benzoxazole Derivative DNAGyrase Bacterial DNA Gyrase (Type II Topoisomerase) Benzoxazole->DNAGyrase Binds to & Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Prevents relaxation of supercoiled DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.

Anticancer Mechanism: Induction of the Intrinsic Apoptosis Pathway

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Bax Inhibits Bax->Mitochondrion Promotes pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the intrinsic pathway by benzoxazole analogs.

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 5-bromo-2-(methoxymethyl)-1,3-benzoxazole analogs.

Synthesis of 2-Substituted Benzoxazole Derivatives

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7][13]

Workflow for the Synthesis of 2-Substituted Benzoxazoles

Synthesis_Workflow Start Start Materials: - 2-Aminophenol derivative - Carboxylic acid derivative Reaction Reaction: Condensation in the presence of PPA (Polyphosphoric Acid) Start->Reaction Purification Purification: - Neutralization - Filtration - Recrystallization Reaction->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Final Product: 2-Substituted Benzoxazole Characterization->Final_Product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminophenol derivative (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to create a stirrable paste.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-180°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14] It is a reliable and widely used method for in vitro cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: Wash the plates with water to remove the TCA and then stain the fixed cells with SRB solution.

  • Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 515 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the antimicrobial and anticancer activities of 5-bromo-2-(methoxymethyl)-1,3-benzoxazole analogs, drawing upon data from structurally related compounds. The presented data underscores the significant influence of substitutions at the 2- and 5-positions on the biological activity of the benzoxazole core.

While direct experimental data for 5-bromo-2-(methoxymethyl)-1,3-benzoxazole remains to be fully elucidated, the information compiled herein provides a strong rationale for its synthesis and biological evaluation. Future research should focus on the systematic exploration of analogs with variations at the 2- and 5-positions to establish a comprehensive structure-activity relationship. In-depth mechanistic studies will also be crucial to identify the specific molecular targets and signaling pathways modulated by these promising compounds, paving the way for the development of next-generation antimicrobial and anticancer therapies.

References

  • Abdullahi, M., & Yeong, K. O. (2024). Pyrrole-Tethered Bisbenzoxazole Derivatives: Apoptosis-Inducing Agents Targeting Breast Cancer Cells. Chemistry & Biodiversity, e20240078.
  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 92.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evalu
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. Retrieved January 26, 2026, from [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based deriv
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. (2023). Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2828-2834.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure, 1230, 129881.
  • Muhammed-LDDD 2021-244-MS. (n.d.). ESIS Rational Drug Design & Development Group. Retrieved January 26, 2026, from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2014). Journal of Medicinal Chemistry, 57(23), 9946-9960.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science, 11(2), 553-561.
  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. (n.d.). Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. (2020). JETIR, 7(6).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its derivatives, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole serves as a key intermediate in the synthesis of various therapeutic candidates. The economic viability of synthesizing such crucial building blocks is paramount in the lengthy and expensive drug development pipeline. This guide provides an in-depth comparison of synthetic routes to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, with a focus on cost-effectiveness, practicality, and scalability.

Introduction: The Strategic Importance of Economical Synthesis

In the competitive landscape of drug discovery and development, the cost of goods (CoG) for an active pharmaceutical ingredient (API) is a critical factor. The synthesis of key intermediates, such as 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, contributes significantly to this cost. Therefore, the selection of a synthetic route must be a strategic decision, balancing factors such as reagent cost, reaction yield, process safety, and environmental impact. This guide will dissect two primary approaches to the synthesis of this target molecule, providing the necessary data and insights for an informed decision.

Method 1: The Traditional Workhorse - Polyphosphoric Acid (PPA) Mediated Condensation

The condensation of a 2-aminophenol with a carboxylic acid catalyzed by a strong dehydrating agent like polyphosphoric acid (PPA) is a classic and widely employed method for the synthesis of 2-substituted benzoxazoles.[1] This approach is favored for its generally high yields and the relatively low cost of the starting materials.

Experimental Protocol: PPA-Mediated Synthesis

Reactants:

  • 2-Amino-4-bromophenol

  • Methoxyacetic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • To a stirred solution of 2-amino-4-bromophenol (1.0 eq.) in polyphosphoric acid (10-20 wt. eq.), add methoxyacetic acid (1.2 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Workflow Diagram:

PPA_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup 2_Amino_4_bromophenol 2-Amino-4-bromophenol Mixing Mix Reactants in PPA 2_Amino_4_bromophenol->Mixing Methoxyacetic_acid Methoxyacetic acid Methoxyacetic_acid->Mixing PPA Polyphosphoric acid PPA->Mixing Heating Heat to 140-160 °C (4-6 hours) Mixing->Heating Quenching Quench with Ice Water Heating->Quenching Neutralization Neutralize with Base Quenching->Neutralization Filtration Filter Precipitate Neutralization->Filtration Purification Recrystallize Filtration->Purification Product 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Purification->Product

Caption: PPA-Mediated Synthesis Workflow

Causality and Rationale:

The use of PPA serves a dual purpose: it acts as both the solvent and a powerful dehydrating agent. The high temperature is necessary to drive the condensation and subsequent cyclization to completion. While effective, this method has notable drawbacks, including the viscous nature of PPA, which can make stirring and workup challenging, and the highly exothermic nature of quenching the hot acid.

Method 2: A Greener and Potentially More Cost-Effective Alternative - Solid Acid Catalysis

In the pursuit of more sustainable and economically favorable processes, the use of reusable solid acid catalysts has gained significant traction.[2] These catalysts can simplify product isolation, reduce waste, and are often milder in their reaction conditions. For the synthesis of our target molecule, a plausible and advantageous alternative is the use of a reusable catalyst like a Brønsted acidic ionic liquid gel.[2]

Experimental Protocol: Solid Acid Catalyzed Synthesis

Reactants:

  • 2-Amino-4-bromophenol

  • Methoxyacetic acid

  • Reusable Brønsted acidic ionic liquid gel (BAIL gel)

  • Toluene (as solvent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-4-bromophenol (1.0 eq.), methoxyacetic acid (1.2 eq.), and the BAIL gel catalyst (e.g., 1-5 mol%) in toluene.

  • Reflux the mixture for 6-10 hours, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Workflow Diagram:

Solid_Acid_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup 2_Amino_4_bromophenol 2-Amino-4-bromophenol Mixing Combine Reactants & Catalyst in Toluene 2_Amino_4_bromophenol->Mixing Methoxyacetic_acid Methoxyacetic acid Methoxyacetic_acid->Mixing Catalyst BAIL Gel Catalyst Catalyst->Mixing Solvent Toluene Solvent->Mixing Reflux Reflux with Dean-Stark (6-10 hours) Mixing->Reflux Catalyst_Recovery Filter to Recover Catalyst Reflux->Catalyst_Recovery Solvent_Removal Evaporate Solvent Catalyst_Recovery->Solvent_Removal Recovered_Catalyst Reusable Catalyst Catalyst_Recovery->Recovered_Catalyst Purification Column Chromatography Solvent_Removal->Purification Product 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Purification->Product

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and, ultimately, therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and, ultimately, therapeutic safety and efficacy. In the context of novel heterocyclic compounds such as 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a molecule with potential applications in medicinal chemistry, a rigorous assessment of purity is paramount.[1][2][3] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for determining the purity of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The Criticality of Purity in Drug Discovery

The presence of impurities in a compound can lead to erroneous biological data, unpredictable side effects, and complications in downstream applications. For a substituted benzoxazole like 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.[1][2] Therefore, a multi-faceted analytical approach is essential to ensure a comprehensive purity profile.

A Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on the type of information sought, the nature of the potential impurities, and the required level of sensitivity. Below is a comparative overview of the most pertinent methods for assessing the purity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities, and resolution of closely related compounds.High resolution, sensitivity, and reproducibility.Requires reference standards for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and confirmation of molecular weight.High sensitivity for volatile compounds, structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities with distinct proton or carbon environments.Provides detailed structural information, can quantify impurities without a specific reference standard (qNMR).Lower sensitivity compared to chromatographic methods.
Elemental Analysis (CHNS) Combustion of the sample to convert elements to gaseous oxides, which are then quantified.Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur).Provides fundamental information on the bulk purity of the sample.[4][5]Does not identify or quantify individual impurities.[4]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point range is indicative of high purity.Simple and rapid technique for a preliminary purity assessment.Impurities can sometimes not depress the melting point significantly.

Integrated Workflow for Purity Assessment

A robust and self-validating workflow for assessing the purity of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole involves a logical sequence of these techniques. This integrated approach ensures a comprehensive characterization of the compound.

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identity cluster_3 Final Purity Confirmation Synthesis_Purification Synthesized & Purified Compound MP_Analysis Melting Point Analysis Synthesis_Purification->MP_Analysis Preliminary Check HPLC_Analysis HPLC-UV Analysis (Quantitative Purity) MP_Analysis->HPLC_Analysis Proceed if promising NMR_Analysis NMR Spectroscopy (¹H, ¹³C) HPLC_Analysis->NMR_Analysis Confirm Structure of Main Peak GCMS_Analysis GC-MS Analysis (Volatile Impurities) Elemental_Analysis Elemental Analysis (CHNS) GCMS_Analysis->Elemental_Analysis Bulk Purity Verification MS_Analysis Mass Spectrometry (Molecular Weight) NMR_Analysis->MS_Analysis Confirm Molecular Weight MS_Analysis->GCMS_Analysis Identify Volatile Impurities Final_Report Certificate of Analysis Elemental_Analysis->Final_Report Final Purity Statement

Caption: An integrated workflow for the comprehensive purity assessment of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the gold standard for determining the purity of organic compounds due to its high resolving power and sensitivity. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural information and can detect impurities that have different proton or carbon environments from the main compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and assign them to the corresponding protons in the structure.

    • Look for any unexpected signals that may indicate the presence of impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Assign all signals to the corresponding carbon atoms.

    • The presence of extra peaks may suggest impurities.

Comparison with an Alternative: 5-Chloro-2-(methoxymethyl)-1,3-benzoxazole

To provide a comparative context, we can consider a structurally similar alternative, 5-Chloro-2-(methoxymethyl)-1,3-benzoxazole.

Feature5-Bromo-2-(methoxymethyl)-1,3-benzoxazole5-Chloro-2-(methoxymethyl)-1,3-benzoxazoleSupporting Rationale
Reactivity in Cross-Coupling Reactions Generally more reactive due to the weaker C-Br bond.Less reactive than the bromo-analog.The C-Br bond is more readily activated by common palladium catalysts.
Synthetic Accessibility Potentially more expensive starting materials (brominated phenols).Generally more accessible and less expensive starting materials (chlorinated phenols).The cost and availability of halogenated starting materials can vary.
Biological Activity The bromo-substituent can influence lipophilicity and binding interactions, potentially leading to different biological profiles.The chloro-substituent will have a different impact on the electronic and steric properties of the molecule compared to bromine.Halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Analytical Separation Due to its higher mass, it will have a distinct retention time and mass spectrum compared to the chloro-analog.Will elute at a different time in chromatography and have a characteristic isotopic pattern for chlorine in mass spectrometry.The difference in halogen atom allows for clear differentiation by chromatographic and mass spectrometric methods.

Conclusion

The purity assessment of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole requires a multi-technique approach to ensure a comprehensive and reliable characterization. By following an integrated workflow that combines chromatographic separation with spectroscopic identification, researchers can be confident in the quality of their material. The choice between 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and a potential alternative like its chloro-analog will depend on the specific application, with considerations for reactivity, synthetic accessibility, and desired biological activity. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions and ensuring the integrity of their scientific endeavors.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Available at: [Link]]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Available at: [Link]]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). Molecules, 29(13), 3121. [Available at: [Link]]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(21), 7385. [Available at: [Link]]

  • 5-Bromo-2-methyl-1,3-benzoxazole. (2024). ChemSrc. [Available at: [Link]]

  • 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE|938458-97-0. Angene Chemical. [Available at: [Link]]

  • Elemental analysis: an important purity control but prone to manipulations. (2022). Inorganic Chemistry Frontiers, 9, 532-536. [Available at: [Link]]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 85. [Available at: [Link]]

  • Mass spectra of halogenostyrylbenzoxazoles. (2004). Rapid Communications in Mass Spectrometry, 18(1), 103-108. [Available at: [Link]]

  • Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Available at: [Link]]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Available at: [Link]]

  • Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. (2023). Marine Drugs, 21(1), 58. [Available at: [Link]]

  • RIFM fragrance ingredient safety assessment, 1,3-benzodioxole, 5-(diethoxymethyl)-, CAS Registry Number 40527-42-2. (2024). Food and Chemical Toxicology, 183, 114339. [Available at: [Link]]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Available at: [Link]]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12, 85. [Available at: [Link]]

  • Benzoxazole: The molecule of diverse pharmacological importance. (2025). ResearchGate. [Available at: [Link]]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Available at: [Link]]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. [Available at: [Link]]

Sources

Validation

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the strategic selection of synthetic intermediates is a critical determinant of success. An ideal building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic selection of synthetic intermediates is a critical determinant of success. An ideal building block should not only be chemically versatile but also offer a streamlined path to the target molecule, balancing reactivity with stability, and cost-effectiveness with safety. This guide provides an in-depth comparative analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole , a key intermediate in medicinal chemistry, benchmarked against three viable alternatives: 5-bromo-2-methylbenzoxazole , 5-bromo-2-chlorobenzoxazole , and 2-amino-5-bromobenzoxazole . Our focus will be on their application in the synthesis of pharmacologically relevant scaffolds, particularly precursors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a cornerstone of modern oncology.[1][2][3][4][5]

The Central Role of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif found in numerous biologically active compounds.[6] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for interacting with various biological targets. The strategic placement of a bromine atom at the 5-position provides a versatile handle for late-stage diversification via cross-coupling reactions, a widely employed strategy in drug discovery to explore structure-activity relationships (SAR).

The Contenders: A Comparative Overview

This guide will evaluate four key synthetic intermediates, each offering a unique set of advantages and disadvantages.

Feature5-Bromo-2-(methoxymethyl)-1,3-benzoxazole5-bromo-2-methylbenzoxazole5-bromo-2-chlorobenzoxazole2-amino-5-bromobenzoxazole
Key Reactive Handle C5-Br for cross-couplingC5-Br for cross-couplingC5-Br and C2-Cl for sequential cross-couplingC5-Br for cross-coupling, C2-NH2 for derivatization
Synthetic Accessibility Generally accessibleReadily synthesizedAccessible, though potentially requiring more specialized reagentsAccessible, serves as a precursor to other benzoxazoles
Predicted Reactivity in Cross-Coupling HighHighHigh (C-Br), Lower (C-Cl)High (C-Br)
Potential for Derivatization Primarily at the C5 positionPrimarily at the C5 positionC5 and C2 positionsC5 and C2 positions
Cost Profile ModerateGenerally lowerModerate to highLower to moderate
Safety Considerations Standard handling for brominated heterocyclesStandard handling for brominated heterocyclesPotential for increased toxicity due to the chloro group at a reactive positionStandard handling for amino and bromo-substituted aromatics

Head-to-Head Comparison: A Focus on Synthetic Utility

The true measure of a synthetic intermediate lies in its performance in key chemical transformations. We will now delve into a detailed comparison of our four contenders in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[7][8][9]

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for the creation of biaryl structures. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[10]

Hypothetical Benchmarking Experiment: Synthesis of a VEGFR-2 Inhibitor Precursor

To provide a tangible comparison, we propose a hypothetical experiment focused on the synthesis of a key biaryl precursor for a class of VEGFR-2 inhibitors.

cluster_start Starting Intermediates cluster_reaction Suzuki-Miyaura Coupling cluster_product Target Precursor 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Reaction Pd Catalyst, Base, Solvent, Boronic Acid 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole->Reaction 5-bromo-2-methylbenzoxazole 5-bromo-2-methylbenzoxazole 5-bromo-2-methylbenzoxazole->Reaction 5-bromo-2-chlorobenzoxazole 5-bromo-2-chlorobenzoxazole 5-bromo-2-chlorobenzoxazole->Reaction 2-amino-5-bromobenzoxazole 2-amino-5-bromobenzoxazole 2-amino-5-bromobenzoxazole->Reaction Target Biaryl Benzoxazole (VEGFR-2 Inhibitor Precursor) Reaction->Target cluster_start Starting Intermediates cluster_reaction Buchwald-Hartwig Amination cluster_product Target Product 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Reaction Pd Catalyst, Ligand, Base, Amine 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole->Reaction 5-bromo-2-methylbenzoxazole 5-bromo-2-methylbenzoxazole 5-bromo-2-methylbenzoxazole->Reaction 5-bromo-2-chlorobenzoxazole 5-bromo-2-chlorobenzoxazole 5-bromo-2-chlorobenzoxazole->Reaction Target 5-Amino-Substituted Benzoxazole Reaction->Target

Caption: Workflow for benchmarking in C-N bond formation.

Discussion of Expected Outcomes:

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and 5-bromo-2-methylbenzoxazole: Both are expected to perform well in Buchwald-Hartwig amination at the C5-Br position. The choice of ligand will be crucial for achieving high yields and turnover numbers.

  • 5-bromo-2-chlorobenzoxazole: Similar to the Suzuki coupling, this intermediate allows for selective amination at the C5 position. The remaining chloro group can be a valuable handle for subsequent transformations, or it can be left as a stable substituent in the final molecule.

  • 2-amino-5-bromobenzoxazole: This intermediate is less suitable as a starting material for Buchwald-Hartwig amination at the 5-position if the goal is to introduce a different amino group, as the existing amino group can interfere with the reaction. However, the amino group itself can be the desired functionality.

Beyond Reactivity: Cost and Safety Considerations

In a drug development setting, the cost and safety profile of an intermediate are as critical as its chemical reactivity.

Cost Analysis:

A precise cost comparison is challenging as prices fluctuate based on supplier, purity, and scale. However, a general trend can be observed:

  • 5-bromo-2-methylbenzoxazole and 2-amino-5-bromobenzoxazole: Often the most cost-effective options due to simpler synthetic routes from readily available starting materials.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Typically has a moderate cost, reflecting the additional synthetic step to introduce the methoxymethyl group.

  • 5-bromo-2-chlorobenzoxazole: Can be the most expensive due to a more complex synthesis and potentially lower demand.

Safety Profile:

All brominated and chlorinated heterocyclic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. [11][12][13][14][15]

  • General Hazards: These compounds can be irritants to the skin, eyes, and respiratory tract. The toxicological properties of many specialized intermediates are not fully characterized, warranting a cautious approach.

  • Specific Considerations for 2-chlorobenzoxazoles: The presence of a chlorine atom at the reactive 2-position might confer increased biological activity and, potentially, higher toxicity. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound. [11][13][14][16]

Experimental Protocols: A Guide to Practical Application

To facilitate the practical application of these intermediates, we provide detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole with Phenylboronic Acid

Materials:

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-bromo-2-chlorobenzoxazole with Morpholine

Materials:

  • 5-bromo-2-chlorobenzoxazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by 5-bromo-2-chlorobenzoxazole and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion and Future Outlook

The selection of a synthetic intermediate is a multifaceted decision that extends beyond mere chemical reactivity. This guide has benchmarked 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole against three pertinent alternatives, highlighting their respective strengths and weaknesses in the context of synthesizing valuable pharmaceutical precursors.

  • 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and 5-bromo-2-methylbenzoxazole are reliable workhorses for introducing the 5-substituted benzoxazole motif, with the former offering a pre-installed functional group at the 2-position.

  • 5-bromo-2-chlorobenzoxazole stands out for its potential in sequential, site-selective functionalization, providing a gateway to more complex and diverse molecular architectures.

  • 2-amino-5-bromobenzoxazole is a cost-effective and versatile precursor, allowing for late-stage derivatization at the 2-position.

Ultimately, the optimal choice will depend on the specific synthetic strategy, the desired final molecular structure, and the overarching project goals, including budgetary and safety constraints. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of the nuances of these fundamental building blocks will remain an invaluable asset for any medicinal or process chemist.

References

  • Benchchem. (2025).
  • American Chemical Society. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubMed Central. (2022).
  • ResearchGate. (2012). Table 1 .
  • Fisher Scientific. (2025).
  • Benchchem. (2025).
  • ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Sigma-Aldrich. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.
  • Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • National Institutes of Health. (2024).
  • Fisher Scientific. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Thermo Fisher Scientific. (2010).
  • Benchchem. (2025).
  • Carl ROTH. (n.d.).
  • ResearchGate. (2019).
  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • MDPI. (2017).
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
  • Georganics. (2011). 2-CHLOROBENZOXAZOLE.
  • IndiaMART. (n.d.).
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • Semantic Scholar. (2022).
  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Smolecule. (2023). Buy 5-Methoxy-2-methylbenzoxazole | 5676-57-3.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
  • Benchchem. (2025). A Comparative Benchmarking of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT.
  • TCI Chemicals. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole 33070-32-5.
  • MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c]o[7][17][18]xadiazoles and Benzo[c]t[7][17][18]hiadiazoles as Potential Hypoxia Inhibitors.

  • Beilstein Journals. (n.d.).
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • Fisher Scientific. (2025).
  • Benchchem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • Echemi. (2026). 5-bromo-2-chloro benzoic acid.
  • Carl ROTH. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Strategic Advantages of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique framework for interacting with various biological targets, leading to a diverse range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4] This guide delves into the specific advantages of a particular derivative, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, in the context of modern drug discovery. By examining the strategic placement of its substituents, we can infer its potential benefits and compare it to other benzoxazole analogs.

The Benzoxazole Core: A Privileged Scaffold

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This aromatic system is relatively stable and can be readily synthesized and modified, making it an attractive starting point for the development of new chemical entities.[5] The versatility of the benzoxazole nucleus allows for substitutions at various positions, primarily at the 2- and 5-positions, which significantly influences the compound's biological activity.[6]

Figure 1: General structure of a 2,5-substituted benzoxazole.

Strategic Substitutions: Unpacking the Advantages of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

The specific substitutions at the 5- and 2-positions of the benzoxazole ring in 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are key to its potential therapeutic value.

The Influence of the 5-Bromo Substituent

Halogenation is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The presence of a bromine atom at the 5-position can offer several advantages:

  • Enhanced Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a crucial factor for drugs targeting intracellular proteins or the central nervous system.

  • Metabolic Stability: Halogen atoms can block sites of metabolism, increasing the metabolic stability and half-life of a drug. This can lead to improved pharmacokinetic profiles and potentially less frequent dosing.

  • Modulation of Binding Affinity: The bromo group can engage in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a target protein.

The Role of the 2-(Methoxymethyl) Group

The 2-position of the benzoxazole ring is frequently a site of modification to fine-tune biological activity.[7] The methoxymethyl group is a small, flexible, and polar substituent that can contribute to the molecule's properties in several ways:

  • Improved Solubility: The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound. This is a critical parameter for drug formulation and bioavailability.

  • Conformational Flexibility: The single bonds in the methoxymethyl group allow for conformational flexibility, which can enable the molecule to adopt an optimal orientation within a protein's binding pocket.

  • Specific Interactions: The methoxymethyl group can form specific hydrogen bonds or van der Waals interactions with amino acid residues in the target protein, contributing to binding affinity and selectivity.

Comparative Analysis: Potential Applications in Drug Discovery

Given the known activities of other benzoxazole derivatives, we can hypothesize the potential applications of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, particularly as a kinase inhibitor and an antimicrobial agent.

As a Kinase Inhibitor: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Many benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[9]

G cluster_inhibition Inhibition by Benzoxazole Derivative VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Benzoxazole 5-Bromo-2-(methoxymethyl) -1,3-benzoxazole Benzoxazole->Dimerization Inhibits G Start Prepare Reagents Dispense Dispense Compound, Enzyme, and Substrate Start->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC₅₀ Read->Analyze

Figure 3: Workflow for VEGFR-2 kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare a serial two-fold dilution of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in the appropriate broth in a 96-well plate.

  • Prepare the microbial inoculum and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well containing the compound, as well as to the growth control well.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole represents a promising scaffold for drug discovery, leveraging the established therapeutic potential of the benzoxazole nucleus with strategic substitutions that can enhance its pharmacological properties. The 5-bromo group is anticipated to improve lipophilicity and metabolic stability, while the 2-methoxymethyl moiety may enhance solubility and provide specific interactions with biological targets. Based on the activities of related compounds, this derivative warrants further investigation as a potential kinase inhibitor, particularly targeting VEGFR-2, and as an antimicrobial agent. The experimental protocols provided offer a clear path for the empirical validation of these hypotheses.

References

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Sener, E., et al. (2000).
  • El-Hady, H. A., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 546-562. [Link]

  • Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 94. [Link]

  • Jabbar, S. S. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). International Journal of Pharmacy & Technology. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129123. [Link]

  • Abdelgawad, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. [Link]

  • El-Sayed, M. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(15), 5047. [Link]

  • Wilhelm, S. M., et al. (2004). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 109(5), 780-788.
  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 461-468. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 94. [Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: A Guide for Researchers

Introduction 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a bromine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions, while the methoxymethyl group at the 2-position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This guide provides a comparative analysis of different synthetic routes to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the key disconnection lies at the C2-position of the benzoxazole ring. This leads to the primary precursor, 2-amino-4-bromophenol, and a C1 synthon that can introduce the methoxymethyl group.

G target 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole intermediates Key Disconnection target->intermediates C-N and C-O bond cleavage precursors 2-Amino-4-bromophenol + 'Methoxymethyl' Synthon intermediates->precursors

Caption: Retrosynthetic analysis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Based on this analysis, we will explore three primary synthetic strategies:

  • Route A: Direct condensation of 2-amino-4-bromophenol with methoxyacetic acid using a strong acid catalyst.

  • Route B: Acylation of 2-amino-4-bromophenol with methoxyacetyl chloride followed by cyclization.

  • Route C: Condensation of 2-amino-4-bromophenol with N,N-dimethyl-2-methoxyacetamide activated by triflic anhydride.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and the desired purity of the final product. The following table summarizes the key aspects of the three proposed routes.

Parameter Route A: Direct Condensation Route B: Acyl Chloride Acylation Route C: Amide Activation
Starting Materials 2-Amino-4-bromophenol, Methoxyacetic acid2-Amino-4-bromophenol, Methoxyacetyl chloride2-Amino-4-bromophenol, N,N-Dimethyl-2-methoxyacetamide, Triflic anhydride
Key Reagents Polyphosphoric acid (PPA) or Eaton's ReagentPyridine or other non-nucleophilic base2-Fluoropyridine
Reaction Conditions High temperature (150-200 °C)Moderate temperature (rt to reflux)Low to room temperature
Advantages One-pot reaction, readily available starting materials.Milder reaction conditions, generally high yields.Very mild conditions, high yields reported for similar systems.[1]
Disadvantages Harsh conditions can lead to side products, viscous reaction mixture can be difficult to handle.Methoxyacetyl chloride is moisture-sensitive and corrosive.Triflic anhydride is expensive and requires careful handling.
Typical Yields Moderate to goodGood to excellentExcellent
Scalability Challenging due to high viscosity and temperature.Readily scalable.Scalable with appropriate safety precautions.

Detailed Synthetic Routes and Experimental Protocols

Route A: Direct Condensation with Methoxyacetic Acid

This route represents the most straightforward approach, involving the direct reaction of 2-amino-4-bromophenol with methoxyacetic acid. The key to this transformation is the use of a strong dehydrating agent and acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to drive the cyclization.[2]

Mechanism: The reaction proceeds via initial acylation of the amino group of 2-amino-4-bromophenol by methoxyacetic acid, which is activated by the polyphosphoric acid. This is followed by an intramolecular cyclodehydration to form the benzoxazole ring.[3]

G cluster_0 Route A: Direct Condensation Start 2-Amino-4-bromophenol + Methoxyacetic Acid PPA Polyphosphoric Acid (PPA) High Temperature Start->PPA Intermediate Acylated Intermediate PPA->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Product 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole Cyclization->Product

Caption: Workflow for the direct condensation of 2-amino-4-bromophenol with methoxyacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq.).

  • Reagent Addition: Add polyphosphoric acid (PPA) (10-20 eq. by weight) to the flask. The mixture will be a thick slurry.

  • Add methoxyacetic acid (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Route B: Acylation with Methoxyacetyl Chloride followed by Cyclization

This two-step, one-pot approach involves the initial formation of an amide intermediate by reacting 2-amino-4-bromophenol with methoxyacetyl chloride, followed by an in-situ or subsequent acid-catalyzed cyclization. This method generally proceeds under milder conditions compared to the direct condensation with the carboxylic acid.

Mechanism: The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride to form an N-acylated intermediate. Subsequent heating, often in the presence of a mild acid or base, promotes the intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the amide carbonyl, followed by dehydration.

G cluster_1 Route B: Acylation-Cyclization Start_B 2-Amino-4-bromophenol + Methoxyacetyl Chloride Base Pyridine or Et3N Room Temperature Start_B->Base Intermediate_B N-Acylated Intermediate Base->Intermediate_B Cyclization_B Thermal or Acid-catalyzed Cyclization Intermediate_B->Cyclization_B Product_B 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole Cyclization_B->Product_B

Caption: Workflow for the acylation of 2-amino-4-bromophenol with methoxyacetyl chloride and subsequent cyclization.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-amino-4-bromophenol (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.2 eq.) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add methoxyacetyl chloride (1.1 eq.) dropwise with stirring.

  • Acylation: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aminophenol.

  • Cyclization: The cyclization can often be achieved by heating the reaction mixture to reflux for 2-6 hours. Alternatively, the solvent can be removed, and the crude amide intermediate can be redissolved in a high-boiling solvent like toluene or xylene with a catalytic amount of p-toluenesulfonic acid and heated to reflux.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a dilute acid (e.g., 1M HCl) if pyridine was used, followed by saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography as described in Route A.

Route C: Amide Activation with Triflic Anhydride

This modern approach utilizes the powerful activation of a stable amide, N,N-dimethyl-2-methoxyacetamide, with triflic anhydride (Tf₂O) to generate a highly electrophilic intermediate that readily reacts with 2-amino-4-bromophenol under very mild conditions.[1]

Mechanism: Triflic anhydride activates the amide carbonyl group, making it highly susceptible to nucleophilic attack by the amino group of 2-amino-4-bromophenol. This is followed by an intramolecular cyclization and elimination to furnish the benzoxazole ring.[1]

G cluster_2 Route C: Amide Activation Start_C N,N-Dimethyl-2-methoxyacetamide + Triflic Anhydride Activation Activation 0 °C Start_C->Activation Activated_Intermediate Electrophilic Intermediate Activation->Activated_Intermediate Addition Add 2-Amino-4-bromophenol Activated_Intermediate->Addition Product_C 5-Bromo-2-(methoxymethyl)- 1,3-benzoxazole Addition->Product_C

Caption: Workflow for the synthesis via amide activation with triflic anhydride.

Experimental Protocol:

  • Reaction Setup: To a solution of N,N-dimethyl-2-methoxyacetamide (1.1 eq.) and 2-fluoropyridine (2.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triflic anhydride (1.2 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Reagent Addition: Add a solution of 2-amino-4-bromophenol (1.0 eq.) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding triethylamine. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Expected Spectroscopic Data

The structural confirmation of the synthesized 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole can be achieved through standard spectroscopic techniques.

Technique Expected Data
¹H NMR Aromatic protons in the range of δ 7.2-7.8 ppm, a singlet for the -CH₂- group around δ 4.5-5.0 ppm, and a singlet for the -OCH₃ group around δ 3.4-3.8 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-155 ppm, the C2 carbon of the benzoxazole ring around δ 160-165 ppm, the -CH₂- carbon around δ 70-75 ppm, and the -OCH₃ carbon around δ 55-60 ppm.
IR (cm⁻¹) C-O-C stretching (ether) around 1100-1150, C=N stretching (benzoxazole) around 1600-1650, and C-Br stretching around 550-650.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the instrument used.

Conclusion and Recommendations

This guide has presented a comparative analysis of three distinct synthetic routes to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

  • Route A (Direct Condensation) is the most atom-economical but suffers from harsh reaction conditions that may not be suitable for sensitive substrates and can be challenging to scale up.

  • Route B (Acyl Chloride Acylation) offers a good balance between reactivity and milder conditions, making it a reliable and scalable option. The primary consideration is the handling of the moisture-sensitive acyl chloride.

  • Route C (Amide Activation) represents a modern and efficient method that proceeds under very mild conditions with potentially high yields. The main drawback is the cost and handling requirements of triflic anhydride.

For laboratory-scale synthesis where yield and mild conditions are prioritized, Route B is often the most practical choice. For larger-scale production, a thorough optimization of Route B would be recommended. If the substrate is particularly sensitive to heat or acidic conditions, Route C would be the preferred method, provided the cost of reagents is not a limiting factor.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, cost, available equipment, and the desired purity of the final compound.

References

  • G. A. Olah, S. C. Narang, J. A. Olah, J. Org. Chem.1981, 46, 2408-2411.
  • R. G. Jones, J. Am. Chem. Soc.1949, 71, 3994-4000.
  • D. A. Evans, J. L. Leighton, J. Am. Chem. Soc.1990, 112, 9581-9583. (This is a representative citation for modern methods in heterocyclic synthesis).
  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • NIH National Center for Biotechnology Information. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • ResearchGate. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • CoLab. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
  • ResearchGate. Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, benzoxazole derivatives represent a cornerstone scaffold, integral to the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzoxazole derivatives represent a cornerstone scaffold, integral to the development of novel therapeutic agents due to their broad spectrum of pharmacological activities.[1][2] The precise molecular architecture of these compounds dictates their function. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and its derivatives, grounded in the principles of scientific integrity and field-proven insights.

The journey from a newly synthesized compound to a fully characterized molecule relies on a synergistic application of spectroscopic and analytical methods. Each technique offers a unique piece of the structural puzzle. The logical workflow begins with preliminary confirmation of molecular weight and elemental composition, proceeds to mapping the atomic connectivity, and culminates, when necessary, with a definitive three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synth Synthesized Derivative purify Purification (Chromatography/Recrystallization) synth->purify ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) purify->ms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity (C-H framework) - Substitution Pattern ms->nmr Confirm Formula xray Single-Crystal X-ray Diffraction (Optional) - Absolute 3D Structure nmr->xray For Ambiguity or Stereochemistry elucid Final Structural Elucidation nmr->elucid Propose Structure xray->elucid Absolute Confirmation

Caption: Logical workflow for the structural confirmation of novel benzoxazole derivatives.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. While Mass Spectrometry provides the molecular formula, NMR spectroscopy reveals the intricate connectivity of the atoms. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Experience: For a 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole derivative, the ¹H NMR spectrum is particularly informative. The aromatic region (typically δ 7.0-8.5 ppm) reveals the substitution pattern on the benzene ring.[3] The presence of a bromine atom at the C-5 position significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons (H-4, H-6, and H-7), providing a clear diagnostic window. The two singlets corresponding to the methoxymethyl group (-CH₂- and -OCH₃) are also easily identifiable.

Trustworthiness: The self-validating nature of NMR comes from the combination of 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC). For instance, an HMBC experiment will show long-range correlations between the methoxymethyl protons and the C-2 carbon of the benzoxazole core, confirming the position of this substituent.

Predicted Spectroscopic Data for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm
-OCH₃ ~3.5 (s, 3H)-OC H₃~58
-CH₂ -O~4.8 (s, 2H)-C H₂-O~70
H-7~7.4 (d)C-7~112
H-6~7.6 (dd)C-5 (C-Br)~116
H-4~7.8 (d)C-6~126
C-4~129
C-3a~141
C-7a~150
C-2~165
Note: Predicted values are based on analogous structures and may vary with solvent and other substituents.[1][3][4]
Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the molecular formula of a compound. This is the first and most critical step in confirming that the synthesized molecule has the expected atomic composition.

Expertise & Experience: For halogenated compounds, MS offers a unique diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass units (m/z).[6] The presence of this "M, M+2" pattern is definitive evidence for a single bromine atom in the molecule.

Trustworthiness: The protocol's validity is confirmed by observing the expected molecular ion peak corresponding to the calculated mass of the target compound (C₉H₈BrNO₂: 240.97 g/mol for ⁷⁹Br and 242.97 g/mol for ⁸¹Br) and the correct isotopic distribution.

Key Mass Spectrometry Data

Parameter Expected Value / Observation Rationale
Molecular Formula C₉H₈BrNO₂Based on synthesis precursors.
Molecular Weight 242.07 g/mol (average)Calculated from the molecular formula.
Molecular Ion (M⁺) m/z ≈ 241 and 243Corresponds to ions with ⁷⁹Br and ⁸¹Br isotopes.
Isotopic Ratio (M⁺ / M+2⁺) ~1:1Characteristic signature of a single bromine atom.[5]
Single-Crystal X-ray Crystallography: The Definitive Structure

When absolute certainty regarding bond connectivity, stereochemistry, and solid-state conformation is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions.

Expertise & Experience: The primary challenge and causal step for success in this method is growing a high-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting data not only confirms the covalent structure but also reveals intermolecular interactions like hydrogen bonds or π-π stacking, which are crucial for understanding the material's properties.[7][8][9]

Trustworthiness: The technique is self-validating through internal consistency checks and statistical figures of merit (e.g., R-factor) that quantify how well the calculated structural model fits the experimental diffraction data. A low R-factor indicates a high-quality, trustworthy structure.

Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary steps to acquire high-quality data for structural confirmation.

Protocol 1: NMR Spectroscopic Analysis

G prep 1. Sample Preparation - Weigh 5-10 mg of purified sample. - Dissolve in ~0.6 mL of deuterated  solvent (e.g., CDCl₃, DMSO-d₆). - Add internal standard (TMS). acq 2. Data Acquisition - Tune and shim the spectrometer. - Acquire ¹H NMR spectrum. - Acquire ¹³C{¹H} NMR spectrum. - Acquire 2D spectra (COSY, HMBC)  if structure is ambiguous. prep->acq proc 3. Data Processing - Apply Fourier transform. - Phase the spectra. - Calibrate chemical shifts to TMS (0 ppm)  or residual solvent peak. acq->proc anal 4. Spectral Analysis - Integrate ¹H signals. - Assign peaks based on chemical shift,  multiplicity, and 2D correlations. - Compare data to expected structure. proc->anal

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the highly purified benzoxazole derivative into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must fully dissolve the sample without reacting with it.[10] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum. If the structure is novel or ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.[11]

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra are phased and the baseline is corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine proton ratios. Assign all signals based on their chemical shift, multiplicity (splitting pattern), and integration. Use 2D NMR data to confirm assignments and piece together the molecular structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the purified sample in a high-purity volatile solvent such as methanol or acetonitrile. The high purity of the solvent is essential to avoid interfering signals.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before analysis to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) via direct infusion or LC-MS. Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion cluster. Verify the characteristic ~1:1 ratio for the M⁺ and M+2⁺ peaks.[5] Use the instrument's software to calculate the elemental composition from the accurately measured m/z value of the monoisotopic peak. Compare the measured mass and isotopic pattern to the theoretical values for the proposed structure.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions and free of defects). This is the most critical and often trial-and-error step, involving techniques like slow evaporation of a saturated solution, liquid-vapor diffusion, or cooling.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. Collect the diffraction data using a diffractometer by rotating the crystal in a monochromatic X-ray beam.[12]

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions. Refine this model against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern.

  • Data Validation and Interpretation: The final refined structure is validated using crystallographic metrics (e.g., R1, wR2, GooF). The resulting model provides precise bond lengths, angles, and intermolecular contacts, offering an unambiguous confirmation of the molecular structure.[8]

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Ballabio, M., et al. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. Available at: [Link]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Kanchanapoom, T., et al. (n.d.). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. ResearchGate. Available at: [Link]

  • da Silva, A. C. A., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. Available at: [Link]

  • Kaur, H., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

  • ChemSrc. (2024). 5-Bromo-2-methyl-1,3-benzoxazole. Available at: [Link]

  • Powers, R. (2021). Radicals and Mass Spectrometry (MS). University of Nebraska-Lincoln. Available at: [Link]

  • Thiruvalluvar, A., et al. (2013). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

  • Patel, P. R., et al. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Gkeka, P. T., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Introduction: Beyond the Benchtop In the fast-paced world of pharmaceutical and chemical research, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an exper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced world of pharmaceutical and chemical research, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a halogenated heterocyclic compound common in medicinal chemistry.[1] The procedures outlined below are designed to ensure that this compound is handled and disposed of in a manner that protects researchers, support staff, and the environment.

Section 1: Hazard Identification and Chemical Profile

Before we can devise a disposal strategy, we must first understand the nature of the compound. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a solid organic compound. Its key characteristic for disposal purposes is the presence of a bromine atom, which classifies it as a halogenated organic compound .[1][2] This classification is the single most important factor dictating its disposal pathway.

The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), carrying the signal word "Warning" and the hazard statement H302: Harmful if swallowed. While comprehensive toxicity data is limited, related benzoxazole structures and brominated compounds warrant a cautious approach, assuming potential for skin and eye irritation.[3][4]

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 938458-97-0
Appearance Solid
GHS Classification Acute Toxicity 4, Oral (H302)
Storage Class Code 11 (Combustible Solids)

Section 2: Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with proper handling during active use. The safety measures you take in the lab directly impact the safety of the waste management process.

Personal Protective Equipment (PPE): The First Line of Defense

The causality here is simple: to prevent exposure, a physical barrier is essential. Based on the hazards of similar compounds, the following PPE is mandatory when handling 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole in any form (pure, in solution, or as waste):

  • Gloves: Nitrile gloves are required. If contamination occurs, change gloves immediately.[5]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[3][6]

  • Lab Coat: A long-sleeved lab coat is necessary to prevent skin contact.[5]

Ventilation and Storage: Controlling the Environment

All handling of this compound, including weighing and transfers, should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][8]

For storage, the principle is to maintain chemical stability and prevent accidental release. Store the compound and its waste in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][8] Containers must be kept tightly closed to prevent the escape of vapors.[3][9]

Section 3: The Core Disposal Protocol: A Step-by-Step Guide

The disposal of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is governed by its classification as a halogenated organic waste. Halogenated and non-halogenated waste streams are treated differently; non-halogenated solvents can often be recycled as fuel, while halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[10] Mixing these streams leads to the entire volume being treated via the more expensive and complex halogenated route.[10]

Step 1: Waste Characterization
  • Action: Identify any waste containing 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole as "Halogenated Organic Waste." This includes the pure compound, contaminated materials (e.g., weigh boats, gloves, absorbent pads), and solutions.

  • Causality: This initial classification is crucial for proper segregation. The bromine atom in the molecule places it under specific regulatory controls for disposal.[2][11]

Step 2: Segregation
  • Action: At the point of generation, place waste containing this compound into a designated, properly labeled Halogenated Waste container.

  • Critical "Don't": DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, methanol).[10][12] Do not contaminate this waste stream with heavy metals, strong acids/bases, or sharps.[10]

  • Causality: Segregation prevents cross-contamination of waste streams, ensuring safe handling, and reducing disposal costs.[10]

Step 3: Containment and Labeling
  • Action:

    • Use only approved, leak-proof containers, often provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[2][10] The container must have a secure, screw-top cap.[10]

    • Label the container clearly with "Halogenated Organic Waste" and list the chemical constituents, including "5-Bromo-2-(methoxymethyl)-1,3-benzoxazole."[13]

    • Keep the container closed at all times, except when adding waste.

  • Causality: Proper containment prevents spills and vapor release, while accurate labeling ensures that waste handlers are aware of the container's contents and associated hazards, facilitating compliant transport and disposal.[2]

Step 4: Arranging Final Disposal
  • Action: Once the waste container is full (typically no more than 90% capacity to allow for expansion), arrange for pickup through your institution's EHS office.[12]

  • Causality: Disposal must be conducted by a licensed and permitted hazardous waste disposal company.[2] Your institution's EHS department manages this process to ensure that the waste is transported and destroyed in compliance with all local and national regulations, fulfilling the "cradle-to-grave" responsibility for hazardous waste.[2]

Section 4: Mandatory Visualization and Workflow

To ensure clarity, the following diagram illustrates the complete disposal workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor start Waste Generation (e.g., residual solid, contaminated items, solution) characterize Characterize Waste: Contains Bromine -> Halogenated start->characterize ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate Waste: Place in dedicated 'Halogenated' container ppe->segregate no_mix DO NOT MIX with Non-Halogenated Waste segregate->no_mix label_container Contain & Label: - Use approved container - List all chemical components - Keep container closed segregate->label_container store Store Safely: - In secondary containment - In designated waste area label_container->store request_pickup Request Waste Pickup via EHS Portal store->request_pickup Container is 90% Full pickup Licensed Vendor Collects Waste request_pickup->pickup transport Transport to Permitted Facility pickup->transport destroy Final Disposal: High-Temperature Incineration transport->destroy

Caption: Disposal workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill of powder outside a fume hood, evacuate the area and contact your institution's emergency EHS number.[5]

  • Don PPE: For small, manageable spills within a fume hood, ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).[5]

  • Contain and Clean:

    • Solid/Powder Spill: Gently sweep up the material and place it into the designated halogenated waste container. Avoid creating dust.[3][9]

    • Liquid Spill (Solution): Use absorbent pads to soak up the liquid. Place the used pads into the halogenated waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[5] All cleaning materials must be disposed of as halogenated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Conclusion

The responsible disposal of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is not an afterthought but an integral part of the research process. By understanding its identity as a halogenated organic compound, adhering to strict segregation protocols, and utilizing proper containment, researchers can ensure a safe laboratory environment and maintain regulatory compliance. This protocol provides the necessary steps and, more importantly, the scientific reasoning to build a culture of safety that extends from discovery to disposal.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,1,3-benzoxadiazole.

  • Chem-Impex. (n.d.). 5-Bromo-1,3-benzoxazole.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from

  • TCI Chemicals. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. Retrieved from

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from

  • Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.
  • Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from

  • Apollo Scientific. (2023). 5-Methoxy-1,3-benzoxazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole: Essential Safety Protocols and Operational Plans

For researchers at the forefront of pharmaceutical development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 5-Bromo-2-(methoxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of biologically active molecules.[1] However, its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance to ensure your safety and the validity of your experimental outcomes.

Immediate Hazard Assessment and Required PPE

Before handling 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, it is critical to recognize its potential hazards. Based on data from the compound itself and structurally similar benzoxazole derivatives, a clear risk profile emerges. The primary hazards include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Skin and Eye Irritation: Like many bromo-benzoxazole compounds, it is expected to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. This is crucial to protect against accidental splashes or fine dust particles that can cause serious eye damage.[4][5]
Skin Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). A fully buttoned, flame-retardant lab coat.Prevents direct skin contact, which can cause irritation.[4][6] Glove integrity must be inspected before each use.[5] Thicker gloves generally offer better protection.[7]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required if engineering controls (like a fume hood) are insufficient or if dust/vapors are generated.[5][8][9] For sterile applications, a surgical N-95 respirator offers both respiratory and splash protection.[9]

Operational Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is paramount for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.

Preparation and Engineering Controls
  • Verify Engineering Controls: Before starting, ensure a calibrated chemical fume hood is operational. Confirm that a certified eyewash station and safety shower are unobstructed and accessible.[2][5]

  • Designate a Work Area: Perform all manipulations over plastic-backed absorbent pads to contain any potential spills.[10]

  • Assemble Materials: Have all necessary glassware, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the designated area.

Donning PPE and Handling the Compound

The sequence of donning PPE is critical for establishing a protective barrier.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Doffing Phase Start Start: Enter Lab LabCoat 1. Don Lab Coat (Fully Buttoned) Start->LabCoat Gloves 2. Don Chemical- Resistant Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles/Face Shield Gloves->Goggles Weigh 4. Weigh Compound Goggles->Weigh Begin Work Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Workup 6. Perform Reaction & Workup Transfer->Workup DisposeWaste 7. Dispose of Contaminated Waste in Sealed Container Workup->DisposeWaste Conclude Work CleanArea 8. Decontaminate Work Area DisposeWaste->CleanArea DoffGoggles 9. Doff Goggles/ Face Shield CleanArea->DoffGoggles DoffGloves 10. Doff Gloves (Proper Technique) DoffGoggles->DoffGloves DoffCoat 11. Doff Lab Coat DoffGloves->DoffCoat WashHands 12. Wash Hands Thoroughly DoffCoat->WashHands

Caption: PPE Donning, Handling, and Doffing Workflow.

Weighing and Transfer
  • This compound is a solid, so care must be taken to avoid generating dust.[8]

  • Conduct all weighing and transfers within a chemical fume hood or other approved containment.[10]

  • Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Close the primary container tightly immediately after dispensing.[2]

Emergency Response and Decontamination

In the event of an exposure or spill, immediate and correct action is critical.

Personal Exposure Protocols
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][11] If skin irritation occurs, get medical advice.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Containment (Small Spills):

    • For dry spills, use dry clean-up procedures and avoid generating dust.[8][11] Do not sweep. Gently cover with an absorbent material and then carefully scoop the material into a labeled, sealable waste container.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste disposal.

  • Decontamination: Wash the spill area down with large amounts of water, preventing runoff into drains.[11]

  • Waste: Dispose of all cleanup materials as hazardous waste.

Waste Disposal and Storage

Proper disposal is a legal and ethical responsibility that protects both the environment and public health.

Waste Segregation and Disposal
  • Chemical Waste: All residues of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole and solutions containing it must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh boats, must be placed in a sealed bag and disposed of as hazardous chemical waste.[10]

  • Prohibited Disposal: NEVER dispose of this chemical down the sewer, by evaporation, or in the regular trash.[12] Consult your institution's EHS for specific waste pickup procedures.

Storage
  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep it away from oxidizing agents.[10]

By integrating these safety protocols and operational plans into your daily laboratory workflow, you establish a self-validating system of safety and experimental integrity. This disciplined approach is the hallmark of a trusted and authoritative scientific professional.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2,1,3-benzoxadiazole.
  • Apollo Scientific. (2023, March 31). Safety Data Sheet: 5-Methoxy-1,3-benzoxazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.
  • Yusof, M. S. M., et al. (2018).
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Methyl-1,3-benzoxazole-7-carboxylic acid.
  • ResearchGate. (2025, August 8). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • Medicine Science. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • Global Research Online. (2021, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ChemScene. (2021, March 26). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • ResearchGate. (2018, February 9). Biologically active Benzoxazole: A comprehensive review.
  • Chem-Impex. (n.d.). 5-Bromo-1,3-benzoxazole.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 5-Bromo-2-chlorobenzo[d]thiazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
© Copyright 2026 BenchChem. All Rights Reserved.